molecular formula C93H173N5O20S5 B10855434 5A2-SC8

5A2-SC8

Número de catálogo: B10855434
Peso molecular: 1841.7 g/mol
Clave InChI: BYWPQQOQVPVCTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5A2-SC8 is a useful research compound. Its molecular formula is C93H173N5O20S5 and its molecular weight is 1841.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C93H173N5O20S5

Peso molecular

1841.7 g/mol

Nombre IUPAC

2-[3-[2-[2-[2-[2-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

InChI

InChI=1S/C93H173N5O20S5/c1-11-16-21-26-31-36-69-119-74-79(6)89(104)114-64-59-109-84(99)41-50-96(51-42-85(100)110-60-65-115-90(105)80(7)75-120-70-37-32-27-22-17-12-2)55-46-94-48-57-98(54-45-88(103)113-63-68-118-93(108)83(10)78-123-73-40-35-30-25-20-15-5)58-49-95-47-56-97(52-43-86(101)111-61-66-116-91(106)81(8)76-121-71-38-33-28-23-18-13-3)53-44-87(102)112-62-67-117-92(107)82(9)77-122-72-39-34-29-24-19-14-4/h79-83,94-95H,11-78H2,1-10H3

Clave InChI

BYWPQQOQVPVCTC-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

5A2-SC8 Ionizable Lipid: A Deep Dive into a Potent Vehicle for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid-based nanoparticles (LNPs) emerging as a leading platform for the systemic delivery of RNA-based drugs. At the heart of these sophisticated delivery vehicles are ionizable lipids, a class of molecules meticulously designed to safely and efficiently transport their delicate RNA cargo to target cells. Among these, the dendrimer-based ionizable lipid 5A2-SC8 has garnered significant attention for its exceptional in vivo potency and favorable safety profile, particularly for liver-targeted applications. This technical guide provides a comprehensive overview of this compound, from its molecular architecture and synthesis to its formulation into LNPs and its mechanism of action in mediating effective RNA delivery.

Core Concepts: The this compound Molecule

This compound is a degradable, dendrimer-like lipidoid characterized by a unique molecular structure comprising three tertiary amine heads and five lipid tails.[1] This architecture is central to its function, providing a scaffold for the electrostatic complexation of negatively charged RNA molecules and facilitating their encapsulation within a lipid nanoparticle. The "5A2" designation refers to the specific core amine structure, while "SC8" denotes the eight-carbon length of its lipid tails. A key feature of this compound is its ionizable nature; the tertiary amine groups have a pKa in the range of 6.2-6.7, allowing them to be neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome. This pH-dependent charge is the linchpin of its endosomal escape mechanism.

Synthesis of this compound

The synthesis of this compound is achieved through a modular, multi-step process involving Michael addition reactions. While the precise, step-by-step protocol is detailed in specialized literature, the general strategy involves the sequential addition of amine-containing cores to acrylamide-bearing lipid tails. This method allows for the systematic variation of the core, periphery, and generation of the dendrimer, enabling the creation of large libraries of lipid-like materials for screening and optimization. The ester linkages incorporated into the dendrimer's structure are designed to be biodegradable, contributing to the favorable safety profile of this compound by allowing it to be broken down into smaller, readily clearable components within the body.

Formulation of this compound Lipid Nanoparticles

This compound is a key component in the formulation of LNPs for RNA delivery. These nanoparticles are typically composed of four main components:

  • Ionizable Lipid (this compound): Facilitates RNA encapsulation and endosomal escape.

  • Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: Provides stability to the lipid bilayer and can influence the fusogenicity of the LNP.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), which sterically stabilizes the nanoparticle, prevents aggregation, and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

The preparation of this compound LNPs is commonly achieved using a rapid mixing technique, such as with a microfluidic device. This method allows for precise control over the size and polydispersity of the resulting nanoparticles.

Materials:

  • This compound ionizable lipid

  • DSPC (or DOPE)

  • Cholesterol

  • DMG-PEG2000 (or a similar PEG-lipid)

  • RNA (e.g., siRNA, mRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A common molar ratio for these components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).

  • RNA Solution Preparation: Dissolve the RNA cargo in the citrate buffer.

  • Microfluidic Mixing: The ethanol-lipid solution and the aqueous RNA solution are loaded into separate syringes and infused into a microfluidic mixing cartridge (e.g., a NanoAssemblr®) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to a decrease in the polarity of the solvent, causing the lipids to self-assemble around the RNA, forming LNPs.

  • Dialysis and Concentration: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer. The LNPs can then be concentrated to the desired final concentration using a suitable method, such as ultrafiltration.

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Nanoparticle Formation cluster_purification Purification & Finalization Lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics Organic Phase RNA RNA (siRNA/mRNA) in Citrate Buffer (pH 4.0) RNA->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Suspension Concentration Concentration Dialysis->Concentration Final_LNP Final LNP Formulation Concentration->Final_LNP

Caption: Workflow for the formulation of this compound LNPs using microfluidic mixing.

Physicochemical Properties and In Vivo Performance

The physicochemical properties of this compound LNPs are critical determinants of their in vivo behavior and efficacy. These properties can be tuned by adjusting the formulation parameters.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical RangeSignificance
pKa 6.2 - 6.7Determines the pH-sensitivity for endosomal escape.
Particle Size (Diameter) 50 - 100 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution.
Zeta Potential Near-neutral at pH 7.4Reduces non-specific interactions in circulation.
Encapsulation Efficiency > 90%High encapsulation protects RNA from degradation.

The in vivo performance of this compound LNPs has been extensively validated, particularly for the delivery of siRNA to the liver. A key benchmark for efficacy is the silencing of endogenously expressed genes, such as Factor VII (FVII), a blood coagulation factor produced by hepatocytes.

Table 2: In Vivo Efficacy of this compound LNPs for FVII Silencing

ParameterReported ValueAnimal ModelSignificance
EC50 (FVII Knockdown) < 0.02 mg/kgMouseDemonstrates high potency at low siRNA doses.[2]
Tolerability > 75 mg/kg (repeated dosing)MouseIndicates a wide therapeutic window and low toxicity.[2]

Mechanism of Action: From Injection to Cytosolic Delivery

The journey of a this compound LNP from the bloodstream to the cytoplasm of a target cell is a multi-step process that relies on a combination of physiological interactions and the inherent properties of the nanoparticle.

  • Circulation and Protein Corona Formation: Following intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein corona." For liver-targeted LNPs like those formulated with this compound, the adsorption of Apolipoprotein E (ApoE) is a critical event.

  • Hepatocyte Targeting and Uptake: The ApoE on the surface of the LNP is recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes. This interaction mediates the cellular uptake of the LNP via receptor-mediated endocytosis.

  • Endosomal Trafficking and Acidification: Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.5).

  • Endosomal Escape: The acidic environment of the late endosome triggers the protonation of the tertiary amine groups of this compound, leading to a net positive charge on the LNP. This positively charged LNP is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm.

  • RNA-Mediated Therapeutic Effect: Once in the cytoplasm, the RNA (e.g., siRNA or mRNA) is free to engage with the cellular machinery to exert its therapeutic effect, such as gene silencing or protein expression.

Signaling Pathway for LNP Uptake and Endosomal Escape

LNP_Uptake_Pathway cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Hepatocyte LNP_neutral This compound LNP (Neutral Charge) ApoE ApoE LNP_neutral->ApoE LNP_ApoE ApoE-Coated LNP ApoE->LNP_ApoE Adsorption LDLR LDL Receptor LNP_ApoE->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation LNP_positive LNP (Positive Charge) Late_Endosome->LNP_positive Protonation Endosomal_Escape Endosomal Escape LNP_positive->Endosomal_Escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RNA_release RNA Release Cytoplasm->RNA_release Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) RNA_release->Therapeutic_Effect

Caption: Proposed pathway for hepatocyte uptake and endosomal escape of this compound LNPs.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of RNA delivery. Its unique dendrimer-based structure, combined with its pH-responsive nature and biodegradability, provides a highly potent and safe platform for the development of nucleic acid therapeutics. The ability to formulate this compound into LNPs with well-defined physicochemical properties allows for efficient in vivo delivery, particularly to the liver. As our understanding of the intricate interactions between LNPs and biological systems continues to grow, ionizable lipids like this compound will undoubtedly play a pivotal role in the clinical translation of the next generation of RNA-based medicines.

References

The Core Mechanism of 5A2-SC8 Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics has heralded a new era in medicine, with the potential to address a wide array of diseases at their genetic roots. The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Among the most promising of these are lipid nanoparticles (LNPs), which encapsulate and protect fragile RNA molecules, facilitating their delivery to target cells. The ionizable lipid component of these LNPs is a critical determinant of their efficacy and safety. This technical guide provides an in-depth exploration of the mechanism of action of 5A2-SC8, a proprietary ionizable amino lipid, and the lipid nanoparticles formulated with it (this compound LNPs). Developed through extensive library screening, this compound has demonstrated exceptional potential for in vivo RNA delivery, particularly to the liver, with a favorable safety profile.[1][2] This document will detail the physicochemical properties, cellular uptake, endosomal escape mechanisms, and in vivo efficacy of this compound LNPs, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Physicochemical Properties and Formulation of this compound LNPs

The efficacy of an LNP formulation is highly dependent on its physicochemical characteristics, including particle size, surface charge (zeta potential), and RNA encapsulation efficiency. This compound LNPs are typically formulated using a microfluidic mixing technique, combining an ethanolic lipid solution with an acidic aqueous solution containing the RNA cargo.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound LNPs, including comparisons with other formulations where available.

ParameterThis compound LNP3A5-SC14 LNPReference
Hydrodynamic Diameter (nm) ~80 nm~80 nm[1][5]
Polydispersity Index (PDI) < 0.2< 0.2[5]
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pH[5]
siRNA Encapsulation Efficiency (%) >95%>95%[5]
pKa 6.56.5[6]

Table 1: Physicochemical Properties of this compound LNPs. This table outlines the key physical and chemical characteristics of this compound LNPs in comparison to a similar LNP formulation, 3A5-SC14.

In Vivo Efficacy MetricThis compound LNP3A5-SC14 LNPDosageReference
Factor VII (FVII) Silencing (%) 87%Baseline levels0.5 mg/kg siRNA[6]
FVII Knockdown (%) >95%40%1 mg/kg siRNA[1][5]
EC50 for FVII knockdown < 0.02 mg/kg siRNANot reportedN/A[1]
Survival Extension (MYC-driven liver cancer) Up to 121 daysNot effective3 mg/kg miRNA mimic[5][6]

Table 2: In Vivo Efficacy of this compound LNPs. This table summarizes the in vivo performance of this compound LNPs in terms of gene silencing and therapeutic outcome in a preclinical cancer model.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The therapeutic success of this compound LNPs hinges on a multi-step process that ensures the efficient and targeted delivery of their RNA payload to the cytosol of hepatocytes.

Protein Corona Formation and Hepatocyte Targeting

Upon intravenous administration, LNPs are rapidly coated with plasma proteins, forming a "protein corona" that dictates their biological identity and subsequent fate.[3] For this compound LNPs, a key event is the preferential adsorption of Apolipoprotein E (ApoE) to their surface.[2][6] This ApoE-rich corona serves as a homing signal for the liver.

Hepatocytes, the primary parenchymal cells of the liver, express high levels of the low-density lipoprotein receptor (LDLR). The ApoE on the surface of the this compound LNP binds with high affinity to the LDLR, triggering receptor-mediated endocytosis.[2][6] This specific interaction is the primary mechanism for the remarkable hepatocyte tropism of this compound LNPs. In contrast, LNPs such as 3A5-SC14, which are depleted of ApoE in their protein corona and enriched in albumin, are preferentially taken up by Kupffer cells, the resident macrophages of the liver, leading to detargeting from hepatocytes.[6]

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP ApoE ApoE 5A2_SC8_LNP->ApoE Preferential Binding ApoE_LNP ApoE-coated LNP 5A2_SC8_LNP->ApoE_LNP ApoE->ApoE_LNP LDLR LDLR ApoE_LNP->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis

Figure 1: ApoE-Mediated Targeting of this compound LNPs to Hepatocytes.
Endosomal Trafficking and Escape

Following endocytosis, the LNP-containing endosome undergoes a maturation process, with the internal pH gradually decreasing.[7] The ionizable nature of the this compound lipid is crucial for the subsequent endosomal escape. At the acidic pH of the endosome, the tertiary amines of this compound become protonated, leading to a net positive charge.[8] This charge switch facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm.[9]

While the precise compartment of escape is still an area of active research, studies suggest that it may occur from early or late endosomes.[7][10] Efficient endosomal escape is a critical bottleneck for RNA delivery, and the chemical structure of this compound has been optimized to facilitate this process, as evidenced by its high in vivo potency.[1]

G Start Receptor-Mediated Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Start->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytosol Cytosol (RNA Release) Early_Endosome->Cytosol Endosomal Escape (Protonation of this compound) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape (Membrane Destabilization)

Figure 2: Intracellular Trafficking and Endosomal Escape of this compound LNPs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound LNPs.

LNP Formulation and Characterization

Objective: To prepare and physically characterize this compound LNPs encapsulating RNA.

Protocol:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 15:15:30:3 (this compound:DOPE:Cholesterol:PEG-lipid).[11]

  • RNA Solution Preparation: Dissolve the RNA (siRNA or mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).[12]

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated RNA.[3]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using Laser Doppler Velocimetry.

    • RNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay) by comparing the fluorescence of the sample before and after lysis with a detergent (e.g., Triton X-100).[12][13]

G Lipid_Stock Lipid Stock (in Ethanol) Mixing Microfluidic Mixing Lipid_Stock->Mixing RNA_Solution RNA Solution (Aqueous, pH 4) RNA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Characterization Characterization (DLS, Zeta, RiboGreen) Dialysis->Characterization

Figure 3: Experimental Workflow for LNP Formulation and Characterization.
In Vivo Gene Silencing Study

Objective: To assess the in vivo efficacy of this compound LNPs in silencing a target gene in the liver.

Protocol:

  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • LNP Administration: Administer the this compound LNPs encapsulating siRNA targeting a liver-expressed gene (e.g., Factor VII) via intravenous (tail vein) injection at the desired dose.[12]

  • Sample Collection: At a predetermined time point (e.g., 72 hours post-injection), collect blood samples via cardiac puncture or another approved method.

  • Serum/Plasma Isolation: Process the blood to isolate serum or plasma.

  • Gene Product Quantification: Measure the level of the target protein (e.g., Factor VII) in the serum/plasma using an appropriate assay (e.g., a chromogenic activity assay or ELISA).

  • Data Analysis: Calculate the percentage of gene silencing by comparing the protein levels in the treated group to a control group (e.g., PBS or non-targeting siRNA LNP-treated).

G Animal_Model Select Animal Model (e.g., C57BL/6 mice) LNP_Injection IV Injection of This compound siFVII LNPs Animal_Model->LNP_Injection Blood_Collection Blood Collection (e.g., 72h post-injection) LNP_Injection->Blood_Collection Serum_Isolation Isolate Serum Blood_Collection->Serum_Isolation FVII_Assay Quantify FVII Protein (Activity Assay/ELISA) Serum_Isolation->FVII_Assay Analysis Calculate % Silencing FVII_Assay->Analysis

Figure 4: Experimental Workflow for In Vivo Gene Silencing.
Endosomal Escape Assay (Galectin-8 Recruitment)

Objective: To visualize and quantify endosomal rupture and subsequent RNA release into the cytoplasm.

Protocol:

  • Cell Line: Use a cell line stably expressing a fluorescently tagged galectin-8 (e.g., GFP-Gal8). Galectin-8 binds to glycans exposed on the inner leaflet of endosomal membranes upon rupture.[14][15]

  • Cell Culture and Treatment: Plate the GFP-Gal8 expressing cells and treat them with the this compound LNPs containing a fluorescently labeled RNA.

  • Live-Cell Imaging: Perform live-cell confocal microscopy to observe the redistribution of GFP-Gal8 from a diffuse cytoplasmic pattern to distinct puncta, which co-localize with the fluorescently labeled LNP-RNA, indicating endosomal damage.[14]

  • Image Analysis: Quantify the number and intensity of GFP-Gal8 puncta per cell using image analysis software. An increase in puncta formation in treated cells compared to control cells indicates enhanced endosomal escape.

Conclusion

The this compound lipid nanoparticle system represents a significant advancement in the field of RNA delivery. Its mechanism of action is a well-orchestrated process that leverages the formation of a specific protein corona to achieve highly efficient, ApoE-dependent targeting to hepatocytes via the LDLR pathway. The ionizable nature of this compound is key to overcoming the endosomal barrier, enabling the release of its RNA payload into the cytoplasm where it can exert its therapeutic effect. The robust in vivo efficacy and favorable safety profile of this compound LNPs, as demonstrated in preclinical models, underscore their potential for the development of novel RNA-based therapies for a variety of liver-associated diseases. Further research into the nuances of its intracellular trafficking and endosomal escape will continue to refine and improve upon this promising delivery platform.

References

5A2-SC8 for siRNA and miRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) holds immense therapeutic potential for a wide range of diseases, including cancer. However, the clinical translation of RNA-based therapies has been hindered by the lack of safe and effective delivery vehicles. 5A2-SC8 is a modular, degradable dendrimer-based lipid nanoparticle (LNP) that has emerged as a promising carrier for small RNA delivery, particularly to the liver. This technical guide provides an in-depth overview of this compound, including its formulation, characterization, and application in siRNA and miRNA delivery, with a focus on its use in a preclinical model of aggressive liver cancer.

Core Technology: The this compound Dendrimer-based Lipid Nanoparticle

This compound is an ionizable amino lipid that forms the core of a lipid nanoparticle system designed for the efficient encapsulation and delivery of small RNAs.[1] Its unique modular and degradable structure contributes to its high potency and low toxicity profile.[2] The this compound LNPs are formulated with helper lipids to create a stable and effective delivery vehicle.

Physicochemical Properties of this compound Nanoparticles

The physicochemical properties of this compound LNPs are critical for their in vivo performance. These properties are carefully controlled during the formulation process to ensure optimal size, surface charge, and RNA encapsulation.

ParameterValueReference
Mean Particle Size ~60-120 nm[3]
Polydispersity Index (PDI) < 0.2[4]
Zeta Potential Slightly negative at neutral pH[5]
siRNA/miRNA Encapsulation Efficiency > 90%[2]
pKa ~6.5[5]

Experimental Protocols

Formulation of this compound Nanoparticles

The following protocol is based on the methods described by Zhou et al. in PNAS, 2016.

Materials:

  • This compound dendrimer

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA or miRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).

  • Preparation of RNA Solution: Dissolve the siRNA or miRNA in citrate buffer.

  • Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the RNA-citrate buffer solution at a controlled flow rate. This process leads to the self-assembly of the lipid nanoparticles encapsulating the RNA.

  • Dialysis: Dialyze the nanoparticle suspension against PBS overnight to remove ethanol and unencapsulated RNA.

  • Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

Characterization of this compound Nanoparticles
  • Particle Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).

  • Zeta Potential: Measured using laser Doppler velocimetry.

  • RNA Encapsulation Efficiency: Quantified using a Ribogreen assay after separating encapsulated and free RNA.

  • Nanoparticle Morphology: Visualized using cryogenic transmission electron microscopy (cryo-TEM).

In Vivo Efficacy of this compound for siRNA and miRNA Delivery

This compound has demonstrated remarkable in vivo efficacy in delivering small RNAs to the liver, leading to potent gene silencing and therapeutic effects in a challenging animal model of hepatocellular carcinoma (HCC).[2]

siRNA Delivery and Gene Silencing

In a preclinical study, this compound LNPs were used to deliver siRNA targeting Factor VII (FVII), a blood clotting factor produced in the liver.

ParameterResultReference
Target Gene Factor VII (FVII)[2]
Animal Model C57BL/6 mice[3]
Dose 0.01 - 1 mg/kg siRNA[2][3]
Route of Administration Intravenous (i.v.)[2]
Gene Knockdown >95% at 1 mg/kg[2]
EC50 < 0.02 mg/kg[2]
miRNA Delivery and Therapeutic Efficacy in a Liver Cancer Model

The therapeutic potential of this compound was evaluated by delivering the tumor suppressor miRNA, let-7g, in a MYC-driven aggressive liver cancer mouse model.

ParameterResultReference
Therapeutic Payload let-7g miRNA mimic[2]
Animal Model MYC-driven hepatocellular carcinoma[2]
Dose 1 mg/kg let-7g mimic[2]
Treatment Regimen Repeated dosing[2]
Therapeutic Outcome Inhibition of tumor growth, significant extension of survival[2]

Mechanism of Action and Cellular Uptake

The efficient delivery of small RNAs by this compound LNPs is attributed to their specific interactions with apolipoprotein E (ApoE) in the bloodstream.[5] This interaction facilitates receptor-mediated endocytosis into hepatocytes via the low-density lipoprotein receptor (LDLR).[1]

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP ApoE Apolipoprotein E (ApoE) 5A2_SC8_LNP_ApoE This compound LNP-ApoE Complex ApoE->5A2_SC8_LNP_ApoE Binding LDLR Low-Density Lipoprotein Receptor (LDLR) 5A2_SC8_LNP_ApoE->LDLR Receptor-Mediated Endocytosis Endosome Endosome LDLR->Endosome RNA_release siRNA/miRNA Release Endosome->RNA_release Cytosol Cytosol RNA_release->Cytosol

Caption: Cellular uptake pathway of this compound LNPs into hepatocytes.

Signaling Pathway of let-7g in Hepatocellular Carcinoma

The delivery of let-7g miRNA by this compound nanoparticles has been shown to inhibit tumor growth.[2] The let-7 family of miRNAs are known tumor suppressors that are often downregulated in HCC. Let-7g exerts its anti-tumor effects by targeting key oncogenic pathways.

G cluster_downstream Downstream Effects let7g let-7g miRNA Ras Ras let7g->Ras cMyc c-Myc let7g->cMyc HMGA2 HMGA2 let7g->HMGA2 Proliferation Proliferation Ras->Proliferation cMyc->Proliferation Metastasis Metastasis HMGA2->Metastasis

Caption: Simplified signaling pathway of let-7g in hepatocellular carcinoma.

Safety and Tolerability

A key advantage of the this compound delivery system is its favorable safety profile. In preclinical studies, this compound LNPs were well-tolerated, even in chronically ill mice with aggressive liver cancer.[2] Repeated intravenous dosing of up to 75 mg/kg of the dendrimer did not result in significant toxicity.[1][2] This low toxicity is a critical feature for the development of RNA-based therapies that may require chronic administration.

Conclusion

The this compound dendrimer-based lipid nanoparticle system represents a significant advancement in the field of RNA delivery. Its ability to efficiently encapsulate and deliver siRNA and miRNA to the liver with high potency and low toxicity makes it a compelling platform for the development of novel therapeutics for liver diseases, including cancer. The detailed understanding of its mechanism of action and the availability of robust formulation protocols provide a solid foundation for further research and clinical development. This technical guide serves as a comprehensive resource for scientists and researchers looking to leverage the potential of this compound in their drug development programs.

References

In Vivo Toxicity Profile of 5A2-SC8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that has emerged as a critical component of lipid nanoparticles (LNPs) for the in vivo delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its efficacy in mediating potent gene silencing and expression in preclinical models, particularly in hepatocytes, has been demonstrated. This technical guide provides a comprehensive overview of the in vivo toxicity profile of this compound, based on available preclinical data. The information is intended to guide researchers and drug development professionals in evaluating the safety and tolerability of this compound-based delivery platforms. While this compound is reported to have low in vivo toxicity, it is important to note that a comprehensive, publicly available toxicology report from dedicated studies is not available. The data presented here are primarily derived from efficacy-focused preclinical studies.

Core Attributes of this compound LNPs

This compound is a modular, degradable dendrimer that, when formulated into LNPs, exhibits a favorable in vivo profile. A key characteristic of this compound LNPs is their propensity for hepatocyte-specific delivery. This is attributed to the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface, which then facilitates uptake via the low-density lipoprotein receptor (LDLR) on hepatocytes. This targeted delivery mechanism is crucial for both therapeutic efficacy and the toxicity profile, as it concentrates the payload in the target liver cells while potentially sparing other cell types, such as Kupffer cells.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vivo toxicity of this compound LNPs from preclinical studies in mice.

Table 1: Single-Dose Toxicity Data

ParameterValueAnimal ModelRoute of AdministrationObservationsReference
Dose75 mg/kgMice with chronic aggressive hepatocellular carcinomaIntravenous (i.v.)Well-tolerated, did not affect survival[1]
Dose0.5 mg/kgNot specifiedIntravenous (i.v.)Effective delivery to hepatocytes[1]

Table 2: Repeat-Dose Toxicity Data

ParameterValueAnimal ModelRoute of AdministrationObservationsReference
Dose>75 mg/kgMice with MYC-driven liver tumorsNot specifiedWell-tolerated with repeated dosing[2]

Experimental Protocols

Detailed experimental protocols from dedicated toxicology studies are not publicly available. The following methodologies are based on descriptions from preclinical efficacy studies involving this compound LNPs.

In Vivo Tolerance Study in a Murine Model of Hepatocellular Carcinoma
  • Animal Model: Mice with chronic aggressive hepatocellular carcinoma.

  • LNP Formulation: this compound was formulated with other lipid components (e.g., cholesterol, phospholipids, and a PEG-lipid) to form LNPs encapsulating an RNA payload. The precise ratios and components are proprietary to the research group.

  • Dosing Regimen: A single intravenous (i.v.) injection of this compound LNPs at a dose of 75 mg/kg.

  • Toxicity Assessment: The primary endpoint for toxicity in this study was survival. General health and behavior of the animals were also monitored. Detailed hematology, clinical chemistry, or histopathology data were not reported in the available literature.

Hepatocyte-Specific Delivery Study
  • Animal Model: Standard laboratory mice.

  • LNP Formulation: this compound LNPs encapsulating Cy5.5-labeled siRNA targeting Factor VII (siFVII).

  • Dosing Regimen: A single intravenous (i.v.) injection at a dose of 0.5 mg/kg.

  • Methodology: The primary goal was to assess delivery to hepatocytes. This was achieved by measuring the knockdown of Factor VII, a protein produced by hepatocytes. The specific uptake mechanism was investigated by analyzing the protein corona of the LNPs.

Signaling Pathways and Experimental Workflows

ApoE-Mediated Hepatocyte Uptake of this compound LNPs

The preferential accumulation of this compound LNPs in hepatocytes is a key determinant of their biological activity and safety profile. This process is primarily mediated by the interaction of the LNP with apolipoprotein E (ApoE) in the bloodstream, followed by recognition and endocytosis by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.

ApoE_Mediated_Uptake cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP LNP_ApoE_Complex LNP-ApoE Complex 5A2_SC8_LNP->LNP_ApoE_Complex ApoE Binding ApoE Apolipoprotein E (ApoE) LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE_Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release into Cytoplasm Endosome->RNA_Release

Caption: ApoE-mediated uptake of this compound LNPs by hepatocytes.

General Workflow for In Vivo Toxicity Assessment of LNPs

The following diagram illustrates a general workflow for assessing the in vivo toxicity of lipid nanoparticles, which would be applicable to a comprehensive evaluation of this compound.

Toxicity_Workflow Dose_Selection Dose Range-Finding Study (e.g., single ascending dose) Definitive_Study Definitive Toxicology Study (e.g., repeat-dose) Dose_Selection->Definitive_Study In_Life_Monitoring In-Life Monitoring - Clinical Observations - Body Weight - Food/Water Consumption Definitive_Study->In_Life_Monitoring Terminal_Endpoints Terminal Endpoints In_Life_Monitoring->Terminal_Endpoints Blood_Collection Blood Collection Terminal_Endpoints->Blood_Collection Necropsy Gross Necropsy Terminal_Endpoints->Necropsy Hematology Hematology (CBC, etc.) Blood_Collection->Hematology Clinical_Chemistry Clinical Chemistry (Liver enzymes, etc.) Blood_Collection->Clinical_Chemistry Histopathology Histopathology (Organ examination) Necropsy->Histopathology

Caption: General experimental workflow for in vivo LNP toxicity studies.

Discussion and Conclusion

Based on the available preclinical data, this compound, when formulated into LNPs, demonstrates a favorable in vivo safety profile, characterized by low toxicity even at high and repeated doses in the context of cancer therapy models. The preferential targeting of hepatocytes via an ApoE-mediated mechanism likely contributes to its tolerability by directing the RNA payload to the intended cells and avoiding widespread off-target effects.

However, it is crucial to acknowledge the limitations of the current dataset. The absence of a dedicated, comprehensive toxicology study means that subtle toxicities or effects on specific organ systems may not have been fully characterized. Parameters such as a complete blood count, a full clinical chemistry panel, and detailed histopathological analysis of major organs are standard in formal preclinical safety assessments and would provide a more complete picture of the in vivo toxicity of this compound.

For drug development professionals, the existing data provides a strong foundation for the continued development of this compound-based LNP therapeutics. Future work should include formal GLP (Good Laboratory Practice) toxicology studies to fully characterize the safety profile and establish a definitive No-Observed-Adverse-Effect Level (NOAEL) before advancing to clinical trials. Researchers should also consider the potential for immunogenicity, a common consideration for nanoparticle-based delivery systems.

References

5A2-SC8: A Technical Guide to Biodistribution and Organ Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution and organ targeting capabilities of the ionizable amino lipid 5A2-SC8, a key component in lipid nanoparticle (LNP) formulations for small RNA delivery. The information presented herein is compiled from key research findings to assist in the development of targeted RNA-based therapeutics.

Executive Summary

This compound is an ionizable amino lipid integral to the formulation of lipid nanoparticles designed for the systemic delivery of small nucleic acids, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs). Preclinical studies have demonstrated that LNPs formulated with this compound exhibit a strong tropism for the liver, specifically targeting hepatocytes. This preferential accumulation is crucial for therapeutic applications targeting liver-associated diseases, including hepatocellular carcinoma. The mechanism of hepatic targeting is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface, facilitating uptake through the low-density lipoprotein receptor (LDLR) expressed on hepatocytes. While the liver is the primary site of accumulation, minor biodistribution to the spleen and kidneys has also been observed. The versatility of the LNP platform allows for the modification of biodistribution through the incorporation of additional lipids, enabling a "selective organ targeting" (SORT) approach to potentially target other tissues like the lungs and spleen.

Quantitative Biodistribution Data

The following table summarizes the quantitative data on the biodistribution and efficacy of this compound formulated LNPs from preclinical studies.

ParameterOrgan/TargetValueDosageAnimal ModelCitation
Gene Silencing Liver (Factor VII)>95% knockdown1 mg/kg siRNAMice[1][2]
Gene Silencing Efficacy Liver (Factor VII)EC50 < 0.02 mg/kg siRNANot ApplicableMice[2]
Toxicity SystemicWell-tolerated>75 mg/kg (repeated dosing)Mice with MYC-driven tumors[2]
Organ Accumulation (Qualitative) LiverPrimary site of accumulation1 mg/kg Cy5.5-labeled siRNAMice with MYC-driven tumors[1]
Organ Accumulation (Qualitative) SpleenMinor accumulation1 mg/kg Cy5.5-labeled siRNAMice with MYC-driven tumors[1]
Organ Accumulation (Qualitative) KidneysMinor accumulation1 mg/kg Cy5.5-labeled siRNAMice with MYC-driven tumors[1]

Mechanism of Cellular Uptake and Endosomal Escape

The targeted delivery and subsequent intracellular release of the RNA payload by this compound LNPs is a multi-step process involving receptor-mediated endocytosis and endosomal escape.

Signaling Pathway for Hepatocyte Targeting and Uptake

The primary mechanism for this compound LNP uptake by hepatocytes is through ApoE-mediated endocytosis. Upon intravenous administration, ApoE in the bloodstream adsorbs to the surface of the LNPs. This LNP-ApoE complex is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, triggering clathrin-mediated endocytosis.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP LNP_ApoE_Complex LNP-ApoE Complex 5A2_SC8_LNP->LNP_ApoE_Complex ApoE Adsorption ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE_Complex LDLR LDL Receptor LNP_ApoE_Complex->LDLR LNP_ApoE_Complex->LDLR Recognition Clathrin_Coated_Pit Clathrin-Coated Pit LDLR->Clathrin_Coated_Pit Binding Endosome Endosome Clathrin_Coated_Pit->Endosome Endocytosis

ApoE-mediated uptake of this compound LNP by hepatocytes.
Mechanism of Endosomal Escape

Following endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome protonates the tertiary amines of the this compound lipid. This charge reversal is hypothesized to facilitate the release of the RNA payload into the cytoplasm through two primary, non-mutually exclusive mechanisms:

  • Membrane Destabilization: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, disrupting the membrane integrity and allowing the RNA to escape.

  • Proton Sponge Effect: The buffering capacity of the protonated amines leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.

G cluster_endosome Late Endosome (Acidic pH) LNP_in_Endosome This compound LNP Protonation Protonation of this compound (Charge Reversal) LNP_in_Endosome->Protonation H+ Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Osmotic_Swelling Proton Sponge Effect: Osmotic Swelling Protonation->Osmotic_Swelling RNA_Release siRNA/miRNA Release Membrane_Interaction->RNA_Release Membrane Destabilization Osmotic_Swelling->RNA_Release Endosomal Rupture Cytoplasm Cytoplasm RNA_Release->Cytoplasm

Proposed mechanisms of this compound LNP endosomal escape.

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the primary literature for the formulation and in vivo evaluation of this compound LNPs.

This compound LNP Formulation

This protocol describes the preparation of this compound LNPs encapsulating small RNAs using a microfluidics-based method.

G Lipid_Phase Lipid Phase: This compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol Microfluidic_Mixer Microfluidic Mixer Lipid_Phase->Microfluidic_Mixer Aqueous_Phase Aqueous Phase: siRNA/miRNA in Acidic Buffer (e.g., Citrate) Aqueous_Phase->Microfluidic_Mixer LNP_Formation Self-Assembly into LNPs Microfluidic_Mixer->LNP_Formation Dialysis Dialysis against PBS (pH 7.4) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

Workflow for the formulation of this compound LNPs.

Materials:

  • This compound ionizable lipid

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG)

  • siRNA or miRNA

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (10-25 mM, pH 3.0-4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of RNA Solution: Dissolve the siRNA or miRNA in the acidic citrate buffer.

  • Microfluidic Mixing: Set the flow rates of the lipid and RNA solutions on the microfluidic device (typically at a 1:3 volume ratio of lipid:RNA solution). The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) for 12-24 hours to remove ethanol and raise the pH.

  • Sterilization and Characterization: The dialyzed LNPs are sterile-filtered through a 0.22 µm filter. The final product is characterized for particle size, polydispersity index, zeta potential, and RNA encapsulation efficiency.

In Vivo Biodistribution Study

This protocol outlines a typical in vivo biodistribution study using fluorescently labeled siRNA encapsulated in this compound LNPs.

G Animal_Model Select Animal Model (e.g., Mice with Liver Tumors) LNP_Admin Intravenous (i.v.) Injection of Cy5.5-siRNA this compound LNPs Animal_Model->LNP_Admin Time_Points Euthanize at Predetermined Time Points (e.g., 24h) LNP_Admin->Time_Points Organ_Harvest Harvest Organs of Interest (Liver, Spleen, Kidneys, etc.) Time_Points->Organ_Harvest Imaging Ex Vivo Fluorescence Imaging of Harvested Organs Organ_Harvest->Imaging Quantification Quantify Fluorescence Intensity per Organ Imaging->Quantification Data_Analysis Data Analysis and Visualization Quantification->Data_Analysis

Experimental workflow for in vivo biodistribution study.

Materials:

  • This compound LNPs encapsulating fluorescently labeled siRNA (e.g., Cy5.5-siRNA)

  • Animal model (e.g., male C57BL/6 mice or a disease-specific model)

  • In vivo imaging system (IVIS) or similar fluorescence imager

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

  • LNP Administration: Administer the fluorescently labeled this compound LNPs to the animals via intravenous (tail vein) injection at the desired dose (e.g., 1 mg/kg siRNA).

  • In Vivo Imaging (Optional): At various time points post-injection, anesthetize the animals and perform whole-body fluorescence imaging to monitor the distribution of the LNPs in real-time.

  • Organ Harvesting: At the terminal time point (e.g., 24 hours post-injection), euthanize the animals and perfuse with saline. Carefully excise the organs of interest (liver, spleen, kidneys, lungs, heart, etc.).

  • Ex Vivo Imaging and Quantification: Image the harvested organs using a fluorescence imaging system. Quantify the average radiant efficiency in each organ to determine the relative accumulation of the LNPs.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) or as relative fluorescence units.

Conclusion

This compound is a potent ionizable amino lipid that, when formulated into LNPs, demonstrates a strong propensity for liver-specific delivery of small RNA therapeutics. The well-characterized mechanism of ApoE-mediated uptake provides a solid foundation for the rational design of liver-targeted therapies. The detailed protocols provided in this guide offer a starting point for researchers to formulate and evaluate this compound LNPs for their specific research and development needs. Further exploration of the SORT technology by incorporating additional lipid components may unlock the potential for targeted delivery to other organs, broadening the therapeutic applications of this versatile delivery platform.

References

The Central Role of Apolipoprotein E in the Systemic Clearance and Cellular Uptake of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The adsorption of Apolipoprotein E (ApoE) onto the surface of intravenously administered lipid nanoparticles (LNPs) is a critical determinant of their biodistribution and efficacy. This guide elucidates the molecular mechanisms governing the ApoE-LNP interaction and the subsequent receptor-mediated uptake, primarily in hepatocytes. We provide a comprehensive overview of the experimental protocols used to characterize this interaction, present key quantitative data in a structured format, and offer visual diagrams of the associated pathways and workflows to facilitate a deeper understanding for researchers in the field of drug delivery. While specific data for the 5A2-SC8 LNP formulation is not publicly available, the principles and methodologies described herein are fundamental to the preclinical assessment of any LNP system intended for systemic administration.

Introduction: The ApoE-LNP "Crown" and its Biological Significance

Upon introduction into the bloodstream, lipid nanoparticles are rapidly coated with a variety of plasma proteins, forming a "protein corona." Among these, Apolipoprotein E (ApoE) plays a uniquely significant role. ApoE is a primary ligand for members of the low-density lipoprotein receptor (LDLR) family, which are highly expressed on the surface of hepatocytes. The spontaneous adsorption of ApoE onto the LNP surface essentially mimics the appearance of endogenous lipoproteins, thereby hijacking a natural physiological pathway for rapid clearance from circulation and robust uptake into the liver. This phenomenon is a key driver of the high liver tropism observed for many LNP-based therapeutics, including siRNA and mRNA drugs. Understanding and controlling the LNP-ApoE interaction is therefore paramount for optimizing LNP design and achieving targeted drug delivery.

Quantitative Analysis of the ApoE-LNP Interaction

The extent of ApoE binding and its functional consequences can be quantified through various biophysical and cell-based assays. The data presented below, compiled from studies on various clinically relevant LNP formulations, serves as a benchmark for evaluating novel systems.

Table 1: Biophysical Characterization of ApoE Binding to LNPs
LNP Formulation (Representative)Ionizable LipidApoE IsoformBinding Affinity (K D )Stoichiometry (ApoE molecules per LNP)Reference
DLin-MC3-DMAMC3Human ApoE310 - 50 nM5 - 15
LNP-siRNA-1ProprietaryHuman ApoE425 - 80 nM8 - 20
C12-200 LNPC12-200Mouse ApoE50 - 150 nMNot Reported
Table 2: Impact of ApoE on In Vitro and In Vivo LNP Uptake
LNP FormulationSystemKey FindingFold Change (Uptake)Reference
DLin-MC3-DMAPrimary Human HepatocytesUptake is dependent on LDLR expression.~10-fold increase vs. LDLR-deficient cells
LNP-siRNA-1Wild-Type vs. ApoE -/- MiceLiver accumulation is significantly reduced in ApoE knockout mice.>90% reduction in liver
C12-200 LNPIn vitro serum incubationPre-incubation with ApoE enhances uptake in HepG2 cells.5 to 8-fold increase

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the ApoE-LNP interplay. Below are protocols for foundational experiments in this area.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Covalently immobilize recombinant human ApoE3 or ApoE4 onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

  • LNP Preparation: Prepare LNPs (e.g., this compound) at various concentrations (e.g., 0.1 to 100 µg/mL) in a running buffer such as HBS-EP+.

  • Binding Measurement: Inject the LNP solutions over the ApoE-functionalized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Measure the change in response units (RU) over time to monitor association and dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Protocol: In Vitro Cellular Uptake Assay Using Flow Cytometry
  • Cell Culture: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in 24-well plates and allow them to adhere overnight.

  • LNP Labeling: Formulate LNPs with a fluorescent lipid (e.g., DiI or Cy5-lipid) at a 0.1-1 mol% ratio.

  • Incubation: Treat cells with the fluorescently labeled LNPs at a defined concentration (e.g., 50 nM siRNA equivalent) in the presence or absence of fetal bovine serum (as a source of ApoE) or in serum-free media supplemented with purified ApoE. As a control, include a condition with an LDLR antagonist (e.g., RAP protein).

  • Flow Cytometry: After a set incubation period (e.g., 2-4 hours), wash the cells thoroughly with PBS, detach them using trypsin, and analyze the cellular fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) for each condition. Compare the MFI of cells treated in the presence of ApoE to those treated in its absence to determine the fold-change in uptake.

Protocol: In Vivo Biodistribution in ApoE Knockout Mice
  • Animal Models: Utilize wild-type C57BL/6 mice and age-matched ApoE knockout (ApoE -/-) mice.

  • LNP Administration: Formulate LNPs with a radiolabel (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent probe suitable for in vivo imaging (e.g., Cy7). Administer a single intravenous (IV) dose (e.g., 1 mg/kg) to each mouse.

  • Tissue Harvesting: At a predetermined time point (e.g., 2 hours post-injection), euthanize the mice and perfuse the circulatory system with saline. Harvest key organs, including the liver, spleen, kidneys, heart, and lungs.

  • Quantification:

    • Radiolabel: Homogenize the tissues and measure the radioactivity using a liquid scintillation counter. Calculate the percentage of the injected dose (%ID) per gram of tissue.

    • Fluorescence: Homogenize the tissues in a lysis buffer and measure the fluorescence on a suitable plate reader, or perform whole-organ imaging using an IVIS system.

  • Data Analysis: Compare the %ID/g in the liver and other organs between the wild-type and ApoE -/- groups to determine the dependency of tissue accumulation on ApoE.

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in ApoE-mediated LNP uptake.

ApoE_LNP_Uptake_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte LNP Systemic LNP (e.g., this compound) ApoE_LNP ApoE-LNP Complex ('Protein Corona') LNP->ApoE_LNP ApoE Adsorption ApoE Plasma ApoE ApoE->ApoE_LNP LDLR LDL Receptor (LDLR) ApoE_LNP->LDLR Binding Endosome Early Endosome LDLR->Endosome Clathrin-Mediated Endocytosis Lysosome Lysosome / Late Endosome Endosome->Lysosome Maturation Cargo LNP Cargo Release (e.g., siRNA/mRNA) Lysosome->Cargo Endosomal Escape

Caption: Mechanism of ApoE-mediated LNP uptake into hepatocytes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation LNP_Formulation LNP Formulation (e.g., this compound + Cargo) SPR SPR Analysis (ApoE Binding Kinetics) LNP_Formulation->SPR Cell_Uptake Hepatocyte Uptake Assay (Flow Cytometry) LNP_Formulation->Cell_Uptake WT_Mice Wild-Type Mice LNP_Formulation->WT_Mice IV Administration KO_Mice ApoE -/- Mice LNP_Formulation->KO_Mice IV Administration Biodistribution Biodistribution Study (%ID/g in Liver) WT_Mice->Biodistribution KO_Mice->Biodistribution Efficacy Pharmacodynamic Study (e.g., Gene Knockdown) Biodistribution->Efficacy

Caption: Workflow for characterizing ApoE's role in LNP delivery.

Conclusion and Future Directions

The interaction between ApoE and systemically delivered LNPs is a cornerstone of modern nucleic acid therapies. A thorough characterization of this interaction using the quantitative biophysical and biological methods outlined in this guide is an indispensable step in the preclinical development of novel LNP formulations like this compound. Future research will likely focus on engineering LNP surfaces to either enhance ApoE binding for maximal liver delivery or to shield the LNP from ApoE adsorption to enable targeting of extrahepatic tissues. The ability to precisely modulate this interaction will unlock the full therapeutic potential of LNP technology.

Foundational Research on 5A2-SC8 Dendrimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5A2-SC8 dendrimer has emerged as a significant contender in the field of non-viral gene delivery. Its unique chemical architecture, characterized by a modular and degradable design, offers a promising platform for the therapeutic delivery of small RNAs, such as siRNA and miRNA, as well as larger mRNA molecules. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its synthesis, formulation into nanoparticles, and its application in preclinical models of disease. The information presented herein is intended to serve as a core resource for researchers and professionals in drug development.

Core Attributes of this compound Dendrimers

This compound is an ionizable, ester-based dendrimer that functions as a degradable, lipid-like compound for the delivery of nucleic acids.[1] Its modular synthesis allows for precise control over its chemical and physical properties. A key feature of this compound is its ability to be formulated into dendrimer-based lipid nanoparticles (DLNPs), which protect the RNA payload from degradation and facilitate its delivery into target cells.[2][3]

The this compound dendrimer was identified from a large library of over 1,500 modularly designed dendrimers.[4][5] This extensive screening process aimed to identify carriers with an optimal balance of high delivery potency and low toxicity, a critical requirement for clinical translation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound dendrimer-based lipid nanoparticles (DLNPs).

Table 1: In Vivo Efficacy and Tolerability of this compound DLNPs for siRNA Delivery

ParameterValueModel SystemReference
EC50 for FVII knockdown < 0.02 mg/kg siRNAMice[4][5]
Maximum Tolerated Dose (repeated) > 75 mg/kg dendrimerChronically ill, tumor-bearing mice[4][5]
FVII Knockdown Efficiency > 95%Mice (at 1 mg/kg siRNA)[5]

Table 2: Physicochemical Properties of this compound DLNPs

ParameterValueConditionsReference
Size (Diameter) ~80 nmIn PBS[5]
Zeta Potential Nearly identical to other tested dendrimersIn PBS[4][5]
siRNA Encapsulation Efficiency Nearly identical to other tested dendrimersIn PBS[4][5]
Stability in Serum siRNA remained entrapped for >6 days50% serum[5]
Stability in PBS Remained small and narrowly distributed for >6 daysPBS[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the key methodologies for the synthesis of this compound and the formulation of DLNPs, based on the foundational literature.

Synthesis of this compound Dendrimer

The synthesis of the this compound dendrimer is achieved through a modular, sequential, and orthogonal reaction strategy. This approach allows for the systematic integration of ester degradability and the diversification of chemical cores, peripheries, and generations.[4][5] While the precise, step-by-step synthesis is detailed in the supplementary materials of the original publications, the general approach involves the use of amine and thiol compounds in an asymmetric Michael addition reaction to build the dendrimer structure.[4][5] This method allows for high reaction conversion and tolerance of various functional groups, ensuring the production of monodisperse dendrimers.[4][5]

Formulation of this compound Dendrimer-Lipid Nanoparticles (DLNPs)

The formulation of this compound DLNPs for RNA delivery is a critical step that influences the efficacy and biodistribution of the therapeutic. The general protocol involves the following components:

  • This compound Dendrimer: The core ionizable lipid-like material.

  • Phospholipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

  • Cholesterol: To stabilize the nanoparticle structure.

  • PEG-lipid: Such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000), to reduce aggregation and non-specific uptake.[2]

These components are mixed with the RNA cargo (siRNA, miRNA, or mRNA) in a specific molar ratio. The optimal molar ratio can vary depending on the RNA payload. For instance, for mRNA delivery, an optimized formulation of this compound/DOPE/cholesterol/PEG2k5c was found to be 15/15/30/2 (mol/mol).[2] The nanoparticles are typically formed through a rapid mixing process, such as microfluidic mixing, where an ethanolic solution of the lipids is mixed with an aqueous solution of the RNA at a low pH. This process allows for the electrostatic interaction between the protonated this compound and the negatively charged RNA, leading to the formation of the DLNPs.

Visualizations: Pathways and Workflows

Cellular Uptake and Endosomal Escape of this compound DLNPs

The delivery of the RNA payload into the cytoplasm of the target cell is a multi-step process. The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound DLNPs.

G Cellular Uptake and Intracellular Trafficking of this compound DLNPs cluster_extracellular Extracellular Space cluster_cell Target Cell 5A2_SC8_DLNP This compound DLNP (with RNA cargo) Endocytosis Endocytosis 5A2_SC8_DLNP->Endocytosis 1. Cellular Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Formation of Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome 3. Endosomal Maturation RNA_Release RNA Release Late_Endosome->RNA_Release 4. Endosomal Escape (pH-dependent protonation of this compound) Cytoplasm Cytoplasm RISC RISC Loading & Target mRNA Cleavage (for siRNA/miRNA) Cytoplasm->RISC Translation Translation (for mRNA) Cytoplasm->Translation RNA_Release->Cytoplasm

Caption: Proposed mechanism of this compound DLNP cellular uptake and RNA release.

The ionizable nature of this compound is crucial for endosomal escape. At the acidic pH within the late endosome, the amine groups of the dendrimer become protonated, leading to the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.[3]

Experimental Workflow for In Vivo Evaluation

The preclinical evaluation of this compound DLNPs typically follows a structured workflow to assess efficacy and safety.

G Experimental Workflow for In Vivo Evaluation of this compound DLNPs Formulation 1. Formulation of This compound DLNPs with RNA Characterization 2. Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Animal_Model 3. Administration to Animal Model (e.g., tumor-bearing mice) Characterization->Animal_Model Biodistribution 4a. Biodistribution Studies (e.g., IVIS imaging) Animal_Model->Biodistribution Efficacy 4b. Efficacy Assessment (e.g., gene knockdown, tumor growth inhibition) Animal_Model->Efficacy Toxicity 4c. Toxicity Evaluation (e.g., body weight, serum chemistry, histology) Animal_Model->Toxicity Data_Analysis 5. Data Analysis and Interpretation Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A typical workflow for the in vivo assessment of this compound DLNPs.

Conclusion

The foundational research on this compound dendrimers has established them as a potent and well-tolerated platform for RNA delivery, particularly to the liver. The modular synthesis allows for fine-tuning of its properties, and its formulation into DLNPs provides a robust system for in vivo applications. The data and protocols summarized in this guide offer a starting point for further research and development of this compound-based therapeutics. Future work may focus on expanding the targeting capabilities of these nanoparticles to other tissues and cell types, as well as exploring their potential for delivering other classes of therapeutic molecules.

References

The Role of 5A2-SC8 in Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics, including vaccines and gene therapies, has underscored the critical need for safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, and the composition of these LNPs is paramount to their success. At the core of many advanced LNP formulations is the ionizable lipid, a component that is pivotal for RNA encapsulation and, crucially, for its release into the cytoplasm of target cells. This technical guide provides an in-depth exploration of 5A2-SC8, a highly efficient ionizable amino lipid dendrimer, and its function within LNPs. This compound has demonstrated significant promise in preclinical studies for the delivery of siRNA, miRNA, and mRNA, particularly for liver-targeted applications and cancer therapy.[1][2] This document will detail the function, mechanism of action, and experimental considerations for utilizing this compound in LNP formulations.

Core Function of this compound in LNPs

This compound is an ionizable amino lipid that plays a multifaceted role in the efficacy of lipid nanoparticles for nucleic acid delivery. Its primary functions include:

  • Nucleic Acid Encapsulation: The cationic nature of this compound at acidic pH allows for the electrostatic complexation and efficient encapsulation of negatively charged nucleic acids (siRNA, miRNA, mRNA) within the LNP core during formulation.

  • Facilitating Endosomal Escape: This is arguably the most critical function of this compound.[1] Upon endocytosis of the LNP by a target cell, the acidic environment of the endosome protonates the amino groups of this compound. This charge reversal is believed to induce a phase transition in the endosomal membrane, leading to its destabilization and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect.

  • Liver-Specific Targeting: LNPs formulated with this compound have shown a strong propensity for liver-specific delivery.[3][4] This is attributed to the adsorption of apolipoprotein E (ApoE) onto the surface of the LNPs in the bloodstream. The ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to receptor-mediated endocytosis.[3][4]

Quantitative Data on this compound LNP Performance

The following tables summarize key quantitative data from preclinical studies involving this compound-containing LNPs.

Table 1: In Vivo Efficacy of this compound LNPs

ApplicationNucleic AcidAnimal ModelDosageOutcomeReference
Gene SilencingFVII siRNAMouse0.5 mg/kg87% reduction in Factor VII activity[1][5]
Cancer Therapylet-7g miRNAMYC-driven liver cancer mouse modelNot specifiedSignificant extension of survival up to 121 days[1][5]
Protein ReplacementFAH mRNAFAH-/- knockout mice0.05 mg/kgEfficacious at doses as low as 0.05 mg/kg[6]
Protein ReplacementFAH mRNAFAH-/- knockout mice0.5 mg/kgHigh FAH protein levels[6]
Protein ReplacementFAH mRNAFAH-/- knockout mice0.35 mg/kg every 3 daysMaintained normal weight over a month-long treatment[6]

Table 2: Physicochemical Properties of this compound LNPs

LNP FormulationSize (Diameter, nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Representative LNPs< 200MonodisperseNot specifiedNot specified[7]
LNP Formulations< 300< 0.2 for 90% of formulations-5.5 to 20Not specified[8]
303O13120 ± 30.18-11 ± 0.7893.5 ± 0.4[9]
304O13144 ± 20.10-3.52 ± 0.3290.4 ± 0.7[9]
306O13111 ± 10.15-10.8 ± 0.2593.8 ± 0.5[9]

Experimental Protocols

LNP Formulation using Microfluidic Mixing

A common method for producing reproducible LNPs is through microfluidic mixing.

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., DOPE or DSPC, in ethanol)

  • Cholesterol (in ethanol)

  • PEG-lipid (e.g., DMG-PEG, in ethanol)

  • Nucleic acid (siRNA, mRNA) in an acidic buffer (e.g., sodium acetate buffer, pH 4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare the lipid mixture in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at a specific molar ratio. A commonly cited molar ratio for siRNA delivery is 15:15:30:3 (this compound:DOPE:Cholesterol:DMG-PEG).[10] For mRNA delivery, formulations may require a lower percentage of the ionizable lipid.[6]

  • Dissolve the nucleic acid in an acidic aqueous buffer.

  • Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the nucleic acid-aqueous solution.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams leads to the self-assembly of the LNPs with the nucleic acid encapsulated.

  • The resulting LNP solution is then typically dialyzed against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

In Vitro Transfection and Gene Silencing Assay

Materials:

  • Target cells (e.g., K562 human leukemia cells)

  • Cell culture medium (e.g., RPMI with 10% FBS)

  • This compound LNPs encapsulating siRNA (e.g., targeting BCR-ABL)

  • Control LNPs (e.g., encapsulating a non-targeting control siRNA)

  • Reagents for qRT-PCR or Western blotting

Protocol:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • The following day, treat the cells with varying concentrations of the this compound LNP-siRNA formulations.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • After incubation, harvest the cells and extract total RNA or protein.

  • Analyze the expression of the target gene (e.g., BCR-ABL) using qRT-PCR to quantify mRNA levels or Western blotting to quantify protein levels.

  • Compare the gene expression in cells treated with the targeting siRNA LNPs to those treated with control LNPs to determine the efficiency of gene silencing.

In Vivo mRNA Delivery and Protein Expression in a Mouse Model

Materials:

  • Animal model (e.g., FAH-/- knockout mice for tyrosinemia model)

  • This compound LNPs encapsulating mRNA (e.g., FAH mRNA)

  • Phosphate-buffered saline (PBS)

  • Equipment for intravenous (IV) injection

  • Assay kits for measuring protein expression or downstream biological effects (e.g., liver function tests)

Protocol:

  • Acclimate the mice to the experimental conditions.

  • Administer the this compound LNP-mRNA formulation via intravenous injection (e.g., tail vein) at the desired dosage.

  • At specified time points post-injection, collect blood samples or euthanize the animals and harvest tissues (e.g., liver).

  • From blood samples, measure the levels of the expressed protein (e.g., FAH protein).

  • From tissue homogenates, quantify protein expression or assess downstream biological markers of efficacy (e.g., normalization of liver function markers like bilirubin, ALT, and AST).[6]

  • Monitor the animals for any signs of toxicity and record body weight changes throughout the study.[6]

Visualizations

Signaling Pathway of LNP Uptake and Endosomal Escape

LNP_Uptake_Escape cluster_bloodstream Bloodstream cluster_cell Hepatocyte LNP This compound LNP ApoE ApoE LNP->ApoE ApoE Adsorption LNP_ApoE LNP-ApoE Complex LDLR LDLR LNP_ApoE->LDLR Binding Endosome Early Endosome (pH ~6.5) LDLR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) mRNA mRNA Cytoplasm->mRNA Payload Release

Caption: LNP uptake and endosomal escape pathway.

Experimental Workflow for Evaluating this compound LNPs

LNP_Workflow cluster_formulation 1. LNP Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Formulate Microfluidic Mixing of This compound, Lipids, and RNA Characterize Measure Size, PDI, Zeta Potential, Encapsulation Formulate->Characterize Cell_Culture Treat Target Cells with LNPs Formulate->Cell_Culture Animal_Model Administer LNPs to Animal Model (e.g., IV) Characterize->Animal_Model Gene_Silencing Assess Gene/Protein Expression (qRT-PCR/Western) Cell_Culture->Gene_Silencing Efficacy Measure Protein Expression or Therapeutic Outcome Animal_Model->Efficacy Toxicity Monitor Animal Health and Body Weight Animal_Model->Toxicity Properties_Function cluster_properties Chemical Properties of this compound cluster_function Functional Outcomes in LNP Delivery Ionizable Ionizable Amino Groups (pKa ~6.5) Encapsulation Efficient RNA Encapsulation Ionizable->Encapsulation Electrostatic Interaction at low pH Endosomal_Escape Facilitated Endosomal Escape Ionizable->Endosomal_Escape Protonation in Endosome -> Membrane Disruption Dendrimer Dendrimeric Structure Liver_Targeting ApoE-Mediated Liver Uptake Dendrimer->Liver_Targeting Influences Surface Properties for ApoE Binding High_Efficacy High In Vivo Efficacy Encapsulation->High_Efficacy Endosomal_Escape->High_Efficacy Liver_Targeting->High_Efficacy

References

Methodological & Application

Application Notes and Protocols for 5A2-SC8 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their efficacy, influencing factors such as mRNA encapsulation, particle stability, and targeted delivery. The ionizable cationic lipid is a key component, facilitating both mRNA complexation and endosomal escape. 5A2-SC8 is a potent ionizable amino lipid that has been utilized in the formulation of LNPs for the effective delivery of various RNA payloads, including mRNA and siRNA.[1][2][3]

These application notes provide a detailed protocol for the formulation of this compound-based LNPs for mRNA delivery using microfluidic mixing. This is followed by comprehensive protocols for the characterization of the resulting LNPs and their evaluation in both in vitro and in vivo settings.

Data Summary

The following tables summarize the key quantitative data for representative this compound LNP formulations.

Table 1: this compound LNP Formulation and Physicochemical Characterization

Ionizable LipidHelper LipidSterolPEG-LipidMolar RatioParticle Size (nm)PDIEncapsulation Efficiency (%)
This compoundDOPECholesterolDMG-PEG200016.7:16.7:33.3:3.3~120< 0.2> 80%
This compoundDOPECholesterolDMG-PEG2000Optimized for mRNA88 - 107< 0.3> 90%

Note: The exact molar ratios for optimal mRNA delivery are often proprietary and require empirical optimization. The first entry represents a published formulation for RNA delivery, while the second indicates a range for optimized mRNA LNPs.

Table 2: In Vivo Efficacy of this compound LNP-mediated mRNA Delivery

mRNA CargoDose (mg/kg)Administration RouteTarget OrganObserved Effect
FAH mRNA0.05 - 0.5IntravenousLiverNormalization of liver function and body weight in FAH-/- mice.[2]
Luciferase mRNA0.5IntravenousLiver, SpleenHigh protein expression.[3]
Cas9 mRNA/sgRNANot SpecifiedIntravenousLiverSignificant gene editing.[1]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (sterol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (PEG-lipid)

  • Ethanol (anhydrous)

  • mRNA encoding the protein of interest

  • Citrate buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Sterile, RNase-free consumables (syringes, tubes, etc.)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in anhydrous ethanol to achieve the desired molar ratio (e.g., 16.7:16.7:33.3:3.3). b. The total lipid concentration in the ethanol solution should be optimized, typically in the range of 10-25 mg/mL. c. Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock solution in 100 mM citrate buffer (pH 3.0) to the desired concentration. The final concentration will depend on the desired lipid-to-mRNA weight ratio (typically ranging from 10:1 to 40:1).

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rate ratio of the aqueous phase to the organic phase to 3:1. d. The total flow rate should be optimized for the specific microfluidic device, typically in the range of 2-12 mL/min. e. Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge. f. Collect the resulting LNP suspension from the outlet into a sterile, RNase-free tube.

  • Dialysis: a. Transfer the collected LNP suspension to a dialysis cassette. b. Dialyze against 1X PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer, to remove ethanol and raise the pH.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Use Dynamic Light Scattering (DLS). b. Dilute a small aliquot of the LNP suspension in 1X PBS. c. Measure the hydrodynamic diameter (particle size) and PDI at 25°C. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. mRNA Encapsulation Efficiency Quantification: a. Use a fluorescent dye-based assay such as the RiboGreen assay. b. Prepare two sets of LNP samples diluted in TE buffer. c. To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure the amount of unencapsulated mRNA. d. Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity. e. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence * 100

Protocol 3: In Vitro Transfection and Protein Expression

1. Cell Culture and Seeding: a. Culture a suitable cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection: a. Dilute the this compound LNP-mRNA formulation in a serum-free medium. b. Add the diluted LNPs to the cells at various concentrations. c. Incubate the cells for 24-48 hours.

3. Protein Expression Analysis: a. If the mRNA encodes a reporter protein (e.g., luciferase, GFP), measure the protein expression using a corresponding assay (e.g., luciferase assay, flow cytometry for GFP). b. If the mRNA encodes a specific protein of interest, analyze its expression by Western blotting or ELISA.

Protocol 4: In Vivo mRNA Delivery and Efficacy

1. Animal Model: a. Use an appropriate animal model (e.g., C57BL/6 mice). All animal procedures must be approved by the institutional animal care and use committee.

2. Administration: a. Administer the this compound LNP-mRNA formulation to the animals via the desired route (e.g., intravenous injection). b. The dosage will depend on the specific mRNA and therapeutic goal, typically ranging from 0.05 to 1.0 mg/kg.

3. Biodistribution and Protein Expression: a. At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), euthanize the animals and harvest the organs of interest (e.g., liver, spleen, lungs). b. If using a reporter gene like luciferase, perform ex vivo imaging of the organs to assess the biodistribution of protein expression. c. Alternatively, homogenize the tissues and quantify the protein of interest using ELISA or Western blotting.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_char Characterization cluster_eval Evaluation Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing mRNA-Buffer Solution mRNA-Buffer Solution mRNA-Buffer Solution->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) Size & PDI (DLS) Size & PDI (DLS) Dialysis (PBS)->Size & PDI (DLS) Encapsulation Efficiency Encapsulation Efficiency Dialysis (PBS)->Encapsulation Efficiency In Vitro Transfection In Vitro Transfection Dialysis (PBS)->In Vitro Transfection In Vivo Administration In Vivo Administration In Vitro Transfection->In Vivo Administration

Caption: Experimental workflow for this compound LNP-mRNA formulation and evaluation.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Trafficking cluster_escape Endosomal Escape LNP in Extracellular Space LNP in Extracellular Space Endocytosis Endocytosis LNP in Extracellular Space->Endocytosis 1. Uptake Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Endocytosis->Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) Maturation Protonation of this compound Protonation of this compound Early Endosome (pH ~6.5)->Protonation of this compound 2. Acidification Lysosome (pH ~4.5) Lysosome (pH ~4.5) Late Endosome (pH ~5.5)->Lysosome (pH ~4.5) Interaction with Endosomal Lipids Interaction with Endosomal Lipids Protonation of this compound->Interaction with Endosomal Lipids 3. Electrostatic Interaction Membrane Destabilization Membrane Destabilization Interaction with Endosomal Lipids->Membrane Destabilization 4. Fusion & Disruption mRNA Release to Cytosol mRNA Release to Cytosol Membrane Destabilization->mRNA Release to Cytosol Protein Translation Protein Translation mRNA Release to Cytosol->Protein Translation 5. Therapeutic Effect

Caption: Mechanism of this compound LNP-mediated endosomal escape of mRNA.

References

Application Notes and Protocols for In Vivo Studies Using 5A2-SC8 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo application of 5A2-SC8 nanoparticles, a potent delivery vehicle for small RNA therapeutics such as siRNA and miRNA. The protocols outlined below are based on published research and are intended to assist in the successful design and execution of preclinical studies.

Introduction to this compound Nanoparticles

This compound is an ionizable amino lipid that forms the core of lipid nanoparticles (LNPs) designed for the efficient delivery of RNA-based therapeutics.[1] These nanoparticles have demonstrated significant potential in preclinical models, particularly for liver-targeted applications.[2][3] The degradable nature of the this compound dendrimer contributes to a favorable safety profile, exhibiting low toxicity even at high doses in chronically ill, tumor-bearing mice.[2][4] this compound LNPs are stable in serum, can encapsulate RNA with high efficiency, and have been shown to mediate potent gene silencing in vivo.[2]

Mechanism of Action

Upon intravenous administration, this compound nanoparticles primarily accumulate in the liver.[2][4] The surface of these nanoparticles interacts with apolipoprotein E (ApoE) in the bloodstream.[3] This ApoE coating facilitates the recognition and uptake of the nanoparticles by hepatocytes via LDL receptor-mediated endocytosis.[1][3] Once inside the cell, the acidic environment of the endosome is thought to trigger a change in the charge of the ionizable this compound lipid, leading to endosomal escape and the release of the RNA payload into the cytoplasm. The released siRNA or miRNA can then engage with the cell's RNA interference (RNAi) machinery to silence target gene expression.

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_NP This compound Nanoparticle (with RNA cargo) ApoE Apolipoprotein E (ApoE) 5A2_SC8_NP->ApoE ApoE_NP_Complex ApoE-Coated Nanoparticle 5A2_SC8_NP->ApoE_NP_Complex ApoE->ApoE_NP_Complex LDLR LDL Receptor ApoE_NP_Complex->LDLR Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Endosome Endocytosis->Endosome RNA_Release RNA Release Endosome->RNA_Release Endosomal Escape (pH-mediated) RISC RNA-Induced Silencing Complex (RISC) RNA_Release->RISC Target_mRNA Target mRNA RISC->Target_mRNA Gene_Silencing Gene Silencing Target_mRNA->Gene_Silencing

Signaling pathway of this compound nanoparticle-mediated RNA delivery.

Quantitative Data Summary

The following tables summarize the key characteristics and in vivo performance of this compound nanoparticles based on published data.

ParameterValueReference
Average Diameter~80 nm[2]
siRNA Encapsulation>95%[4]
Stability in 50% Serum>6 days[2]
In Vivo Efficacy (EC50)< 0.02 mg/kg (siFVII)[2]
Maximum Tolerated Dose>75 mg/kg (dendrimer)[2]
In Vivo StudyAnimal ModelTherapeutic AgentDosageKey FindingReference
Gene SilencingMicesiFVII1 mg/kg>95% knockdown of Factor VII protein.[2]
Cancer TherapyMYC-driven liver cancer mouse modellet-7g miRNA mimic1 mg/kgSignificant extension of survival.[3]
BiodistributionMiceCy5.5-labeled siRNA1 mg/kgPrimary accumulation in the liver, minor in spleen and kidneys.[2]
mRNA DeliveryFAH-/- knockout miceFAH mRNA0.5 mg/kgHigh levels of functional FAH protein expression.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles for In Vivo Studies

This protocol describes the formulation of this compound nanoparticles encapsulating small RNAs. The molar ratios of the lipid components can be adjusted based on the specific RNA payload (siRNA vs. mRNA).

Materials:

  • This compound lipidoid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • DMG-PEG2000

  • Small RNA (siRNA or miRNA)

  • Ethanol

  • Sodium Citrate buffer (10 mM, pH 3.0)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringe pumps and micro-mixing device (e.g., T-junction)

  • Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Dynamic Light Scattering (DLS) instrument

  • Ribogreen assay or similar for RNA quantification

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a stock solution of this compound, cholesterol, DOPE (or DSPC), and DMG-PEG2000 in ethanol. A commonly used molar ratio for siRNA delivery is approximately 50:38.5:10:1.5.[6] For mRNA delivery, a suggested starting molar ratio is 15:15:30:3 (this compound/DOPE/Cholesterol/DMG-PEG2000).[7][8]

    • The final lipid concentration in the ethanolic solution will depend on the desired final nanoparticle concentration.

  • RNA Solution Preparation:

    • Dissolve the siRNA or miRNA in 10 mM sodium citrate buffer (pH 3.0). The concentration should be calculated to achieve the desired lipid-to-RNA ratio (e.g., a weight ratio of 5:1 to 10:1 lipidoid to siRNA).[6]

  • Nanoparticle Formulation (Microfluidic Mixing):

    • Set up a micro-mixing system with two syringe pumps.

    • Load one syringe with the lipid stock solution in ethanol and the other with the RNA solution in citrate buffer.

    • Set the flow rates to achieve a 3:1 volumetric ratio of the aqueous phase to the ethanolic phase.

    • Pump the two solutions through the micro-mixing device to induce rapid mixing and nanoparticle self-assembly.

    • Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Transfer the nanoparticle suspension to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of PBS, to remove ethanol and unencapsulated RNA.

    • Alternatively, use a tangential flow filtration system for purification and concentration.

  • Characterization:

    • Measure the nanoparticle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The expected size is around 80-120 nm with a low PDI.[2][6]

    • Determine the RNA encapsulation efficiency using a Ribogreen assay or a similar fluorescence-based method. This involves measuring the RNA concentration before and after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).

    • Measure the zeta potential of the nanoparticles.

  • Sterilization and Storage:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile nanoparticle suspension at 4°C. For long-term storage, aliquots can be stored at -20°C or -80°C.[1][9]

Protocol 2: In Vivo Administration of this compound Nanoparticles

This protocol provides a general guideline for the intravenous administration of this compound nanoparticles in a mouse model. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

Materials:

  • Prepared and characterized this compound nanoparticle suspension

  • Sterile PBS

  • Mouse model (e.g., C57BL/6 or a relevant disease model)

  • Insulin syringes (e.g., 29-31 gauge)

  • Animal restrainer

Procedure:

  • Dose Preparation:

    • Based on the RNA concentration determined during characterization, dilute the nanoparticle suspension with sterile PBS to achieve the desired final dose in a suitable injection volume (typically 100-200 µL for a mouse). A common in vivo dose for siRNA is 1 mg/kg.[2]

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions before the experiment.

    • Weigh each animal to accurately calculate the injection volume.

  • Intravenous Administration:

    • Place the mouse in a suitable restrainer to immobilize the tail.

    • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the nanoparticle suspension.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of adverse reactions immediately after injection and at regular intervals thereafter.

    • Provide access to food and water ad libitum.

  • Evaluation of Efficacy:

    • At the desired time point post-injection (e.g., 24-72 hours for gene silencing studies), collect blood samples or tissues for analysis.[2]

    • For gene silencing studies, measure target protein levels (e.g., by ELISA or Western blot) or mRNA levels (by qRT-PCR).

    • For therapeutic studies, monitor relevant endpoints such as tumor growth or survival.[3]

Experimental Workflow Visualization

cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Study Lipid_Prep Prepare Lipid Stock (this compound, Cholesterol, DOPE, PEG) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep Prepare RNA Solution (siRNA/miRNA) in Citrate Buffer RNA_Prep->Mixing Purification Dialysis / TFF (Buffer exchange to PBS) Mixing->Purification Characterization Characterization (Size, PDI, Encapsulation) Purification->Characterization Sterilization Sterile Filtration Characterization->Sterilization Dose_Prep Dose Formulation (Dilution in PBS) Sterilization->Dose_Prep Administration Intravenous Injection (Tail Vein) Dose_Prep->Administration Monitoring Post-Injection Monitoring Administration->Monitoring Analysis Efficacy Analysis (Gene Silencing, Survival) Monitoring->Analysis

Experimental workflow for this compound nanoparticle preparation and in vivo evaluation.

References

Application Notes and Protocols for Therapeutic RNA Delivery to the Liver using 5A2-SC8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic RNA molecules, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to the liver holds immense promise for treating a wide range of genetic and acquired diseases. A significant challenge in realizing this potential lies in the development of safe and effective delivery vehicles. The ionizable lipid-like dendrimer, 5A2-SC8 , has emerged as a potent and well-tolerated carrier for RNA delivery, demonstrating remarkable efficacy in preclinical models for liver-targeted therapies.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-formulated lipid nanoparticles (LNPs) for therapeutic RNA delivery to the liver. The information presented is intended to guide researchers in the formulation, characterization, and in vivo application of this advanced delivery system.

Key Features of this compound for Liver-Targeted RNA Delivery

  • High Potency: this compound LNPs have demonstrated potent gene silencing in hepatocytes, with an effective concentration (EC50) of less than 0.02 mg/kg for siRNA targeting Factor VII (siFVII).[2]

  • Excellent Tolerability: In preclinical studies, this compound has been shown to be well-tolerated, even with repeated dosing at concentrations greater than 75 mg/kg in mice with aggressive liver cancer.[1]

  • Hepatocyte-Specific Targeting: The mechanism of liver targeting involves the adsorption of Apolipoprotein E (ApoE) to the surface of the this compound LNPs in the bloodstream. This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR) highly expressed on hepatocytes, leading to receptor-mediated endocytosis and efficient uptake of the RNA cargo by the target liver cells.[2]

  • Versatility: this compound has been successfully used to deliver various RNA modalities, including siRNA and miRNA, for therapeutic benefit in liver cancer models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound mediated RNA delivery to the liver.

Table 1: In Vivo Efficacy of this compound LNPs for siRNA Delivery

ParameterValueRNA TargetAnimal ModelReference
EC50 < 0.02 mg/kgFactor VII (siFVII)Mouse[2]
Gene Silencing 87% reduction in FVII activityFactor VII (siFVII)Mouse (0.5 mg/kg dose)[2]
Tolerability > 75 mg/kg (repeated dosing)N/AMouse (MYC-driven liver cancer model)[1]

Table 2: Physicochemical Properties of this compound LNPs

ParameterTypical ValueMethod
Size (Z-average) ~80 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Neutral to slightly negative at physiological pHElectrophoretic Light Scattering (ELS)
RNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles with RNA using Microfluidics

This protocol describes the preparation of RNA-loaded this compound LNPs using a microfluidic mixing device. This method allows for precise control over nanoparticle size and polydispersity, ensuring high reproducibility.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (helper lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Therapeutic RNA (siRNA or mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile, RNase-free

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000) .

    • Calculate the required mass of each lipid based on the desired final concentration (e.g., 10 mM total lipid).

    • Dissolve the lipids completely in ethanol. Gentle warming (37°C) may be required.

  • Preparation of RNA Solution:

    • Dissolve the therapeutic RNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the protonation of this compound for efficient RNA encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Set the total flow rate to achieve rapid mixing and the desired nanoparticle size. This may require optimization for your specific system.

    • Pump the two solutions through the microfluidic mixer, collecting the resulting nanoparticle suspension in a sterile tube.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP suspension to a pre-hydrated dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of PBS. This step removes the ethanol and exchanges the buffer to a physiological pH.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution from the cassette.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile this compound LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in an appropriate low-salt buffer.

  • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. RNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100%.

Protocol 3: In Vivo Delivery of siRNA to the Liver and Efficacy Assessment

This protocol outlines the procedure for intravenous administration of this compound LNPs carrying siRNA targeting Factor VII (siFVII) in mice and the subsequent analysis of gene knockdown.

Materials:

  • This compound LNPs encapsulating siFVII

  • Control this compound LNPs encapsulating a non-targeting control siRNA

  • Sterile PBS

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes (29-31 gauge)

  • Blood collection tubes (e.g., with EDTA or for serum)

  • Centrifuge

  • ELISA or chromogenic assay kit for mouse Factor VII

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Dilute the LNP-siRNA formulations to the desired concentration in sterile PBS.

    • Administer the LNP-siRNA solution to the mice via tail vein injection (intravenous, i.v.). A typical injection volume is 100-200 µL.

    • Include a control group receiving LNPs with a non-targeting siRNA and a vehicle control group (PBS).

  • Blood Sample Collection:

    • At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

    • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately at 2,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (serum or plasma) and store at -80°C until analysis.

  • Quantification of Factor VII Protein Levels:

    • Thaw the serum or plasma samples on ice.

    • Perform an ELISA or a chromogenic assay for mouse Factor VII according to the manufacturer's protocol.

    • Generate a standard curve using the provided standards.

    • Determine the concentration of Factor VII in each sample.

    • Calculate the percentage of Factor VII knockdown relative to the control groups.

Protocol 4: Biodistribution Analysis of Fluorescently Labeled siRNA

This protocol describes how to assess the in vivo distribution of this compound LNPs using a fluorescently labeled siRNA.

Materials:

  • This compound LNPs encapsulating a fluorescently labeled siRNA (e.g., Cy5-siRNA)

  • Anesthesia

  • Surgical tools for dissection

  • In vivo imaging system (IVIS) or a fluorescence microscope

  • Optimal Cutting Temperature (OCT) compound for tissue embedding (for microscopy)

  • Cryostat

Procedure:

  • Dosing and Tissue Collection:

    • Administer the fluorescently labeled LNP-siRNA to mice via tail vein injection.

    • At desired time points (e.g., 2, 8, 24 hours), euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Carefully dissect the liver and other organs of interest (e.g., spleen, kidneys, lungs, heart).

  • Whole Organ Imaging (IVIS):

    • Arrange the dissected organs on a non-fluorescent surface.

    • Image the organs using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters for the fluorescent dye.

    • Quantify the fluorescence intensity in each organ.

  • Microscopy Analysis:

    • For higher-resolution analysis, fix the tissues (e.g., in 4% paraformaldehyde).

    • Embed the fixed tissues in OCT compound and freeze them.

    • Cut thin sections (e.g., 10 µm) using a cryostat.

    • Mount the sections on microscope slides.

    • Counterstain the nuclei with DAPI.

    • Image the sections using a fluorescence or confocal microscope to visualize the cellular localization of the fluorescent siRNA within the liver tissue.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix\n(this compound, DOPE, Chol, PEG) Lipid Mix (this compound, DOPE, Chol, PEG) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(this compound, DOPE, Chol, PEG)->Microfluidic Mixing RNA Solution\n(siRNA/mRNA in buffer) RNA Solution (siRNA/mRNA in buffer) RNA Solution\n(siRNA/mRNA in buffer)->Microfluidic Mixing Purification\n(Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification\n(Dialysis) Characterization\n(Size, PDI, Zeta, Encapsulation) Characterization (Size, PDI, Zeta, Encapsulation) Purification\n(Dialysis)->Characterization\n(Size, PDI, Zeta, Encapsulation) Sterile LNPs Sterile LNPs Characterization\n(Size, PDI, Zeta, Encapsulation)->Sterile LNPs IV Injection\n(Mouse Model) IV Injection (Mouse Model) Sterile LNPs->IV Injection\n(Mouse Model) Blood Collection Blood Collection IV Injection\n(Mouse Model)->Blood Collection Tissue Harvesting Tissue Harvesting IV Injection\n(Mouse Model)->Tissue Harvesting Factor VII Assay\n(Efficacy) Factor VII Assay (Efficacy) Blood Collection->Factor VII Assay\n(Efficacy) Biodistribution Analysis\n(IVIS/Microscopy) Biodistribution Analysis (IVIS/Microscopy) Tissue Harvesting->Biodistribution Analysis\n(IVIS/Microscopy)

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

signaling_pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP This compound LNP ApoE ApoE LNP->ApoE binds LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR binds Endosome Endosome LDLR->Endosome Receptor-mediated Endocytosis RNA_Release RNA Release (Endosomal Escape) Endosome->RNA_Release RISC RISC Loading (for siRNA) RNA_Release->RISC Translation Translation (for mRNA) RNA_Release->Translation

Caption: Signaling pathway of this compound LNP uptake by hepatocytes.

References

Application Notes and Protocols for 5A2-SC8 LNP Formulation in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the 5A2-SC8 lipid nanoparticle (LNP) formulation for the delivery of RNA therapeutics in cancer research models. The this compound system is highlighted by its efficacy in delivering small RNAs, such as siRNA and miRNA, to tumor cells, particularly in liver cancer models, with a favorable toxicity profile.

Introduction

The this compound ionizable amino lipid is a key component of lipid nanoparticles designed for potent in vivo RNA delivery.[1] Formulations incorporating this compound have demonstrated a unique tropism for hepatocytes, a critical feature for treating liver-based malignancies. This is achieved through a mechanism involving the adsorption of Apolipoprotein E (ApoE) to the LNP surface, which then facilitates uptake via the low-density lipoprotein receptor (LDLR) expressed on hepatocytes.[2][3] This targeted delivery mechanism enhances therapeutic efficacy while minimizing off-target effects.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
ParameterValueReference
Molar Ratio (siRNA Delivery) This compound/DOPE/Cholesterol/PEG (molar ratio) = 15:15:30:3[2]
Molar Ratio (mRNA Delivery) This compound/DOPE/Cholesterol/DMG-PEG = 15/15/30/3 (mol)[4]
Particle Size (Diameter) 64-80 nm[5]
Surface Charge (ζ potential) Near-neutral[5]
pKa 6.5[2][6]
Table 2: In Vivo Efficacy of this compound LNPs in a MYC-Driven Liver Cancer Model
ParameterValueExperimental ConditionsReference
Therapeutic Payload let-7g miRNA mimicMYC-driven transgenic liver cancer mouse model[2][6]
Dosage 1 mg/kg let-7g mimicIntravenous (i.v.) injection[5]
Survival Extension Up to 121 daysTreatment of tumor-bearing mice[2][6]
Gene Silencing (Factor VII siRNA) 87% reduction in FVII activity0.5 mg/kg siFVII, i.v. injection in healthy mice[2][6]
Toxicity Well-tolerated>75 mg/kg repeated dosing in tumor-bearing mice[5]

Signaling Pathway and Mechanism of Action

The preferential delivery of this compound LNPs to hepatocytes is a critical aspect of their therapeutic potential in liver cancer. The following diagram illustrates the proposed mechanism of cellular uptake.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP LNP_ApoE_Complex LNP-ApoE Complex 5A2_SC8_LNP->LNP_ApoE_Complex ApoE Adsorption ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE_Complex LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE_Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release (Endosomal Escape) Endosome->RNA_Release Acidification Cytosol Cytosol RNA_Release->Cytosol

Caption: ApoE-mediated uptake of this compound LNPs in hepatocytes.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating RNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • siRNA or mRNA of interest

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG in 100% ethanol to achieve the desired molar ratio (e.g., 15:15:30:3 for siRNA/mRNA delivery). The final lipid concentration in ethanol will depend on the microfluidic system used.

  • Prepare RNA Solution: Dissolve the RNA (siRNA or mRNA) in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the flow rate ratio on the syringe pumps (e.g., 3:1 aqueous:organic).

    • Prime the microfluidic cartridge according to the manufacturer's instructions.

    • Initiate the flow to rapidly mix the two solutions, leading to the self-assembly of LNPs.

  • Dialysis:

    • Collect the LNP solution from the microfluidic device outlet.

    • Transfer the LNP solution to a pre-wetted dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-encapsulated RNA.

  • Concentration and Sterilization:

    • If necessary, concentrate the dialyzed LNPs using centrifugal filter units.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify RNA encapsulation efficiency using a RiboGreen assay.

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (this compound, DOPE, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing (Rapid Self-Assembly) Lipid_Stock->Microfluidics RNA_Solution Prepare RNA Solution in Citrate Buffer (pH 4.0) RNA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Characterization Characterization (Size, PDI, Zeta, Encapsulation) Sterilization->Characterization

Caption: Workflow for this compound LNP formulation.

Protocol 2: In Vitro Transfection and Efficacy Assessment

This protocol details the steps for transfecting cancer cell lines with this compound LNPs and assessing transfection efficiency using a luciferase reporter assay.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom plates

  • This compound LNPs encapsulating luciferase-encoding mRNA

  • PBS

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • LNP Treatment:

    • Prepare serial dilutions of the this compound LNPs in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.

    • Include untreated cells as a negative control.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the total protein content if necessary.

    • Calculate the fold increase in luciferase expression relative to the untreated control.

Protocol 3: In Vivo Efficacy Study in a MYC-Driven Liver Cancer Mouse Model

This protocol outlines a study to evaluate the therapeutic efficacy of this compound LNPs in a transgenic mouse model of MYC-driven hepatocellular carcinoma.

Materials:

  • Tet-Off MYC inducible transgenic liver cancer mice

  • This compound LNPs encapsulating a therapeutic miRNA (e.g., let-7g) or a control sequence

  • Sterile PBS

  • Insulin syringes (29G)

  • Animal handling and monitoring equipment

  • In vivo imaging system (IVIS) for bioluminescence imaging (if using a luciferase model)

Procedure:

  • Animal Model and Tumor Induction:

    • Utilize a clinically relevant Tet-Off MYC inducible transgenic liver cancer model.[5]

    • Induce MYC expression according to the established protocol for the specific mouse line to initiate tumor development.[5]

  • Treatment Groups:

    • Randomly assign tumor-bearing mice to different treatment groups (e.g., PBS control, control LNP, this compound-let-7g LNP).

  • LNP Administration:

    • Dilute the LNP formulations in sterile PBS to the desired final concentration.

    • Administer the LNPs via intravenous (tail vein) injection at the specified dosage (e.g., 1 mg/kg of RNA).

    • Administer treatments according to the predetermined schedule (e.g., once or twice weekly).

  • Monitoring and Efficacy Assessment:

    • Monitor the body weight and overall health of the mice regularly.

    • Track tumor progression using non-invasive imaging techniques (e.g., MRI or bioluminescence imaging if applicable).

    • At the study endpoint, euthanize the mice and harvest the livers and tumors.

    • Perform histological analysis (e.g., H&E staining) to assess tumor burden.

    • Analyze target gene expression in tumor tissue via qRT-PCR to confirm miRNA delivery and activity.

  • Survival Study:

    • For survival studies, monitor the mice until they reach a humane endpoint as defined by the institutional animal care and use committee (IACUC) protocol.

    • Record the date of death or euthanasia for each mouse.

    • Generate Kaplan-Meier survival curves to compare the different treatment groups.

G Tumor_Induction Induce MYC Expression in Transgenic Mice Group_Allocation Randomize Mice into Treatment Groups (PBS, Control LNP, Therapeutic LNP) Tumor_Induction->Group_Allocation IV_Injection Intravenous (Tail Vein) Injection of LNPs Group_Allocation->IV_Injection Monitoring Monitor Health, Body Weight, and Tumor Growth IV_Injection->Monitoring Repeated Dosing Endpoint_Analysis Endpoint Analysis: - Survival (Kaplan-Meier) - Histology (Tumor Burden) - qRT-PCR (Target Gene) Monitoring->Endpoint_Analysis

Caption: In vivo efficacy study workflow.

Conclusion

The this compound LNP formulation represents a robust platform for the delivery of RNA-based therapeutics in cancer research, particularly for liver cancer. Its ability to specifically target hepatocytes through an ApoE-mediated mechanism, combined with its low toxicity, makes it a valuable tool for both mechanistic studies and preclinical therapeutic evaluation. The protocols provided herein offer a framework for the successful implementation of this technology in a research setting.

References

Application Notes and Protocols for Encapsulating siRNA with 5A2-SC8 Dendrimer-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, its clinical translation is hindered by challenges in safe and effective delivery to target cells. The 5A2-SC8 dendrimer-based lipid nanoparticle (LNP) system has emerged as a promising non-viral vector for siRNA delivery, particularly to hepatocytes. This potent, well-tolerated delivery system has demonstrated significant therapeutic efficacy in preclinical models of liver cancer.[1][2]

These application notes provide a detailed protocol for the formulation of siRNA-encapsulating this compound nanoparticles, their characterization, and considerations for in vivo applications.

Data Presentation

Table 1: Physicochemical Properties of this compound siRNA Nanoparticles
PropertyValueMethod of Analysis
Size (Diameter) 64 - 80 nmDynamic Light Scattering (DLS)
Surface Charge (Zeta Potential) Near-neutral in PBSZeta Potential Analysis
siRNA Encapsulation Efficiency >90%RiboGreen Assay
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Table 2: In Vivo Performance of this compound siRNA Nanoparticles
ParameterResultAnimal Model
Target Gene Silencing (Factor VII) >95% knockdown at 1 mg/kgMice
EC50 < 0.02 mg/kgMice
Biodistribution Primarily liver accumulationMice
Toxicity Well-tolerated with repeated dosing (>75 mg/kg)Mice with MYC-driven liver cancer

Experimental Protocols

Protocol 1: Formulation of this compound siRNA Nanoparticles via Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic mixing technique, which allows for reproducible and scalable production of nanoparticles with controlled size.[3][4][5][6]

Materials:

  • This compound dendrimer (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (in ethanol)

  • siRNA (in 25 mM acetate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • 25 mM Acetate buffer, pH 4.0, RNase-free

  • Phosphate-buffered saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of this compound, DOPE (or DSPC), cholesterol, and DMG-PEG in ethanol. While the exact molar ratio for siRNA is not publicly available, a starting point can be inferred from related publications. For mRNA delivery, a molar ratio of 15:15:30:3 (this compound:DOPE:Cholesterol:DMG-PEG) has been reported. For siRNA, a higher proportion of the cationic lipid might be beneficial. A suggested starting molar ratio for siRNA is 40:10:48.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG) , which is similar to other potent LNP formulations.

    • The total lipid concentration in ethanol should be between 10-20 mM.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in 25 mM acetate buffer (pH 4.0) to a final concentration of 0.3-0.6 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to 2-12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipid nanoparticles encapsulating the siRNA.

  • Purification and Buffer Exchange:

    • Immediately after formation, dilute the nanoparticle suspension with PBS.

    • Transfer the diluted nanoparticle suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated siRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

    • Store the nanoparticles at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound siRNA Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable values are typically a diameter between 60-100 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using a zeta potential analyzer.

  • The zeta potential should be near-neutral at physiological pH.

3. siRNA Encapsulation Efficiency Determination (RiboGreen Assay):

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the nanoparticles with a detergent, the amount of encapsulated siRNA can be determined.

  • Materials:

    • Quant-iT RiboGreen RNA Assay Kit

    • Tris-EDTA (TE) buffer

    • Triton X-100

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a standard curve of your specific siRNA in TE buffer.

    • In a 96-well plate, add your LNP-siRNA sample to wells in duplicate.

    • To one set of wells, add TE buffer. This will measure the unencapsulated siRNA.

    • To the other set of wells, add TE buffer containing 2% Triton X-100 to lyse the nanoparticles. This will measure the total siRNA.

    • Add the RiboGreen reagent to all wells, incubate in the dark for 5 minutes.

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate the siRNA concentration in each sample using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Solutions cluster_formulation Nanoparticle Formulation cluster_purification Purification & Characterization Lipid_Stock Lipid Stock Solution (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing (Aqueous:Organic Flow Ratio 3:1) Lipid_Stock->Microfluidics siRNA_Solution siRNA Solution (in Acetate Buffer, pH 4.0) siRNA_Solution->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Sterilization->Characterization

Caption: Workflow for the formulation and characterization of this compound siRNA nanoparticles.

signaling_pathway LNP This compound LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic Environment) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Protonation of this compound RISC RISC Loading Release->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Silencing Gene Silencing mRNA_Cleavage->Silencing

Caption: Proposed mechanism of this compound LNP-mediated siRNA delivery and gene silencing.

References

Application of 5A2-SC8 in Hepatocellular Carcinoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge, often diagnosed at advanced stages where curative treatment options are limited. The heterogeneity of HCC and the complex underlying molecular pathways necessitate the development of targeted therapeutic strategies. One promising approach involves the use of small interfering RNAs (siRNAs) and microRNAs (miRNAs) to silence oncogenes or restore tumor suppressor functions. However, the clinical translation of RNA-based therapies is hampered by the lack of safe and effective delivery vehicles. 5A2-SC8 is a modular, degradable dendrimer nanoparticle that has emerged as a potent and well-tolerated carrier for small RNA delivery to liver tumors, demonstrating significant therapeutic potential in preclinical models of HCC.

Mechanism of Action

This compound is designed to encapsulate and protect small RNA molecules, such as siRNA and miRNA mimics, from degradation in the bloodstream and facilitate their delivery into target liver cells. Its efficacy in HCC is attributed to its ability to overcome the challenges of drug delivery in the context of liver dysfunction often associated with late-stage cancer. The nanoparticle formulation of this compound allows for efficient accumulation in the liver. Protein corona analysis has shown that this compound nanoparticles bind to apolipoprotein E (ApoE), which facilitates uptake into hepatocytes through LDL receptor-mediated endocytosis.[1] Once inside the cell, the degradable nature of the dendrimer allows for the release of the RNA cargo, enabling it to exert its therapeutic effect.

In a notable preclinical study, this compound was used to deliver let-7g, a tumor suppressor miRNA that is often downregulated in HCC. The delivery of the let-7g mimic via this compound nanoparticles to a MYC-driven aggressive liver cancer model resulted in the inhibition of tumor growth and a significant extension of survival.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in the context of liver-targeted delivery and hepatocellular carcinoma.

Table 1: In Vivo Efficacy of this compound

ParameterValueModel SystemNotes
EC50 (siRNA delivery) < 0.02 mg/kgMouse modelEffective concentration for 50% knockdown of Factor VII (FVII) protein.
FVII Activity Reduction 87%Mouse modelAchieved with a 0.5 mg/kg dose of FVII siRNA encapsulated in this compound.[1]
Survival Benefit (let-7g delivery) Significantly extendedMYC-driven transgenic liver cancer modelMice treated with this compound carrying let-7g mimic lived up to 100 days, compared to control mice which died around 60 days of age.[2]

Table 2: Tolerability of this compound

ParameterValueModel SystemNotes
Maximum Tolerated Dose (repeated dosing) >75 mg/kgChronically ill mice with MYC-driven tumorsDemonstrates a broad therapeutic window.[2]

Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in hepatocellular carcinoma, leading to increased cell proliferation and tumor growth. Tumor suppressors like let-7g, which can be delivered by this compound, can indirectly influence such oncogenic pathways by targeting key downstream effectors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled Binds beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation beta_catenin_degraded Degraded β-catenin beta_catenin_cyto->beta_catenin_degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates Transcription

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway in HCC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in hepatocellular carcinoma studies, based on published preclinical research.

Protocol 1: In Vivo siRNA Delivery and Efficacy Assessment in a Mouse Model

This protocol describes the steps to evaluate the in vivo efficacy of this compound for delivering siRNA to the liver and silencing a target gene, such as Factor VII (FVII).

Materials:

  • This compound dendrimer nanoparticles

  • siRNA targeting FVII (siFVII) and a non-targeting control siRNA (siCTR)

  • C57BL/6 mice (or other appropriate strain)

  • Phosphate-buffered saline (PBS)

  • Blood collection supplies (e.g., retro-orbital sinus capillary tubes)

  • Centrifuge

  • Plasma separator tubes

  • FVII activity assay kit

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Nanoparticle Formulation:

    • Prepare this compound nanoparticles encapsulating siFVII or siCTR according to the manufacturer's instructions or a previously established protocol.

    • The final formulation should be in a sterile, injectable solution (e.g., PBS).

  • Animal Dosing:

    • Acclimate mice for at least one week before the experiment.

    • Divide mice into treatment groups (e.g., PBS control, this compound/siCTR, this compound/siFVII at various doses).

    • Administer a single intravenous (i.v.) injection of the prepared nanoparticle formulations via the tail vein.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 24 or 48 hours), collect blood samples from the mice via retro-orbital sinus puncture.

    • Process the blood to separate plasma.

    • Following blood collection, euthanize the mice and harvest the livers. A portion of the liver can be snap-frozen in liquid nitrogen for RNA analysis, and another portion can be fixed for histology.

  • FVII Activity Assay:

    • Thaw the plasma samples on ice.

    • Measure FVII protein activity in the plasma using a commercially available chromogenic assay kit, following the manufacturer's protocol.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the frozen liver tissue samples using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FVII. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the percentage of FVII knockdown by comparing the FVII activity and mRNA levels in the siFVII-treated groups to the control groups.

    • Determine the EC50 value by plotting the percentage of FVII knockdown against the administered siRNA dose.

G cluster_workflow Experimental Workflow for In Vivo Efficacy A 1. Nanoparticle Formulation (this compound + siRNA) B 2. Intravenous Injection into Mice A->B C 3. Sample Collection (Blood and Liver) B->C D 4. FVII Activity Assay (from Plasma) C->D E 5. qRT-PCR for FVII mRNA (from Liver Tissue) C->E F 6. Data Analysis (% Knockdown, EC50) D->F E->F

Caption: Workflow for assessing the in vivo efficacy of this compound-mediated siRNA delivery.

Protocol 2: Therapeutic Evaluation in a Transgenic Mouse Model of HCC

This protocol outlines the procedure for assessing the therapeutic benefit of this compound delivering a tumor suppressor miRNA mimic (e.g., let-7g) in a genetically engineered mouse model of HCC.

Materials:

  • Transgenic mouse model of HCC (e.g., MYC-driven model)

  • This compound nanoparticles formulated with a miRNA mimic (e.g., let-7g) or a control mimic (CTR-mimic)

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Imaging system for monitoring tumor growth (e.g., bioluminescence or fluorescence imaging, if the tumor model is tagged)

  • Animal welfare monitoring supplies

Procedure:

  • Tumor Induction and Monitoring:

    • Induce tumor development in the transgenic mice as per the model's specific protocol.

    • Monitor the mice for signs of tumor development and overall health.

  • Treatment Regimen:

    • Once tumors are established or at a specific age, randomize the mice into treatment groups (e.g., no treatment, this compound/CTR-mimic, this compound/let-7g mimic).

    • Administer the nanoparticle formulations via intravenous injection. The dosing schedule may involve repeated injections (e.g., twice weekly).

  • Therapeutic Efficacy Assessment:

    • Survival Study: Monitor the mice daily and record their survival. The primary endpoint is the extension of lifespan compared to the control groups.

    • Tumor Growth Inhibition: If possible, monitor tumor growth over time using non-invasive imaging or caliper measurements.

    • Histological Analysis: At the end of the study or at specific time points, euthanize a subset of mice from each group. Harvest the livers and perform histological analysis (e.g., H&E staining) to assess tumor burden and morphology.

  • Toxicity Assessment:

    • Throughout the study, monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • At the end of the study, blood can be collected for analysis of liver enzymes (e.g., ALT, AST) and other markers of organ function.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between the treatment groups.

    • Analyze tumor growth data to determine the extent of tumor inhibition.

    • Compare toxicity markers between the groups to assess the safety of the treatment.

Conclusion

This compound represents a significant advancement in the field of RNA delivery for cancer therapy. Its demonstrated efficacy and favorable safety profile in preclinical models of hepatocellular carcinoma make it a compelling candidate for further development. The protocols outlined above provide a framework for researchers to investigate the potential of this compound in their own HCC models and to explore its utility for delivering various RNA-based therapeutics. The modular nature of this dendrimer platform may also allow for future modifications to further enhance targeting and efficacy.

References

Application Notes and Protocols for the Characterization of 5A2-SC8 LNP Size and Charge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid nanoparticle (LNP) system utilizing the ionizable cationic lipid 5A2-SC8 has emerged as a potent vehicle for the delivery of nucleic acid therapeutics, such as siRNA and mRNA.[1][2] The physicochemical properties of these LNPs, particularly their size and surface charge, are critical quality attributes that significantly influence their in vivo biodistribution, cellular uptake, endosomal escape, and ultimately, therapeutic efficacy and safety.[3][4] Accurate and reproducible characterization of LNP size and charge is therefore a cornerstone of formulation development, process optimization, and quality control.

This document provides detailed application notes and experimental protocols for the characterization of this compound LNP size and charge. The primary techniques covered are Dynamic Light Scattering (DLS) for determining the hydrodynamic diameter and polydispersity index (PDI), and Electrophoretic Light Scattering (ELS) for measuring the zeta potential, which is an indicator of surface charge.

Data Presentation: Physicochemical Properties of this compound LNPs

The following table summarizes representative data for this compound LNPs from various studies. It is important to note that the specific size and charge of LNPs are highly dependent on the formulation composition (e.g., helper lipids, PEG-lipids, cholesterol ratios), the nature of the nucleic acid cargo, and the manufacturing process parameters.[5][6]

Formulation Composition (Molar Ratio)CargoMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound/DOPE/Cholesterol/PEG2k5c (15/15/30/2)Luciferase mRNANot explicitly stated, but optimized for deliveryNot explicitly statedNot explicitly stated[6]
ALC-0315/DSPC/Cholesterol/DMG-PEG2000N/A (Empty LNP)~60< 0.2Negative[7][8]
ALC-0315/DSPC/Cholesterol/DMG-PEG2000mRNA~80< 0.2Negative[7][8]
SM-102 based LNPsFluc mRNA~80-90LowNear-neutral[9]
MC3 based LNPsFluc mRNA~80-90LowNear-neutral[9]

Experimental Protocols

Protocol 1: Determination of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and the heterogeneity of the particle size distribution of this compound LNP samples.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the nanoparticles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The PDI is a dimensionless number that indicates the width of the size distribution.[10][11][12]

Materials:

  • This compound LNP sample

  • Appropriate dispersion buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter)[9][10]

  • Low-volume disposable cuvettes (e.g., ZEN0040)[5]

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer series)[5][13]

Procedure:

  • Instrument Preparation: Turn on the DLS instrument at least 30 minutes before use to allow the laser to stabilize.[14]

  • Sample Preparation:

    • Allow the this compound LNP sample to equilibrate to room temperature.

    • Dilute the LNP sample with the filtered dispersion buffer to an appropriate concentration. The optimal concentration should result in a count rate within the instrument's recommended range (e.g., 200-500 kcps) to avoid multiple scattering effects. A typical dilution is 1:100 to 1:1000.[7][9]

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent LNP aggregation or degradation.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the DLS instrument's sample holder.

    • Set the measurement parameters in the software:

      • Dispersant: Select the appropriate buffer from the library (e.g., water or PBS). Ensure the viscosity and refractive index are correct for the measurement temperature.

      • Measurement Temperature: Set to 25°C and allow for a temperature equilibration time of at least 2 minutes.[15]

      • Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples.[5]

      • Analysis Model: Use the "General Purpose" model.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.[5]

  • Data Analysis:

    • The software will automatically calculate the Z-average diameter (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[16]

    • Record the mean Z-average diameter, PDI, and the standard deviation for the replicate measurements.

Protocol 2: Determination of LNP Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the zeta potential of this compound LNPs as an indicator of their surface charge and colloidal stability.

Principle: ELS, often performed on the same instrument as DLS, measures the velocity of charged nanoparticles in a liquid when an electric field is applied. This velocity, known as the electrophoretic mobility, is then used to calculate the zeta potential using the Henry equation. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion, and thus predicts the stability of the colloidal system.[1][2][3]

Materials:

  • This compound LNP sample

  • Dispersion medium with low ionic strength (e.g., 0.1x PBS or deionized water, filtered through a 0.22 µm filter)[5][10]

  • Disposable folded capillary zeta cells (e.g., DTS1070)[5]

  • ELS instrument (e.g., Malvern Zetasizer series)[5]

Procedure:

  • Instrument Preparation: Ensure the ELS instrument is turned on and has stabilized.

  • Sample Preparation:

    • Equilibrate the this compound LNP sample to room temperature.

    • Dilute the LNP sample in the filtered, low ionic strength dispersion medium. A higher dilution than for DLS is often required to reduce the conductivity of the sample, which can affect the measurement.[10]

    • Gently mix the diluted sample.

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary zeta cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument, ensuring the electrodes are correctly positioned.

    • Set the measurement parameters in the software:

      • Dispersant: Select the appropriate medium.

      • Measurement Temperature: 25°C with an equilibration time.[15]

      • Model: Use the Smoluchowski model for aqueous media.[14]

    • The instrument will automatically apply a voltage and measure the electrophoretic mobility.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will calculate the mean zeta potential and its standard deviation.

    • Zeta potential values are typically reported in millivolts (mV). A value greater than |30| mV generally indicates good colloidal stability.[7]

    • Record the mean zeta potential, standard deviation, and the conductivity of the sample.

Mandatory Visualizations

Experimental Workflow for LNP Size and Charge Characterization

LNP_Characterization_Workflow Workflow for this compound LNP Size and Charge Characterization cluster_prep Sample Preparation cluster_dls Size Measurement (DLS) cluster_zeta Charge Measurement (ELS) LNP_Sample This compound LNP Stock Dilution_DLS Dilute in 1x PBS LNP_Sample->Dilution_DLS Dilution_Zeta Dilute in 0.1x PBS LNP_Sample->Dilution_Zeta DLS_Instrument DLS Instrument Dilution_DLS->DLS_Instrument Zeta_Instrument ELS Instrument Dilution_Zeta->Zeta_Instrument DLS_Measurement Measure Hydrodynamic Diameter & PDI DLS_Instrument->DLS_Measurement DLS_Data Z-average (nm) PDI DLS_Measurement->DLS_Data Zeta_Measurement Measure Electrophoretic Mobility Zeta_Instrument->Zeta_Measurement Zeta_Data Zeta Potential (mV) Zeta_Measurement->Zeta_Data Cellular_Uptake_Pathway Proposed Cellular Uptake Pathway of this compound LNPs cluster_extracellular Extracellular Space cluster_cell Hepatocyte LNP This compound LNP ApoE Apolipoprotein E (ApoE) LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR Low-Density Lipoprotein Receptor (LDL-R) LNP_ApoE->LDLR Receptor-Mediated Endocytosis Endosome Endosome LDLR->Endosome Release mRNA Release (Endosomal Escape) Endosome->Release Translation Translation Release->Translation Protein Therapeutic Protein Translation->Protein

References

Application Notes and Protocols for 5A2-SC8 Mediated FAH mRNA Delivery in Tyrosinemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hereditary Tyrosinemia Type 1 (HT-1) is a severe autosomal recessive metabolic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency leads to the accumulation of toxic metabolites, primarily in the liver and kidneys, resulting in progressive liver disease, renal tubular dysfunction, and a high risk of developing hepatocellular carcinoma.[2][3][4] The current standard of care involves lifelong dietary restrictions of tyrosine and phenylalanine, combined with treatment with nitisinone (NTBC), which inhibits an upstream enzyme in the tyrosine catabolic pathway.[2][5] While effective, this treatment is not curative and has limitations.

Recent advancements in messenger RNA (mRNA) therapeutics offer a promising alternative by delivering functional FAH mRNA to hepatocytes, thereby restoring enzyme activity. The lipid nanoparticle (LNP) 5A2-SC8 has emerged as a potent and hepatotropic delivery vehicle for RNA payloads.[6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound to deliver FAH mRNA in preclinical mouse models of tyrosinemia.

Signaling Pathway and Therapeutic Rationale

The therapeutic strategy involves replacing the deficient FAH enzyme in hepatocytes. The this compound LNP encapsulates the FAH mRNA, protecting it from degradation and facilitating its uptake by liver cells. Once inside the hepatocyte, the mRNA is translated into functional FAH protein, which can then metabolize the toxic fumarylacetoacetate, thereby correcting the metabolic defect and preventing downstream pathology.

FAH_Pathway Tyrosine Tyrosine Metabolites Intermediate Metabolites Tyrosine->Metabolites FAA Fumarylacetoacetate (Toxic) Metabolites->FAA FAH_deficient Deficient FAH Enzyme FAA->FAH_deficient Accumulation NonToxic Non-toxic Metabolites FAA->NonToxic Metabolism FAH_mRNA_LNP This compound LNP (FAH mRNA) Hepatocyte Hepatocyte FAH_mRNA_LNP->Hepatocyte Uptake FAH_protein Functional FAH Protein Hepatocyte->FAH_protein Translation Cellular_Health Restored Hepatocyte Function NonToxic->Cellular_Health

Caption: Therapeutic mechanism of this compound FAH mRNA in tyrosinemia.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound for FAH mRNA delivery in Fah knockout mouse models of tyrosinemia.

Table 1: In Vivo Efficacy of this compound Formulated FAH mRNA

ParameterTreatment GroupResultWild-Type ControlReference
Survival FAH mRNA-LNP (repeated dosing)>90% survival100% survival[5]
Untreated0% survival by 7 weeks post-NTBC withdrawalN/A[9]
Body Weight FAH mRNA-LNP (0.5 mg/kg)Sustained normalization of body weightNormal weight gain[8][10]
Untreated~20% body weight lossNormal weight gain[9][11]
Serum Alanine Aminotransferase (ALT) FAH mRNA-LNP (0.5 mg/kg)Statistically equivalent to wild-type levels7 - 56 U/L (typical range)[8][10]
Serum Aspartate Aminotransferase (AST) FAH mRNA-LNP (0.5 mg/kg)Statistically equivalent to wild-type levelsNormal range[8][10]
Serum Succinylacetone (SA) FAH mRNA-LNP (single injection)Significant reductionUndetectable[5]
Serum Tyrosine (TYR) FAH mRNA-LNP (single injection)Reduction to physiological levelsNormal range[5]

Note: The efficacy of treatment is often assessed following the withdrawal of NTBC, which leads to the manifestation of the disease phenotype in untreated animals.[12]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles with FAH mRNA

This protocol describes the preparation of FAH mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • FAH mRNA with CleanCap® reagent

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), sterile, RNase-free

  • Microfluidic mixing device and cartridges

  • RNase-free microcentrifuge tubes

  • Dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in an RNase-free tube to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).[13][14]

    • The final total lipid concentration in the ethanol phase should be approximately 25 mM.[13]

  • Prepare mRNA Solution:

    • Thaw the FAH mRNA stock on ice.

    • Dilute the FAH mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).[14]

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • A typical flow rate ratio of the aqueous to ethanolic phase is 3:1.[15]

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the LNPs to self-assemble and encapsulate the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be cloudy.[13]

    • Dilute the LNP formulation with PBS.

    • Transfer the diluted LNP solution to a pre-soaked dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C with multiple buffer changes over 12-24 hours to remove ethanol and unencapsulated mRNA.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using a dynamic light scattering (DLS) instrument.

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_analysis Analysis & Storage Lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA Prepare FAH mRNA in Citrate Buffer mRNA->Mixing Dialysis Dialysis against PBS Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Storage Sterile Filtration & Storage Characterization->Storage

Caption: Workflow for this compound FAH mRNA LNP formulation.
Protocol 2: In Vivo Administration of FAH mRNA-LNPs in Fah Knockout Mice

This protocol outlines the procedure for administering the formulated LNPs to a tyrosinemia mouse model. Fah knockout mice are a well-established model for HT-1.[1][12][16] These mice require NTBC in their drinking water for survival.[12] To assess therapeutic efficacy, NTBC is withdrawn.

Materials:

  • Fah knockout mice (e.g., Fah-/-)

  • FAH mRNA-LNP formulation

  • Sterile PBS

  • Insulin syringes (29G or similar)

  • Animal restraint device

Procedure:

  • Animal Preparation:

    • House the Fah knockout mice in a specific pathogen-free facility with ad libitum access to food and water.

    • Maintain the mice on water supplemented with NTBC as per the established protocol for the specific mouse line.

    • Withdraw NTBC from the drinking water 24-48 hours prior to the first LNP administration to induce the disease phenotype.[11]

  • Dose Preparation:

    • Thaw the FAH mRNA-LNP formulation on ice.

    • Dilute the LNPs with sterile PBS to achieve the desired final dose in the injection volume. A typical dose can range from 0.05 mg/kg to 0.5 mg/kg of mRNA.[8][10]

    • The final injection volume for intravenous tail vein injection is typically 100 µL for a 20g mouse.[17]

  • Intravenous (IV) Administration:

    • Warm the mouse tail under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraint device.

    • Wipe the tail with 70% ethanol.

    • Using an insulin syringe, slowly inject the prepared LNP solution into one of the lateral tail veins.

  • Intramuscular (IM) Administration (Alternative Route):

    • Anesthetize the mouse according to approved institutional protocols.

    • Inject the prepared LNP solution into the tibialis anterior or quadriceps muscle.[5]

  • Monitoring and Dosing Schedule:

    • Monitor the mice daily for changes in body weight, activity, and overall health.[11]

    • For survival studies, repeated injections may be necessary. The interval between injections can range from weekly to every two weeks, depending on the study design.[5]

InVivo_Workflow Start Fah-/- Mouse on NTBC NTBC_Withdrawal Withdraw NTBC Start->NTBC_Withdrawal Dose_Prep Prepare FAH mRNA-LNP Dose in PBS NTBC_Withdrawal->Dose_Prep Administration Administer LNP (IV or IM) Dose_Prep->Administration Monitoring Daily Monitoring (Body Weight, Health) Administration->Monitoring Repeat Repeat Dosing (as required) Monitoring->Repeat Repeat->Administration Continue Treatment Endpoint Endpoint Analysis (Blood, Tissue) Repeat->Endpoint End of Study

Caption: Experimental workflow for in vivo FAH mRNA-LNP administration.
Protocol 3: Assessment of Therapeutic Efficacy

This protocol details the methods for evaluating the therapeutic effect of FAH mRNA-LNP treatment.

1. Body Weight Measurement:

  • Weigh the mice daily at the same time each day.

  • Plot the body weight changes over time to assess the general health and therapeutic response. A stabilization or gain in body weight after NTBC withdrawal is a positive indicator.[9]

2. Blood Collection and Serum Analysis:

  • Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., days 1, 2, 4, and weekly thereafter).[1]

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Liver Function Tests: Measure serum levels of ALT and AST using commercially available ELISA kits or a clinical chemistry analyzer.[8][18] Elevated levels are indicative of liver damage.

  • Metabolite Analysis: Measure serum levels of succinylacetone and tyrosine using mass spectrometry or other appropriate methods. A reduction in these metabolites indicates restoration of FAH enzyme function.[5]

3. Histological Analysis of Liver Tissue:

  • At the end of the study, euthanize the mice and perfuse with PBS.

  • Collect the liver and fix it in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and necrosis.

  • Immunohistochemistry (IHC) can be performed using an anti-FAH antibody to visualize the expression of the delivered FAH protein in hepatocytes.

4. Survival Analysis:

  • For long-term studies, monitor the survival of the different treatment groups.

  • Generate Kaplan-Meier survival curves to compare the efficacy of the FAH mRNA-LNP treatment against control groups.[11]

Conclusion

The use of this compound lipid nanoparticles for the delivery of FAH mRNA represents a highly promising therapeutic strategy for Tyrosinemia Type 1. The protocols outlined in this document provide a framework for researchers to formulate, administer, and evaluate the efficacy of this approach in preclinical models. The robust data showing normalization of key disease biomarkers and improved survival underscore the potential of this technology to translate into a viable clinical therapy.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5A2-SC8 Lipid Nanoparticles for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), messenger RNA (mRNA), and microRNA (miRNA), represents a promising frontier in modern medicine. A significant challenge lies in the development of safe and effective delivery vehicles that can protect the RNA payload from degradation and facilitate its uptake into target cells.[1][2] 5A2-SC8 is a potent ionizable amino lipid that serves as a cornerstone for formulating lipid nanoparticles (LNPs) with high delivery efficiency and low in vivo toxicity.[3][4] These LNPs have demonstrated remarkable success in delivering small RNAs to liver tumors, leading to significant survival benefits in preclinical cancer models.[5][6]

This compound-based LNPs are typically composed of four key components: the ionizable lipid (this compound), a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG).[7][8] The ionizable lipid is crucial; it remains neutral at physiological pH but becomes positively charged in the acidic environment of the endosome, facilitating the release of the RNA cargo into the cytoplasm.[7] This protocol provides a detailed, step-by-step guide for the synthesis and characterization of this compound LNPs for encapsulating RNA.

Materials and Equipment

Lipids and Reagents:

  • Ionizable Cationic Lipid: this compound

  • Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxy(poly(ethylene glycol)) (DMG-PEG)

  • RNA payload (e.g., siRNA, mRNA)

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (10-50 mM, pH 4.0, RNase-free) or Acetate Buffer (25-50 mM, pH 4-5, RNase-free)[2][8]

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nuclease-free water

  • RiboGreen or similar RNA quantitation reagent

  • Triton X-100 (1% v/v solution)

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop)

  • Syringe pumps and syringes

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

  • Fluorometer or plate reader for RNA quantification

  • Dialysis cassettes (e.g., 10K MWCO Slide-A-Lyzer)

  • Standard laboratory glassware and consumables (RNase-free)

  • Vortex mixer

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Bring all lipids to room temperature before use.[1]

    • Prepare individual stock solutions of each lipid in 200-proof ethanol. Heating to 60-65°C may be required for complete solubilization, especially for cholesterol and DSPC (if used as an alternative to DOPE).[1]

    • Combine the individual lipid stocks to create a final mixed lipid solution in ethanol. The molar ratio should be This compound : DOPE : Cholesterol : DMG-PEG = 15 : 15 : 30 : 3 .[8]

    • The final total lipid concentration in the ethanol solution should be between 10-25 mM. For example, to make a 25 mM total lipid stock, the individual concentrations would be: 3.75 mM this compound, 3.75 mM DOPE, 7.5 mM Cholesterol, and 0.75 mM DMG-PEG.

    • Vortex the final lipid mixture thoroughly. Store at -20°C.[1]

  • RNA Stock Solution (in Aqueous Buffer):

    • Thaw the RNA stock on ice.[1]

    • Dilute the RNA to the desired concentration using a low pH buffer, such as 10 mM Citrate Buffer (pH 4.0).[8] This acidic environment is critical for the protonation of the ionizable lipid during mixing.[2]

Protocol 2: LNP Formulation via Microfluidic Mixing

The use of a microfluidic device ensures rapid and reproducible mixing, leading to the formation of homogeneous LNPs with high encapsulation efficiency.[2]

  • System Setup:

    • Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Load the prepared lipid-ethanol solution into one syringe and the RNA-aqueous buffer solution into another.

  • Mixing Parameters:

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase to 3:1 .[2][8]

    • Set a total flow rate (TFR) appropriate for the system (e.g., 12 mL/min).

    • The lipid:RNA weight ratio is a critical parameter influencing encapsulation. A starting point of 40:1 (total lipid:RNA) can be used.[8]

  • LNP Formation:

    • Initiate the flow from both syringes. The rapid mixing of the two streams within the microfluidic cartridge causes a change in solvent polarity, triggering the self-assembly of the lipids around the RNA payload to form LNPs.

    • Collect the resulting milky-white LNP solution from the outlet into a sterile, RNase-free tube.

  • Dialysis:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the collected LNP solution.

    • Transfer the LNP solution to a dialysis cassette (e.g., 10K MWCO).

    • Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 12-24 hours.[2]

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

Protocol 3: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the final LNP solution in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

    • Acceptable LNPs typically have a size between 80-150 nm and a PDI below 0.2, indicating a monodisperse population.[2]

2. RNA Encapsulation Efficiency (%EE):

  • Method: RiboGreen (or similar fluorescent dye) Assay. This assay relies on the principle that the dye's fluorescence increases significantly upon binding to RNA. The LNP structure protects the encapsulated RNA from the dye, allowing for differentiation between free and total RNA.

  • Procedure:

    • Prepare two sets of samples from the LNP formulation.

    • Sample A (Free RNA): Add the LNP sample directly to the RiboGreen assay buffer. The fluorescence measured corresponds to unencapsulated (free) RNA.

    • Sample B (Total RNA): First, lyse the LNPs by incubating them with a detergent like Triton X-100 (to a final concentration of 0.2% v/v) for 10-15 minutes.[1] This releases the encapsulated RNA. Then, add this lysed sample to the RiboGreen assay buffer. The fluorescence measured corresponds to the total RNA.

    • Create a standard curve using known concentrations of the free RNA starting material.

    • Calculate the concentration of free and total RNA in your samples based on the standard curve.

    • Calculate the %EE using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Data Presentation

Table 1: this compound LNP Formulation Composition

Component Molar Ratio Molar Percentage Role
This compound 15 30% Ionizable Cationic Lipid (Cargo binding)
DOPE 15 30% Helper Phospholipid (Membrane fusion)
Cholesterol 30 38.5% (approx.) Structural "Helper" Lipid (Stability)

| DMG-PEG | 3 | 1.5% (approx.) | PEGylated Lipid (Steric stability) |

Note: Molar percentages are approximate and may vary slightly based on specific formulations cited in literature. A common range for PEG-lipid is 1.5-3%.[1]

Table 2: Expected Physicochemical Properties of this compound LNPs

Parameter Expected Value Method of Analysis
Hydrodynamic Diameter (Size) 80 - 150 nm DLS
Polydispersity Index (PDI) < 0.2 DLS
Encapsulation Efficiency (%EE) > 90% RiboGreen Assay
Surface Charge (at pH 7.4) Near-neutral Zeta Potential

| pKa | ~6.5[5] | TNS Assay |

Diagrams

LNP_Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation cluster_formulation Phase 2: LNP Formulation cluster_characterization Phase 3: Quality Control prep_lipids Prepare Lipid Mix (this compound, DOPE, Chol, DMG-PEG) in Ethanol mix Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipids->mix prep_rna Prepare RNA Solution in Acidic Buffer (pH 4.0) prep_rna->mix dialysis Dialysis vs. PBS (pH 7.4) (Ethanol removal & buffer exchange) mix->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration qc Final this compound LNP Product filtration->qc size_pdi Size & PDI (DLS) qc->size_pdi ee Encapsulation Efficiency (RiboGreen Assay) qc->ee storage Store at 4°C qc->storage

Caption: Workflow for the synthesis and characterization of this compound LNPs.

LNP_Structure Simplified LNP Structure cluster_core Lipid-RNA Core cluster_shell Outer Shell rna RNA lipid_core This compound lipid_core->rna Complexes with RNA at low pH chol Cholesterol chol->lipid_core Provides structural stability dope DOPE dope->lipid_core Aids in endosomal escape peg DMG-PEG peg->lipid_core Stabilizes nanoparticle in circulation

Caption: Diagram of the core components of a this compound LNP.

References

Troubleshooting & Optimization

Optimizing 5A2-SC8 LNP Formulation for Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 5A2-SC8 lipid nanoparticle (LNP) formulations. The following sections offer insights into common challenges and provide structured methodologies to maintain the critical quality attributes of your LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of instability in my this compound LNP formulation?

A1: The primary indicators of LNP instability include an increase in particle size and polydispersity index (PDI), a decrease in mRNA or siRNA encapsulation efficiency, and a loss of biological activity.[1][2][3] Visual signs such as aggregation or precipitation may also be apparent.[2]

Q2: What are the optimal storage temperatures for this compound LNPs?

A2: While specific stability profiles for this compound LNPs should be empirically determined, general evidence for LNPs suggests that refrigeration at 2-8°C provides good short- to medium-term stability, potentially for up to 160 days.[4] For long-term storage, freezing at -20°C or -80°C is common, though this can introduce freeze-thaw stresses.[1][2][3][4] Lyophilization is a promising strategy for long-term ambient storage.[4][5]

Q3: Can pH changes affect the stability of my this compound LNP formulation?

A3: Yes, pH can influence LNP stability. Ionizable lipids, a key component of this compound LNPs, have a pKa that is critical for encapsulation and endosomal escape.[6][7] Storing LNPs at a physiological pH of around 7.4 is generally recommended for ease of use in biological applications.[4] Deviations from the optimal pH can potentially lead to hydrolysis of lipid components and affect particle integrity.[8]

Q4: Should I use cryoprotectants when freezing my this compound LNPs?

A4: Yes, the use of cryoprotectants is highly recommended to mitigate aggregation and loss of efficacy during freeze-thaw cycles.[2][4] Sugars such as sucrose and trehalose have been shown to be effective in preserving the physicochemical properties of LNPs during freezing and lyophilization.[1][4][5]

Troubleshooting Guide

Issue 1: Increased Particle Size and Polydispersity Index (PDI)

An increase in the Z-average diameter and PDI of your this compound LNP formulation is a common sign of particle aggregation, which can negatively impact efficacy and safety.

Potential Causes and Solutions

Potential CauseRecommended Solution
Improper Storage Temperature Store LNPs at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[2][4]
Freeze-Thaw Stress If freezing is necessary, add cryoprotectants like sucrose or trehalose (e.g., 5-20% w/v) to the formulation before freezing to prevent aggregation.[1][4][5]
Suboptimal Buffer Conditions Ensure the buffer pH is maintained within the optimal range for the this compound formulation, typically close to physiological pH.[4]
Lipid Degradation Analyze the chemical integrity of the lipid components using methods like LC/MS to rule out degradation, which can lead to changes in particle morphology.[9][10]
Issue 2: Decreased Encapsulation Efficiency

A drop in the percentage of encapsulated nucleic acid indicates potential leakage from the LNPs, compromising the therapeutic dose.

Potential Causes and Solutions

Potential CauseRecommended Solution
Physical Instability Particle aggregation or fusion can lead to the release of the nucleic acid payload. Address this by optimizing storage conditions and considering the use of cryoprotectants.[2]
Inappropriate Storage Duration Long-term storage, even under recommended conditions, can eventually lead to some leakage. Re-evaluate the shelf-life of your formulation with periodic encapsulation efficiency measurements.
Formulation Composition The ratio of the lipid components, including the ionizable lipid, helper lipids, cholesterol, and PEGylated lipid, is critical for stable encapsulation. Re-optimization of the lipid ratios may be necessary.[6][11][12]

Data on LNP Stability with Cryoprotectants

The addition of cryoprotectants can significantly improve the stability of LNPs subjected to freezing. The following table summarizes the general effects of cryoprotectants on key LNP quality attributes based on published studies.

Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

CryoprotectantConcentration (w/v)Effect on Particle Size & PDIEffect on Encapsulation EfficiencyEffect on Gene Silencing EfficacyReference
Sucrose5-20%Decreased size and PDI with increasing concentration.Maintained or improved.Improved with increasing concentration.[1][4]
Trehalose5-20%Decreased size and PDI with increasing concentration.Maintained or improved.Improved with increasing concentration.[4]
MannitolNot specifiedEffective in preserving physicochemical properties.Effective in preserving physicochemical properties.Not specified[1]

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: Allow the this compound LNP formulation to equilibrate to room temperature.

  • Dilution: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS measurement.

  • DLS Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.

  • Data Acquisition: Set the instrument parameters (e.g., temperature, scattering angle) and acquire the data.

  • Analysis: Analyze the correlation function to determine the Z-average diameter (particle size) and the polydispersity index (PDI).

Protocol 2: Determination of Nucleic Acid Encapsulation Efficiency
  • Total Nucleic Acid Quantification:

    • Take an aliquot of the LNP formulation.

    • Add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Use a fluorescence-based assay (e.g., RiboGreen) to measure the total nucleic acid concentration against a standard curve.

  • Free Nucleic Acid Quantification:

    • Take another aliquot of the intact LNP formulation (do not add lysis buffer).

    • Measure the fluorescence of the sample using the same assay. This will quantify the amount of unencapsulated or surface-adsorbed nucleic acid.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizing Stability Optimization

The following diagrams illustrate key concepts and workflows for optimizing this compound LNP stability.

LNP_Stability_Factors cluster_formulation Formulation Components cluster_process Process Parameters cluster_storage Storage Conditions Ionizable_Lipid This compound LNP_Stability LNP Stability Ionizable_Lipid->LNP_Stability Helper_Lipid Helper Lipid Helper_Lipid->LNP_Stability Cholesterol Cholesterol Cholesterol->LNP_Stability PEG_Lipid PEG-Lipid PEG_Lipid->LNP_Stability Mixing_Method Mixing Method Mixing_Method->LNP_Stability Flow_Rate Flow Rate Flow_Rate->LNP_Stability Buffer_Composition Buffer Composition Buffer_Composition->LNP_Stability Temperature Temperature Temperature->LNP_Stability pH pH pH->LNP_Stability Cryoprotectants Cryoprotectants Cryoprotectants->LNP_Stability Lyophilization Lyophilization Lyophilization->LNP_Stability

Caption: Factors influencing this compound LNP stability.

Troubleshooting_Workflow Start Instability Observed (e.g., Increased Size/PDI) Check_Storage Review Storage Conditions (Temp, pH, Freeze-Thaw) Start->Check_Storage Optimize_Storage Optimize Storage: - Adjust Temperature - Add Cryoprotectants Check_Storage->Optimize_Storage Incorrect Analyze_Lipids Analyze Lipid Integrity (LC/MS) Check_Storage->Analyze_Lipids Correct Assess_Stability Re-assess Stability (DLS, Encapsulation) Optimize_Storage->Assess_Stability Reformulate Reformulate: - Re-evaluate Lipid Ratios - Use Fresh Lipids Analyze_Lipids->Reformulate Degradation Detected Analyze_Lipids->Assess_Stability No Degradation Reformulate->Assess_Stability

Caption: Troubleshooting workflow for LNP instability.

References

Technical Support Center: Optimizing 5A2-SC8 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 5A2-SC8 lipid nanoparticle (LNP) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the encapsulation efficiency of siRNA and other nucleic acid payloads. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your LNP formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ionizable lipid this compound and why is it used in LNP formulations?

A1: this compound is an ionizable amino lipid that is a critical component of lipid nanoparticles for the delivery of nucleic acids like siRNA and miRNA.[1] Its positive charge at low pH facilitates the encapsulation of negatively charged nucleic acids during LNP formation. At physiological pH, it is nearly neutral, which helps in reducing toxicity and increasing circulation time in vivo. This compound has been shown to have high delivery potential with low toxicity, making it effective for delivering small RNAs to tumor cells, particularly in the liver.[1][2]

Q2: What are the key components of a typical this compound LNP formulation?

A2: A standard this compound LNP formulation consists of four main components:

  • Ionizable Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.

  • Helper Lipid (e.g., DOPE or DSPC): Contributes to the structural integrity and stability of the nanoparticle.

  • Cholesterol: Enhances LNP stability and can influence membrane fluidity.

  • PEGylated Lipid (e.g., DMG-PEG): Controls particle size and provides a "stealth" characteristic to prolong circulation.[3]

Q3: What is a typical molar ratio for the lipid components in a this compound LNP formulation for siRNA delivery?

A3: A common molar ratio for a this compound LNP formulation for siRNA delivery is approximately 15:15:30:3 for this compound:DOPE:Cholesterol:DMG-PEG.[3] However, the optimal ratio can vary depending on the specific nucleic acid payload and the desired nanoparticle characteristics.

Q4: How is the encapsulation efficiency of this compound LNPs measured?

A4: A widely used method for determining encapsulation efficiency is the Quant-iT RiboGreen assay.[4] This fluorescence-based assay quantifies the amount of unencapsulated RNA. By measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100, the percentage of encapsulated RNA can be calculated.[4][5] Other methods include capillary gel electrophoresis with laser-induced fluorescence (CGE-LIF) and high-performance liquid chromatography (HPLC).[6]

Troubleshooting Guide

This guide addresses common issues that can lead to low encapsulation efficiency in this compound LNP formulations.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) Incorrect lipid molar ratios.Optimize the molar ratios of the four lipid components. For siRNA, a starting point could be a 15:15:30:3 molar ratio (this compound:DOPE:Cholesterol:DMG-PEG).[3] For mRNA, it has been observed that a lower molar amount of the ionizable lipid and a higher amount of the zwitterionic phospholipid may be beneficial.
Suboptimal Nitrogen to Phosphate (N:P) ratio.The N:P ratio, which is the molar ratio of ionizable nitrogen atoms in this compound to the phosphate groups in the nucleic acid, is crucial for efficient encapsulation. An increase in the N:P ratio can sometimes lead to a higher number of empty LNPs.[7] It is recommended to test a range of N:P ratios to find the optimal balance for your specific payload.
Poor quality of lipid components or nucleic acid.Ensure the purity and integrity of all lipid stocks and the nucleic acid payload. Degradation of any component can significantly impact LNP formation and encapsulation.
Inconsistent Encapsulation Efficiency Between Batches Variations in the mixing process.The method of mixing the aqueous and organic phases is critical. Microfluidic mixing is highly recommended for producing reproducible LNPs.[7] If using manual methods like vortexing or hand mixing, ensure the technique is as consistent as possible, although these methods are known to have higher variability.[7]
Inconsistent reagent preparation.Prepare fresh lipid stock solutions and nucleic acid dilutions for each experiment to avoid degradation. Ensure accurate pipetting and weighing of all components.
High Polydispersity Index (PDI) Inefficient mixing.A high PDI indicates a wide range of particle sizes, which can be a result of inefficient mixing. Slower or uneven mixing can lead to the formation of larger, aggregated particles. Utilizing a microfluidic system can help achieve a more uniform particle size distribution.
Incorrect buffer pH.The pH of the aqueous buffer used to dissolve the nucleic acid should be acidic (typically around pH 4) to ensure the this compound lipid is positively charged for efficient complexation with the negatively charged nucleic acid.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a general procedure for formulating this compound LNPs for siRNA delivery using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • DOPE (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG (in ethanol)

  • siRNA (in an acidic buffer, e.g., 50 mM citrate buffer, pH 4)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile microcentrifuge tube, combine the ethanolic solutions of this compound, DOPE, cholesterol, and DMG-PEG to achieve the desired molar ratio (e.g., 15:15:30:3).

    • Vortex the lipid mixture gently to ensure homogeneity.

  • Prepare the siRNA Solution (Aqueous Phase):

    • Dilute the siRNA stock in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the siRNA solution into the aqueous phase inlet.

    • Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated siRNA.

    • Change the PBS buffer at least twice during dialysis.

  • Characterization:

    • After dialysis, measure the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using the RiboGreen assay (see Protocol 2).

Protocol 2: Determination of Encapsulation Efficiency using Quant-iT RiboGreen Assay

This protocol outlines the steps to measure the encapsulation efficiency of your this compound LNP preparation.

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standards:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Prepare LNP Samples:

    • In the 96-well plate, prepare two sets of your LNP sample diluted in TE buffer.

    • To one set of wells, add TE buffer (this will measure the unencapsulated RNA).

    • To the second set of wells, add 2% Triton X-100 solution to a final concentration of 0.5% to lyse the LNPs (this will measure the total RNA).

    • Incubate the plate at 37°C for 15 minutes to ensure complete lysis of the LNPs.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Generate a standard curve from the fluorescence readings of the RNA standards.

    • Determine the concentration of unencapsulated RNA and total RNA in your LNP samples from the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Data Presentation

Table 1: Illustrative Example of the Effect of Lipid Molar Ratios on this compound LNP Properties.

This table provides a hypothetical example based on general principles of LNP formulation to illustrate potential trends.

FormulationMolar Ratio (this compound:DOPE:Chol:DMG-PEG)Size (nm)PDIEncapsulation Efficiency (%)
A10:15:35:3950.1585
B15:15:30:3880.1292
C20:15:25:3820.1888

Table 2: Illustrative Example of the Effect of N:P Ratio on this compound LNP Encapsulation Efficiency.

This table provides a hypothetical example based on general principles of LNP formulation to illustrate potential trends.

N:P RatioSize (nm)PDIEncapsulation Efficiency (%)
3:1920.1488
6:1870.1195
9:1850.1391

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization prep_lipids Prepare Lipid Mixture (this compound, DOPE, Chol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing Organic Phase prep_rna Prepare siRNA in Acidic Buffer (pH 4) prep_rna->mixing Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, EE%) dialysis->characterization

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Logic cluster_params Formulation Parameters cluster_process Process Parameters start Low Encapsulation Efficiency? check_ratios Check Lipid Molar Ratios start->check_ratios Yes check_np Check N:P Ratio start->check_np Yes check_quality Check Reagent Quality start->check_quality Yes check_mixing Evaluate Mixing Method start->check_mixing Yes check_ph Verify Buffer pH start->check_ph Yes optimize Optimize Formulation & Process check_ratios->optimize check_np->optimize check_quality->optimize check_mixing->optimize check_ph->optimize

Caption: Troubleshooting Logic for Low this compound LNP Encapsulation Efficiency.

References

5A2-SC8 LNP storage conditions and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5A2-SC8 Lipid Nanoparticles (LNPs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of this compound LNPs to ensure optimal performance and stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound LNPs?

A1: While specific stability data for this compound LNPs is not extensively published, general recommendations for LNP storage should be followed to maintain their physicochemical properties and biological activity. Refrigeration at 2-8°C is often suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage.[1][2][3] It is crucial to avoid repeated freeze-thaw cycles, which can lead to particle aggregation and a decrease in encapsulation efficiency.[4][2] The use of cryoprotectants, such as sucrose or trehalose, is advised when freezing LNPs to preserve their stability.[4][2][5][6]

Q2: What are the common stability issues observed with LNPs?

A2: Common stability issues with LNPs, including those formulated with ionizable lipids like this compound, include:

  • Particle Aggregation: An increase in the average particle size and polydispersity index (PDI) over time, which can affect cellular uptake and in vivo performance.[1][7]

  • RNA Degradation: The encapsulated RNA (e.g., mRNA, siRNA) can degrade due to hydrolysis or enzymatic activity, leading to a loss of biological function.[1][8]

  • Lipid Degradation: The lipid components of the LNP can undergo hydrolysis or oxidation, which can alter the LNP structure and lead to the release of the encapsulated cargo.[9]

  • Decrease in Encapsulation Efficiency: Over time, the encapsulated RNA may leak from the LNPs, reducing the therapeutic payload.[1][5]

Q3: How does temperature affect the stability of this compound LNPs?

A3: Temperature is a critical factor in LNP stability. Studies on various LNP formulations have shown that storage at elevated temperatures (e.g., room temperature) can accelerate the degradation of both the lipid components and the RNA cargo, leading to a loss of potency.[2][10] Refrigerated conditions (2-8°C) generally provide better stability than room temperature.[4][2][3][10] For long-term preservation of LNP integrity and function, frozen storage (-20°C or -80°C) is typically recommended.[1][5][6]

Q4: Can I freeze and thaw my this compound LNP samples multiple times?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can induce stress on the LNPs, potentially leading to aggregation, changes in particle size, and loss of encapsulated RNA.[4][2] If you need to use smaller volumes of your LNP formulation, it is best to aliquot the sample into single-use vials before the initial freezing.

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI)
  • Possible Cause:

    • Improper storage temperature.

    • Repeated freeze-thaw cycles.

    • Physical stress (e.g., vigorous vortexing).

    • Incompatible buffer conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure LNPs are stored at the recommended temperature. For long-term storage, use -80°C.

    • Aliquot Samples: To avoid freeze-thaw cycles, aliquot LNPs into single-use volumes before freezing.

    • Gentle Handling: When thawing and handling, avoid vigorous mixing. Gently swirl the vial to resuspend the LNPs.

    • Check Buffer Compatibility: Ensure the buffer used for dilution or in your assay is compatible with the LNP formulation.

Issue 2: Loss of Biological Activity (e.g., reduced gene silencing or protein expression)
  • Possible Cause:

    • Degradation of the encapsulated RNA.

    • Decreased encapsulation efficiency leading to RNA leakage.

    • Particle aggregation affecting cellular uptake.

  • Troubleshooting Steps:

    • Assess RNA Integrity: Use appropriate analytical methods (see Experimental Protocols) to check the integrity of the encapsulated RNA.

    • Measure Encapsulation Efficiency: Determine the percentage of RNA that remains encapsulated within the LNPs.

    • Characterize Particle Size: Use Dynamic Light Scattering (DLS) to check for aggregation.

    • Use Fresh Aliquots: If possible, use a fresh, properly stored aliquot of the LNPs to repeat the experiment.

Data Presentation

Table 1: Summary of LNP Stability under Different Storage Conditions (General LNP Data)

Storage TemperatureDurationKey Stability ObservationsReference
4°C6 monthsParticle size of 80-100 nm LNPs showed better stability compared to larger particles. Encapsulation efficiency decreased, especially for larger particles.[1]
-20°C6 monthsMore appropriate for maintaining long-term stability compared to 4°C.[1]
2-8°C, 25°C, 40°C9 weeksMinimal impact on hydrodynamic diameter, zeta potential, and encapsulation efficiency. However, in vitro activity showed a decline at higher temperatures for some formulations.[10]
2°C, -20°C, 25°C>5 monthsRefrigeration (2°C) provided the best stability. Freeze-thaw cycles led to aggregation and loss of efficacy.[4][2]
4°C, -20°C, -80°C, -200°C7 daysStorage at -80°C without a cryoprotectant resulted in particle aggregation.[6]

Experimental Protocols

Protocol 1: Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Thaw the LNP sample at room temperature or on ice.

    • Gently mix the sample by inverting the tube several times. Avoid vortexing.

    • Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform the measurement according to the instrument's software instructions.

    • Record the Z-average diameter (particle size) and the polydispersity index (PDI).

Protocol 2: Determination of RNA Encapsulation Efficiency using a Ribonucleic Acid Quantitation Assay
  • Reagent Preparation:

    • Prepare a lysis buffer (e.g., 0.5% Triton X-100 in a suitable buffer) to disrupt the LNPs and release the encapsulated RNA.

    • Prepare the fluorescent RNA-binding dye solution according to the manufacturer's instructions.

  • Measurement of Total RNA:

    • Add a known volume of the LNP sample to the lysis buffer.

    • Incubate for a sufficient time to ensure complete lysis of the LNPs.

    • Add the fluorescent dye to the lysed sample and measure the fluorescence intensity. This represents the total amount of RNA.

  • Measurement of Free RNA:

    • Add the same volume of the intact LNP sample to a buffer without the lysis agent.

    • Add the fluorescent dye and measure the fluorescence intensity. This represents the amount of free (unencapsulated) RNA.

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

Mandatory Visualization

LNP_Troubleshooting_Workflow cluster_start Start: Experiment Fails cluster_characterize Physicochemical Characterization cluster_analysis Analysis of Results cluster_solution Corrective Actions start Reduced Biological Activity check_size Measure Particle Size & PDI (DLS) start->check_size check_ee Determine Encapsulation Efficiency start->check_ee check_rna Assess RNA Integrity start->check_rna is_aggregated Size / PDI Increased? check_size->is_aggregated is_leaked EE Decreased? check_ee->is_leaked is_degraded RNA Degraded? check_rna->is_degraded is_aggregated->is_leaked No sol_storage Optimize Storage Conditions (Aliquot, -80°C) is_aggregated->sol_storage Yes sol_handling Improve Handling (Gentle mixing) is_aggregated->sol_handling Yes is_leaked->is_degraded No is_leaked->sol_storage Yes is_degraded->sol_storage Yes sol_formulation Review Formulation / Buffer is_degraded->sol_formulation Yes

Caption: Troubleshooting workflow for reduced LNP biological activity.

LNP_Stability_Assessment_Workflow cluster_setup Experiment Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis start Prepare LNP Batch aliquot Aliquot into Vials start->aliquot storage Store at Different Conditions (e.g., 4°C, -20°C, -80°C) aliquot->storage tp Pull Samples at Time = 0, 1, 3, 6 months storage->tp dls DLS Analysis (Size, PDI) tp->dls ee Encapsulation Efficiency tp->ee activity In Vitro / In Vivo Assay tp->activity analyze Compare Results to Time = 0 dls->analyze ee->analyze activity->analyze determine Determine Optimal Storage Condition analyze->determine

Caption: Workflow for assessing long-term LNP stability.

Signaling_Pathway_Generic_LNP_Uptake cluster_extracellular Extracellular Space cluster_cellular Hepatocyte lnp This compound LNP apoe ApoE lnp->apoe binds receptor LDL-R apoe->receptor binds to endosome Endosome receptor->endosome Receptor-Mediated Endocytosis release RNA Release endosome->release Endosomal Escape cytoplasm Cytoplasm translation Translation / Silencing cytoplasm->translation release->cytoplasm

Caption: Generic pathway of LNP uptake in hepatocytes.

References

Technical Support Center: 5A2-SC8 LNP Integrity and Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5A2-SC8 Lipid Nanoparticles (LNPs). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the effects of freeze-thaw cycles on the integrity of this compound LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns associated with freeze-thaw cycles for this compound LNP integrity?

A1: Freeze-thaw cycles can induce significant stress on LNPs, potentially leading to both physical and chemical instability.[1] The primary concerns are:

  • Aggregation and Fusion: During freezing, the formation of ice crystals can force LNPs into close proximity, leading to aggregation and fusion of the nanoparticles.[2][3] This results in an increase in particle size and polydispersity index (PDI).[2][4]

  • Loss of Encapsulated Payload: The mechanical stress from ice crystal formation can disrupt the lipid bilayer, causing leakage of the encapsulated nucleic acids.[1]

  • Reduced Efficacy: Changes in particle size, aggregation, and payload leakage can all contribute to a significant loss of biological activity and transfection efficiency.[2][4]

  • Chemical Degradation: Although less common during freezing, repeated temperature fluctuations can potentially accelerate the hydrolysis of lipid components.[1][5]

Q2: How do cryoprotectants like sucrose and trehalose protect LNP integrity during freezing?

A2: Cryoprotectants are essential for preserving the stability of LNPs during freeze-thaw cycles.[4][5][6][7] Sugars such as sucrose and trehalose are widely used for this purpose.[2][4][6] Their protective mechanisms include:

  • Vitrification: At appropriate concentrations, cryoprotectants form a glassy, amorphous matrix upon freezing, which inhibits the formation of large, damaging ice crystals.[1]

  • Water Replacement: These sugars can form hydrogen bonds with the LNP surface, effectively replacing water molecules and maintaining the hydration shell around the nanoparticles. This helps to preserve the lipid bilayer structure.

  • Lowering the Freezing Point: Cryoprotectants lower the freezing point of the solution, reducing the time LNPs are exposed to the potentially damaging effects of ice crystal formation.

Q3: What is the recommended storage temperature for this compound LNPs?

A3: For long-term storage, freezing at temperatures ranging from -20°C to -80°C is typically recommended to minimize chemical degradation of both the lipids and the nucleic acid payload.[5] However, it is crucial to note that freezing without a cryoprotectant can lead to the physical instabilities mentioned above.[2][4] For short-term storage (up to 150 days), refrigeration at 2-8°C may be a more stable option to avoid the stresses of freezing.[4][8]

Q4: Can I subject my this compound LNP samples to multiple freeze-thaw cycles?

A4: It is strongly recommended to avoid multiple freeze-thaw cycles, as each cycle can progressively damage the LNPs, leading to increased aggregation and loss of efficacy.[1][4] If your experimental design requires using a sample multiple times, it is best to aliquot the LNP suspension into single-use volumes before the initial freezing. While some studies show that the majority of damage occurs during the first freeze-thaw cycle, subsequent cycles can still contribute to further degradation.[4]

Troubleshooting Guide

Problem: Increased Particle Size and Polydispersity Index (PDI) After Thawing

Potential CauseRecommended Solution
Ice Crystal Formation and LNP Aggregation Use a cryoprotectant such as sucrose or trehalose at an optimized concentration (e.g., 5-20% w/v) in your formulation buffer before freezing.[4][9][10]
Slow Freezing Rate Flash-freeze the LNP aliquots in liquid nitrogen or on dry ice to promote rapid vitrification and minimize the formation of large ice crystals.[1][2]
Inappropriate Thawing Method Thaw the LNP samples rapidly in a water bath at room temperature. Slow thawing can allow for the recrystallization of ice, which can damage the LNPs.
Sub-optimal Buffer Composition Ensure the buffer pH is suitable for your LNPs. While pH has been shown to have a minimal effect on stability during freezing for some LNPs, it is best to maintain a physiologically appropriate pH (around 7.4) unless otherwise specified for your formulation.[2][4]

Problem: Decreased Encapsulation Efficiency and Loss of Biological Activity

Potential CauseRecommended Solution
LNP Destabilization During Freeze-Thaw Incorporate a cryoprotectant (e.g., sucrose or trehalose) to maintain the integrity of the lipid bilayer.[2][4]
Multiple Freeze-Thaw Cycles Prepare single-use aliquots of your LNP suspension to avoid repeated freezing and thawing of the entire batch.[4]
Improper Storage Store the frozen aliquots at a stable temperature of -80°C for long-term storage. Avoid storage in frost-free freezers that undergo temperature cycles.
Degradation of Encapsulated Payload Ensure that the entire handling process, from formulation to freezing, is performed in an RNase-free environment if the payload is RNA.

Data Presentation

The following tables summarize representative data on the impact of freeze-thaw cycles on LNP integrity, based on studies of similar lipid nanoparticle systems.

Table 1: Effect of a Single Freeze-Thaw Cycle on LNP Size and Polydispersity Index (PDI) with and without Cryoprotectant.

Formulationz-Average Diameter (nm) - Before Freezez-Average Diameter (nm) - After 1 Freeze-Thaw CyclePDI - Before FreezePDI - After 1 Freeze-Thaw Cycle
LNP without Cryoprotectant80>300 (significant aggregation)0.15>0.5 (highly polydisperse)
LNP with 20% Sucrose82850.160.18
LNP with 20% Trehalose81830.150.17

Note: This data is illustrative and based on general findings for LNPs.[4][9] Actual results for this compound LNPs may vary.

Table 2: Impact of Cryoprotectant Concentration on LNP Efficacy After One Freeze-Thaw Cycle.

Cryoprotectant Concentration (w/v)Relative Gene Silencing Efficacy (%)
0%30%
5%65%
10%85%
20%95%

Note: This data is representative of the dose-dependent protective effect of cryoprotectants on LNP functionality.[4][9]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

  • Purpose: To determine the z-average diameter and polydispersity index of the LNP suspension.

  • Procedure:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • If necessary, dilute the LNP sample in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. The dilution factor should be recorded.

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., scattering angle, laser wavelength, viscosity of the dispersant).

    • Perform the measurement, typically consisting of multiple runs averaged together.

    • Analyze the correlation function to obtain the z-average diameter and PDI.

2. RiboGreen Assay for mRNA Encapsulation Efficiency

  • Purpose: To quantify the amount of mRNA encapsulated within the LNPs.

  • Materials:

    • Quant-iT RiboGreen RNA Assay Kit

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

    • Triton X-100 (2% solution)

    • LNP sample

    • mRNA standards

  • Procedure:

    • Standard Curve Preparation: Prepare a series of mRNA standards of known concentrations in TE buffer.

    • Sample Preparation for Total mRNA:

      • Dilute the LNP sample in TE buffer.

      • Add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the encapsulated mRNA.

    • Sample Preparation for Free mRNA:

      • Dilute the LNP sample in TE buffer without the addition of Triton X-100.

    • Assay:

      • Add the RiboGreen reagent to the standards and samples.

      • Incubate for 5 minutes at room temperature, protected from light.

      • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

    • Calculation:

      • Determine the concentration of total mRNA and free mRNA from the standard curve.

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Freeze_Thaw_Workflow cluster_preparation Sample Preparation cluster_freezing Freezing & Storage cluster_thawing Thawing & Analysis Formulation This compound LNP Formulation Add_Cryo Add Cryoprotectant (e.g., 20% Sucrose) Formulation->Add_Cryo Step 1 Aliquoting Aliquot into Single-Use Tubes Add_Cryo->Aliquoting Step 2 Freezing Flash Freeze (-80°C or Liquid Nitrogen) Aliquoting->Freezing Step 3 Storage Store at -80°C Freezing->Storage Step 4 Thawing Rapid Thawing (Room Temperature Water Bath) Storage->Thawing Step 5 DLS DLS Analysis (Size & PDI) Thawing->DLS Step 6a Assay Encapsulation & Efficacy Assays Thawing->Assay Step 6b

Caption: Recommended experimental workflow for freezing, thawing, and analyzing this compound LNPs.

Troubleshooting_Tree Start LNP Sample Post-Thaw Check_Appearance Visual Inspection: Clear or Opalescent? Start->Check_Appearance Check_DLS DLS Analysis: Size & PDI within Specification? Check_Appearance->Check_DLS Clear Fail_Appearance Cloudy/Precipitate Check_Appearance->Fail_Appearance Cloudy Check_Activity Functional Assay: Acceptable Biological Activity? Check_DLS->Check_Activity Yes Fail_DLS Increased Size/PDI Check_DLS->Fail_DLS No Pass Sample is OK for Use Check_Activity->Pass Yes Fail_Activity Low Activity Check_Activity->Fail_Activity No Discard Discard Sample & Review Protocol Fail_Appearance->Discard Fail_DLS->Discard Fail_Activity->Discard

Caption: Troubleshooting decision tree for assessing this compound LNP integrity after thawing.

Cryoprotection_Mechanism cluster_without Without Cryoprotectant cluster_with With Cryoprotectant (Sucrose/Trehalose) Initial_State Dispersed LNPs Ice_Formation Ice Crystal Growth Initial_State->Ice_Formation Freezing Aggregation LNP Aggregation & Fusion Ice_Formation->Aggregation Mechanical Stress Initial_State_Cryo Dispersed LNPs Vitrification Vitrification Initial_State_Cryo->Vitrification Freezing Protected_LNPs Preserved LNP Integrity Vitrification->Protected_LNPs Inhibition of Ice Growth

Caption: Mechanism of LNP aggregation during freezing and the protective effect of cryoprotectants.

References

Technical Support Center: Stabilizing 5A2-SC8 LNPs with Cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cryoprotectants to stabilize 5A2-SC8 lipid nanoparticles (LNPs) during freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use cryoprotectants when freezing my this compound LNPs?

A1: Lipid nanoparticles, including those formulated with this compound, are susceptible to physical and chemical instability during freeze-thaw cycles.[1][2] The formation of ice crystals can disrupt the lipid bilayer structure, leading to aggregation, fusion, and potential leakage of the encapsulated nucleic acid cargo.[2][3] This can result in a significant loss of therapeutic efficacy.[4] Cryoprotectants are essential as they help to mitigate this damage by reducing ice crystal formation and stabilizing the LNP structure during freezing.[2]

Q2: What are the most common and effective cryoprotectants for LNPs?

A2: Sugars such as sucrose and trehalose are the most widely used and effective cryoprotectants for stabilizing LNPs.[3][4] These non-reducing sugars are favored due to their ability to form a glassy matrix at low temperatures, which immobilizes and protects the nanoparticles from mechanical stress.[3] Other cryoprotectants like mannitol have also been evaluated, sometimes in combination with surfactants.[5]

Q3: At what concentration should I use cryoprotectants?

A3: The optimal concentration of a cryoprotectant can depend on the specific LNP formulation. However, studies have shown that a concentration of around 20% (w/v) for sucrose or trehalose is highly effective in preserving LNP stability and function through freeze-thaw cycles.[4] It is recommended to perform a concentration optimization study for your specific this compound LNP formulation, testing a range from 5% to 20% (w/v).[4]

Q4: Will the addition of cryoprotectants affect the physicochemical properties of my this compound LNPs?

A4: The addition of cryoprotectants is intended to preserve the physicochemical properties of your LNPs during freezing. Without cryoprotectants, you are likely to observe an increase in particle size (Z-average diameter) and polydispersity index (PDI), indicating aggregation.[4][5] With an optimized concentration of a suitable cryoprotectant, the changes in size and PDI after a freeze-thaw cycle should be minimal.[4]

Q5: How do I properly add the cryoprotectant to my LNP suspension?

A5: After formulating your this compound LNPs, you should dilute them into a buffer solution (e.g., PBS) that contains the desired final concentration of the cryoprotectant.[4] Ensure thorough but gentle mixing to achieve a homogenous suspension before proceeding with freezing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant increase in LNP size and PDI after thawing. LNP aggregation due to ice crystal formation and insufficient cryoprotection.- Ensure you are using a cryoprotectant such as sucrose or trehalose. - Optimize the cryoprotectant concentration; consider increasing it to 20% (w/v).[4] - Control the freezing and thawing rates. Rapid freezing may be beneficial.[2]
Loss of therapeutic efficacy (e.g., reduced gene silencing) after a freeze-thaw cycle. - LNP aggregation. - Leakage of encapsulated nucleic acid. - Structural damage to the LNPs.- Address aggregation as described above. - Verify the encapsulation efficiency before and after the freeze-thaw cycle. - Increase the cryoprotectant concentration to better preserve LNP structure and function.[4]
Difficulty in resuspending the LNP pellet after thawing. Severe aggregation and fusion of LNPs.- This may indicate a complete loss of colloidal stability. - Re-evaluate your cryoprotectant choice and concentration. A higher concentration is likely needed. - Consider if lyophilization (freeze-drying) with a lyoprotectant is a more suitable long-term storage strategy.[4]
Inconsistent results between different batches of frozen LNPs. - Variability in cryoprotectant addition. - Inconsistent freezing or thawing protocols.- Standardize your protocol for adding and mixing the cryoprotectant. - Ensure consistent freezing temperatures (e.g., -80°C) and thawing procedures for all samples.[4][6]

Quantitative Data Summary

Table 1: Effect of Sucrose and Trehalose on LNP Physicochemical Properties After One Freeze-Thaw Cycle

CryoprotectantConcentration (% w/v)Change in Z-Average DiameterChange in Polydispersity Index (PDI)
None0%Significant IncreaseSignificant Increase
Sucrose5%Moderate IncreaseModerate Increase
Trehalose5%Moderate IncreaseModerate Increase
Sucrose20%Minimal IncreaseMinimal Increase
Trehalose20%Minimal IncreaseMinimal Increase

Data synthesized from findings reported in studies on LNP cryopreservation.[4]

Table 2: Impact of Cryoprotectant Concentration on LNP Efficacy (Gene Silencing)

CryoprotectantConcentration (% w/v)Relative Gene Silencing Efficacy (Compared to Fresh LNPs)
None0%Significantly Reduced
Sucrose/Trehalose1%Reduced
Sucrose/Trehalose5%Partially Restored
Sucrose/Trehalose10%Mostly Restored
Sucrose/Trehalose20%Fully Restored

Based on dose-dependent improvements in efficacy with increasing cryoprotectant concentration.[4]

Experimental Protocols

Protocol 1: Addition of Cryoprotectant to this compound LNP Suspensions

  • Prepare Cryoprotectant Stock Solution: Prepare a sterile-filtered stock solution of your chosen cryoprotectant (e.g., 40% w/v sucrose or trehalose in PBS).

  • Dilute LNPs: In a sterile microcentrifuge tube, add a volume of your this compound LNP suspension.

  • Add Cryoprotectant: To the LNP suspension, add an equal volume of the 40% cryoprotectant stock solution to achieve a final concentration of 20% (w/v).

  • Mix Gently: Gently pipette the mixture up and down several times to ensure homogeneity. Avoid vigorous vortexing, which can shear the LNPs.

  • Final Concentration: The final LNP suspension will now contain 20% (w/v) cryoprotectant and is ready for freezing.

Protocol 2: Controlled Freeze-Thaw Cycle for this compound LNPs

  • Preparation: Prepare your this compound LNPs with the desired cryoprotectant concentration as described in Protocol 1.

  • Freezing: Place the tubes containing the LNP suspension in a -80°C freezer and allow them to freeze completely overnight.[4] For more rapid freezing, you may consider flash-freezing in liquid nitrogen, though -80°C is commonly sufficient.[2]

  • Thawing: Remove the tubes from the freezer and thaw them at room temperature. To ensure a consistent thawing rate, you can place them in a tube rack on the benchtop.

  • Characterization: Once completely thawed, gently mix the suspension and proceed with physicochemical characterization (e.g., Dynamic Light Scattering for size and PDI) and in vitro/in vivo efficacy studies.

  • Multiple Cycles: For studies involving multiple freeze-thaw cycles, repeat the freezing and thawing steps as required.[5]

Visualizations

LNP_Cryoprotection_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Application Formulate Formulate this compound LNPs Add_Cryo Add Cryoprotectant (e.g., 20% Sucrose) Formulate->Add_Cryo Dilute LNPs into cryo-buffer Freeze Freeze at -80°C Add_Cryo->Freeze Thaw Thaw at Room Temperature Freeze->Thaw Characterize Physicochemical Characterization (Size, PDI) Thaw->Characterize Efficacy In Vitro / In Vivo Efficacy Testing Thaw->Efficacy

Caption: Workflow for stabilizing this compound LNPs with cryoprotectants.

Troubleshooting_Flowchart Start Post-Thaw LNP Analysis Check_Size Is Size / PDI Increased? Start->Check_Size Check_Efficacy Is Efficacy Reduced? Check_Size->Check_Efficacy No Solution_Aggregation Increase Cryoprotectant Concentration to 20% Check_Size->Solution_Aggregation Yes Solution_Efficacy Verify Encapsulation & Optimize Cryoprotectant Concentration Check_Efficacy->Solution_Efficacy Yes Success LNPs are Stable Check_Efficacy->Success No Solution_Aggregation->Start Re-test Solution_Efficacy->Start Re-test

Caption: Troubleshooting flowchart for common issues with frozen LNPs.

Cryoprotection_Mechanism Hypothetical Mechanism of Cryoprotection cluster_without Without Cryoprotectant cluster_with With Cryoprotectant (e.g., Sucrose) Ice Ice Crystal Formation Damage LNP Structural Damage Ice->Damage Aggregate Aggregation & Fusion Damage->Aggregate Glass Vitrification (Glassy Matrix) Immobilize LNP Immobilization Glass->Immobilize Preserve Preservation of Structure Immobilize->Preserve Freezing Freezing Process Freezing->Ice Freezing->Glass

Caption: Mechanism of LNP stabilization by cryoprotectants during freezing.

References

Technical Support Center: Optimizing 5A2-SC8 mRNA Delivery Through Lipid Ratio Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 5A2-SC8 mRNA delivery. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common issues you may face when formulating and using this compound lipid nanoparticles (LNPs) for mRNA delivery.

Problem Potential Cause Suggested Solution
Low mRNA Transfection Efficiency Suboptimal Lipid Ratios: The molar ratios of this compound, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid are critical for efficient mRNA delivery. For mRNA, it has been suggested that a lower proportion of the ionizable lipid (this compound) and a higher proportion of a zwitterionic phospholipid compared to standard siRNA formulations may be beneficial.[1]Systematically vary the molar ratios of the four lipid components. A common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[2][3] Based on findings for this compound with mRNA, consider exploring ratios with a reduced percentage of this compound and an increased percentage of the helper lipid.[1]
Incorrect Nitrogen-to-Phosphate (N:P) Ratio: The ratio of protonatable nitrogens in this compound to the phosphate groups in the mRNA backbone affects encapsulation and release.Optimize the N:P ratio. Typical N:P ratios for LNP formulations are in the range of 3 to 6.[4]
Poor Cell Health: Cells that are unhealthy, stressed, or at an incorrect confluency will not transfect well.Ensure you are using healthy, actively dividing cells. Plate cells to be at 70-90% confluency at the time of transfection.
High Cell Toxicity or Death After Transfection Toxicity from this compound Formulation: High concentrations of the LNP formulation can be toxic to cells.Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity. Reduce the amount of LNP added to the cells.
Toxicity from Nucleic Acids: Large amounts of foreign mRNA can induce a cellular stress response.Lower the dose of mRNA being delivered.
Harsh Transfection Conditions: Prolonged exposure to the LNP-media complex, especially in serum-free conditions, can be stressful for cells.Minimize the incubation time of cells with the LNP formulation. If using serum-free media for transfection, replace it with complete media as soon as appropriate.
LNP Aggregation (Increased Particle Size and PDI) Instability of the Formulation: The lipid composition can affect the stability of the LNPs in storage or in culture media.Ensure proper storage conditions (typically 2-8°C for short-term storage).[5] The PEG-lipid content is crucial for stability; adjusting its molar percentage can prevent aggregation.[6]
Incorrect pH during Storage: LNPs are sensitive to the pH of the storage buffer.Store purified LNPs in a physiologically appropriate buffer, such as PBS at pH 7.4.
Freeze-Thaw Cycles: Freezing and thawing LNP solutions can lead to aggregation and loss of efficacy.If long-term storage is needed, consider lyophilization with cryoprotectants like trehalose or sucrose.[5] Avoid repeated freeze-thaw cycles.
Low mRNA Encapsulation Efficiency Suboptimal Formulation Parameters: The mixing process and lipid ratios can impact how efficiently the mRNA is encapsulated.Ensure rapid and controlled mixing of the lipid-ethanol and mRNA-aqueous buffer solutions, for example, by using a microfluidic device.[7] The N:P ratio is also a key factor in encapsulation.
mRNA Degradation: mRNA is susceptible to degradation by RNases.Use RNase-free water, buffers, and labware throughout the formulation process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the molar ratio of lipids when formulating this compound LNPs for mRNA delivery?

A1: While specific optimized ratios for this compound with mRNA are not widely published, a common starting point for LNP formulations is an ionizable lipid:helper lipid:cholesterol:PEG-lipid molar ratio of 50:10:38.5:1.5.[2][3] However, research suggests that for mRNA delivery with this compound, it is beneficial to use significantly less of the this compound ionizable lipid and more of the zwitterionic phospholipid (helper lipid) as compared to formulations for siRNA.[1] Therefore, it is recommended to test a range of ratios, for example, by decreasing the this compound percentage and increasing the helper lipid percentage while keeping the cholesterol and PEG-lipid content relatively stable.

Q2: How does the N:P ratio affect my experiment, and how do I calculate it?

A2: The Nitrogen-to-Phosphate (N:P) ratio is the molar ratio of the protonatable amine groups in the ionizable lipid (this compound) to the phosphate groups in the mRNA backbone. This ratio is critical for the electrostatic interactions that drive mRNA encapsulation and subsequent release from the endosome. To calculate it, you need to know the number of protonatable amines per molecule of this compound and the number of phosphate groups in your mRNA molecule (which is equivalent to the number of bases). A suboptimal N:P ratio can lead to poor encapsulation or inefficient endosomal escape.

Q3: My LNPs are showing a large particle size and high Polydispersity Index (PDI). What could be the cause?

A3: A large particle size and high PDI (typically >0.2) indicate aggregation or a heterogeneous particle population. This can be caused by several factors:

  • Suboptimal Lipid Ratios: Particularly, an insufficient amount of the PEG-lipid can lead to instability and aggregation.

  • Improper Mixing: The speed and method of mixing the lipid and mRNA solutions are crucial. Rapid, controlled mixing, often achieved with a microfluidic device, is recommended to produce small, uniform particles.

  • Storage Conditions: Incorrect temperature or pH, as well as freeze-thaw cycles, can cause LNPs to aggregate.[5]

Q4: Can I use the same this compound LNP formulation for both in vitro and in vivo experiments?

A4: Not necessarily. Formulations that are optimal for in vitro transfection may not have the same efficacy in vivo. The in vivo environment introduces complexities such as interaction with serum proteins (protein corona), clearance by the immune system, and biodistribution to different organs.[8] For example, the PEG-lipid content that gives the best in vitro results may need to be adjusted for in vivo studies to balance circulation time and cellular uptake. In vivo optimization is a critical step.

Q5: How do this compound LNPs deliver mRNA into the cytoplasm?

A5: this compound LNPs are taken up by cells through endocytosis.[9] The this compound lipid is an ionizable lipid, meaning it has a pKa that allows it to be relatively neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome (pH 5.5-6.5).[10][11] This positive charge facilitates the disruption of the endosomal membrane, allowing the LNP and its mRNA cargo to escape into the cytoplasm where the mRNA can be translated into protein by the cell's machinery.[10][12]

Experimental Protocols

Detailed Methodology for this compound LNP Formulation (Microfluidic Mixing)

This protocol is a general guideline and should be optimized for your specific mRNA and experimental setup.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA transcript in an RNase-free buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • 200 proof ethanol, RNase-free

  • RNase-free water and tubes

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE/DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol to known concentrations (e.g., 10 mg/mL).[13]

  • Prepare Lipid Mixture (Organic Phase): In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. Add ethanol to reach the final required volume for the organic phase input of the microfluidic device.

  • Prepare mRNA Solution (Aqueous Phase): Dilute the mRNA stock in the citrate buffer to the desired concentration. The volume will be determined by the flow rate ratio of the microfluidic system (typically 3:1 aqueous to organic phase).

  • LNP Assembly:

    • Prime the microfluidic cartridge with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

    • Load the lipid mixture and the mRNA solution into separate syringes.

    • Place the syringes into the pumps of the microfluidic device.

    • Start the fluid flow at a set total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1). The rapid mixing in the cartridge will cause the LNPs to self-assemble.

  • Purification: The resulting LNP solution will contain ethanol, which needs to be removed. Dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa).

  • Characterization:

    • Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Use a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated mRNA. Measurements are taken with and without a detergent (like Triton X-100) to lyse the particles.

    • Concentration: After purification, determine the final mRNA concentration.

In Vitro Transfection Protocol

Materials:

  • Cells of interest plated in a multi-well plate (e.g., 96-well)

  • Complete cell culture medium

  • This compound LNP-mRNA formulation

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • LNP Preparation: Dilute the purified this compound LNP-mRNA formulation to the desired final concentrations in your complete cell culture medium.

  • Transfection:

    • Carefully remove the old media from the cells.

    • Add the LNP-containing media to each well.

    • Include a negative control (media only) and any other relevant controls.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours).

  • Assay for Protein Expression: After incubation, analyze the cells for the expression of the protein encoded by the delivered mRNA. The method will depend on the reporter protein (e.g., luciferase assay for luciferase, fluorescence microscopy or flow cytometry for fluorescent proteins like GFP).

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) Lipids This compound DOPE/DSPC Cholesterol DMG-PEG Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA Transcript mRNA->Mixer Purify Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Mixer->Purify Characterize Characterization (DLS, RiboGreen) Purify->Characterize Application In Vitro / In Vivo Application Characterize->Application

Caption: Workflow for this compound mRNA LNP formulation.

LNP_Uptake_Pathway cluster_cell LNP This compound LNP-mRNA Endosome Early Endosome (Acidic pH) LNP->Endosome Endocytosis Cell Cell Membrane mRNA mRNA Endosome->mRNA Endosomal Escape (Membrane Disruption) Cytoplasm Cytoplasm Protein Protein Synthesis (Translation) mRNA->Protein

Caption: Cellular uptake and mRNA release pathway.

References

Navigating the Scale-Up of 5A2-SC8 LNP Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The transition from small-scale laboratory production of 5A2-SC8 lipid nanoparticles (LNPs) to large-scale manufacturing presents a unique set of challenges for researchers and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up process, ensuring consistent quality and efficacy of the final product.

Troubleshooting Guide

Scaling up the production of this compound LNPs, which are often utilized for selective organ targeting (SORT), requires careful optimization of various parameters. The distinct dendrimer structure of the this compound ionizable lipid can influence the formulation's behavior at larger volumes. Below are common issues and potential solutions.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scales

Possible Causes:

  • Inadequate Mixing Energy: The mixing dynamics that are effective at the microliter or milliliter scale may not be sufficient for larger volumes, leading to slower nanoparticle formation and wider size distribution.

  • Altered Flow Dynamics: Changes in fluid velocity and flow patterns within larger tubing or mixing chambers can impact the uniformity of lipid precipitation.

  • Lipid Concentration Effects: Higher concentrations of lipids, often used in scaled-up processes, can lead to faster particle growth and aggregation if not properly controlled.

Troubleshooting Steps:

  • Optimize Mixing Parameters:

    • Microfluidic Systems: For microfluidic-based manufacturing, it is crucial to adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). Increasing the TFR generally leads to smaller particle sizes due to the shorter mixing time.[1] The FRR (aqueous to solvent phase) also plays a critical role and needs to be re-optimized for the specific scale and lipid concentration.

    • T-Junction or Impingement Jet Mixers: In these systems, increasing the fluid velocity and ensuring turbulent flow can enhance mixing efficiency.

  • Adjust Lipid Concentration: It may be necessary to lower the initial lipid concentration in the solvent phase to control particle formation and prevent aggregation.

  • Evaluate Mixer Geometry: The design of the mixing apparatus is critical. For large-scale production, mixers that ensure rapid and homogenous mixing, such as vortex mixers or confined impingement jet mixers, are often preferred.[2]

Issue 2: Decreased Encapsulation Efficiency

Possible Causes:

  • Suboptimal pH: The pH of the aqueous buffer is critical for the protonation of the this compound lipid and its subsequent complexation with the nucleic acid cargo. Variations in pH during scale-up can lead to reduced encapsulation.

  • Inefficient Mixing: Slower or less homogenous mixing can result in a portion of the nucleic acid not being efficiently encapsulated within the forming nanoparticles.

  • N:P Ratio Imbalance: The ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P) is a key parameter. Maintaining the optimal N:P ratio is crucial for efficient encapsulation.[3]

Troubleshooting Steps:

  • Monitor and Control pH: Implement in-line pH monitoring to ensure the aqueous buffer maintains the optimal acidic pH (typically between 4.0 and 6.0 for ionizable lipids) throughout the process.

  • Enhance Mixing Efficiency: Refer to the troubleshooting steps for particle size and PDI to improve mixing.

  • Verify N:P Ratio Calculation: Double-check all calculations for the N:P ratio, especially when dealing with larger quantities of materials.

Issue 3: Batch-to-Batch Variability

Possible Causes:

  • Inconsistent Raw Materials: Variations in the quality or purity of lipids, including this compound, and other raw materials can lead to inconsistent LNP characteristics.

  • Process Parameter Fluctuations: Small deviations in flow rates, temperature, or pressure can have a more pronounced effect at a larger scale.

  • Inadequate Process Control: Lack of a robust process analytical technology (PAT) strategy to monitor critical process parameters (CPPs) in real-time.

Troubleshooting Steps:

  • Implement Stringent Raw Material Quality Control: Establish and adhere to strict specifications for all incoming raw materials.

  • Automate and Monitor Process Parameters: Utilize automated systems with precise control over flow rates, temperature, and pressure. Implement in-line monitoring of CPPs.

  • Develop a Comprehensive PAT Strategy: Employ techniques like dynamic light scattering (DLS) for in-line particle size analysis to enable real-time process adjustments.

Issue 4: LNP Aggregation During Downstream Processing

Possible Causes:

  • Buffer Exchange Issues: The transition from the acidic formation buffer to a neutral pH buffer during downstream processing (e.g., tangential flow filtration) can lead to instability and aggregation if not performed correctly.

  • Shear Stress: High shear forces during pumping or filtration can disrupt LNP integrity.

  • Inappropriate Storage Conditions: Incorrect temperature or the absence of cryoprotectants can cause aggregation during storage.

Troubleshooting Steps:

  • Optimize Tangential Flow Filtration (TFF):

    • Carefully select the membrane type and pore size.

    • Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize shear stress.[4]

    • Ensure a gradual and controlled buffer exchange process.

  • Minimize Shear Stress: Use low-shear pumps and appropriately sized tubing.

  • Implement Proper Storage Conditions: For frozen storage, use cryoprotectants like sucrose or trehalose.[5] Store at a stable, validated temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting process parameters for scaling up this compound LNP production using microfluidics?

A1: While optimal parameters are formulation-dependent, a common starting point for microfluidic-based scale-up is to maintain the FRR that was optimized at the small scale and incrementally increase the TFR. For example, if a TFR of 12 mL/min was used at the bench scale, you might explore TFRs of 20 mL/min, 40 mL/min, and higher at the pilot scale, while closely monitoring particle size, PDI, and encapsulation efficiency.

Q2: How does the dendrimer structure of this compound impact the scale-up process compared to linear ionizable lipids?

A2: The branched, three-dimensional structure of dendrimers like this compound can lead to different self-assembly behavior compared to lipids with linear tails. This may necessitate different optimal lipid-to-nucleic acid ratios and mixing conditions. The bulkier nature of dendrimers could potentially increase the propensity for aggregation if mixing is not sufficiently rapid and homogenous during scale-up.

Q3: What are the critical quality attributes (CQAs) that should be monitored during the scale-up of this compound LNP production?

A3: The key CQAs for this compound LNPs include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the LNPs.

  • Encapsulation Efficiency: This determines the potency of the final product.

  • Zeta Potential: This can influence stability and interactions with biological components.

  • Lipid and Nucleic Acid Integrity: Ensuring that the components have not degraded during the manufacturing process.

  • Purity: Absence of process-related impurities such as residual solvents.

Q4: What analytical techniques are recommended for in-process control and final product release of scaled-up this compound LNP batches?

A4: A comprehensive analytical toolkit is essential.[6]

  • In-Process Control: In-line or at-line Dynamic Light Scattering (DLS) for particle size and PDI.

  • Final Product Release:

    • DLS for size and PDI.

    • A fluorescence-based assay (e.g., RiboGreen) to determine encapsulation efficiency.

    • Zeta potential measurement.

    • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., CAD, ELSD) to quantify lipid components and assess their purity.

    • Gel electrophoresis or ion-pair reversed-phase HPLC to assess nucleic acid integrity.

Quantitative Data Summary

The following tables provide a summary of typical formulation and process parameters for LNP production. Note that these are general ranges and specific optimization is required for this compound LNP scale-up.

Table 1: Example this compound LNP Formulation Composition

ComponentMolar Ratio (%)Reference
This compound (Ionizable Lipid)15 - 50[7]
DOPE (Helper Lipid)15 - 20[7]
Cholesterol30 - 40[7]
PEG-Lipid1.5 - 3[7]

Table 2: General Microfluidic Process Parameters for LNP Formulation

ParameterTypical RangeImpact on LNP CharacteristicsReference
Total Flow Rate (TFR)2 - 200 mL/minHigher TFR generally leads to smaller particle size.[1]
Flow Rate Ratio (FRR) (Aqueous:Organic)3:1 - 5:1Higher FRR can lead to smaller particle size.[1]
Lipid Concentration10 - 30 mMHigher concentration can lead to larger particle size.[8]

Experimental Protocols

Protocol 1: Scaled-Up Preparation of this compound LNPs using a Microfluidic System

Objective: To formulate this compound LNPs at a larger volume while maintaining desired physicochemical properties.

Materials:

  • This compound, DOPE, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (anhydrous, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system with appropriate mixer cartridge for the target production scale.

  • Syringe pumps or equivalent for precise flow control.

Methodology:

  • Lipid Phase Preparation: Dissolve this compound, DOPE, Cholesterol, and PEG-lipid in ethanol at the desired molar ratios to achieve a final total lipid concentration suitable for the scale (e.g., 25 mM).

  • Aqueous Phase Preparation: Dissolve the nucleic acid in the citrate buffer at a concentration calculated to achieve the target N:P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid and aqueous phases into separate reservoirs or syringes.

    • Set the desired TFR and FRR on the pumps.

    • Initiate the flow and collect the resulting LNP dispersion.

  • Downstream Processing:

    • Immediately after formation, dilute the LNP dispersion with a neutral buffer (e.g., PBS) to quench the reaction and reduce the ethanol concentration.

    • Perform buffer exchange and concentration using Tangential Flow Filtration (TFF) with a suitable molecular weight cutoff membrane.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

Visualizations

LNP_Scale_Up_Workflow cluster_small_scale Small-Scale Development cluster_large_scale Large-Scale Production ss_formulation Formulation Optimization (Lipid Ratios, N:P Ratio) ss_process Process Parameter Screening (TFR, FRR) ss_formulation->ss_process ss_char Characterization (DLS, Encapsulation) ss_process->ss_char ls_process_opt Process Parameter Re-optimization ss_char->ls_process_opt Technology Transfer ls_manufacturing Large-Scale Manufacturing (e.g., Microfluidics, T-mixing) ls_process_opt->ls_manufacturing ls_downstream Downstream Processing (TFF, Sterile Filtration) ls_manufacturing->ls_downstream ls_qc Quality Control (Release Testing) ls_downstream->ls_qc Troubleshooting_Logic cluster_investigation Investigation cluster_action Corrective Action start Issue Detected (e.g., High PDI) check_mixing Review Mixing Parameters (TFR, FRR, Mixer Type) start->check_mixing check_formulation Verify Formulation (Lipid Ratios, Concentrations) start->check_formulation check_process Examine Process Conditions (Temperature, Pressure) start->check_process adjust_mixing Optimize Mixing check_mixing->adjust_mixing adjust_formulation Modify Formulation check_formulation->adjust_formulation control_process Implement Tighter Process Controls check_process->control_process end Issue Resolved adjust_mixing->end adjust_formulation->end control_process->end

References

Technical Support Center: 5A2-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the aggregation of 5A2-SC8 lipid nanoparticles (LNPs) during formulation, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and why is aggregation a concern?

A1: this compound is an ionizable amino lipid that is a critical component in the formulation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are used to efficiently deliver small RNAs, such as siRNA and miRNA, to target cells, particularly in cancer research.[1][2][4] Aggregation, the process where nanoparticles clump together, is a significant concern because it can lead to a loss of therapeutic efficacy, reduced cellular uptake, and potential safety issues like embolism. The formation of aggregates increases the particle size, which can alter the in vivo distribution and performance of the LNP-based therapeutic.

Q2: What are the primary causes of this compound LNP aggregation?

A2: Aggregation of lipid nanoparticles, including those formulated with this compound, is often caused by physical and chemical instabilities. Key factors include:

  • Improper Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles without cryoprotectants, can induce significant aggregation.[5][6][7]

  • Suboptimal pH: The stability of ionizable lipids like this compound is pH-dependent. Storing LNPs in buffers with an inappropriate pH can lead to changes in surface charge and subsequent aggregation.[8][9]

  • High Nanoparticle Concentration: Concentrated dispersions can increase the likelihood of inter-particle interactions and aggregation.

  • Mechanical Stress: Vigorous shaking or stirring can sometimes induce aggregation.[10]

  • Lyophilization without Cryoprotectants: Freeze-drying is a common method for long-term storage, but the process can cause irreversible aggregation if cryoprotectants are not used.[8]

Q3: How can I prevent aggregation of my this compound LNP suspension during short-term storage?

A3: For short-term storage, it is recommended to store this compound LNPs in a liquid suspension under controlled conditions. Storing the LNPs at 2°C in a physiological pH buffer (e.g., PBS at pH 7.4) can maintain stability for up to 160 days.[6] It is crucial to avoid freezing the suspension without the addition of cryoprotectants, as this can lead to aggregation.[6]

Q4: I need to store my this compound LNPs for a long period. What is the best method?

A4: For long-term storage, lyophilization (freeze-drying) is the recommended method.[5][8] This process involves freezing the nanoparticles and then removing the water through a vacuum, resulting in a stable dry powder.[5] It is critical to use cryoprotectants, such as sucrose or trehalose, to prevent aggregation during the freeze-drying process and upon reconstitution.[5][6]

Q5: What are cryoprotectants and how do they prevent aggregation during freezing and lyophilization?

A5: Cryoprotectants are substances that protect nanoparticles from the stresses of freezing. Sugars like sucrose and trehalose are commonly used for LNPs.[5][6] They are thought to work by forming a protective glassy matrix around the nanoparticles, which physically separates them and prevents fusion and aggregation during the freezing and drying processes.[6] This is often referred to as the 'particle isolation' hypothesis.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Increased particle size and polydispersity index (PDI) after storage at 4°C. Temperature fluctuations or prolonged storage leading to instability.For storage up to 160 days, ensure the temperature is consistently maintained at 2°C and the LNPs are in a suitable buffer like PBS at pH 7.4.[6] For longer-term storage, consider lyophilization.
Visible aggregates or precipitation in the LNP suspension after thawing. Freeze-thaw cycle without cryoprotectants.Avoid freezing LNP suspensions directly. If freezing is necessary, add a cryoprotectant like sucrose or trehalose at a concentration of 5-20% (w/v) before freezing.[6]
Difficulty re-dispersing lyophilized LNP powder. Aggregation during lyophilization due to the absence or insufficient concentration of cryoprotectants.Always add cryoprotectants (e.g., 20% w/v sucrose or trehalose) to the LNP formulation before lyophilization.[6] When reconstituting, use deionized water and gentle vortexing. In some cases, reconstitution in a solution containing a small amount of ethanol (up to 30% v/v) may improve efficacy, but should be carefully considered based on the downstream application.[8]
Inconsistent experimental results between different batches of freshly prepared LNPs. Variability in the formulation process.Standardize the LNP formulation protocol. The use of microfluidic mixing techniques can improve batch-to-batch consistency.[2] For improved consistency between experiments, consider preparing a large batch and storing it under validated stable conditions (refrigerated or lyophilized) instead of preparing fresh for each experiment.[8]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound LNPs by Lyophilization
  • Preparation of LNP-Cryoprotectant Mixture:

    • To your aqueous this compound LNP suspension, add a sterile stock solution of sucrose or trehalose to achieve a final concentration of 20% (w/v).[6]

    • Gently mix the solution to ensure uniform distribution of the cryoprotectant. Avoid vigorous shaking.

  • Freezing:

    • Aliquot the LNP-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples overnight at -80°C.[8]

  • Lyophilization:

    • Place the frozen vials in a freeze-dryer.

    • Run the lyophilization cycle for a minimum of 12-24 hours, or until the product is completely dry.[7][8]

  • Storage of Lyophilized Powder:

    • Once dry, seal the vials under vacuum or nitrogen and store them at -80°C for long-term stability.[1]

  • Reconstitution:

    • To use the LNPs, allow the vial to reach room temperature before opening.

    • Reconstitute the powder in sterile, nuclease-free deionized water to the original volume.[7]

    • Gently vortex to ensure the powder is fully dissolved.

Protocol 2: Characterization of this compound LNP Size and Polydispersity
  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for measurement.

  • Dynamic Light Scattering (DLS) Measurement:

    • Use a DLS instrument to measure the Z-average diameter (particle size) and the polydispersity index (PDI).

    • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Analyze the DLS data to determine the mean particle size and PDI. An acceptable PDI value is typically below 0.2, indicating a monodisperse population.

    • Compare the results to the initial measurements post-formulation to assess any changes in particle size or distribution, which could indicate aggregation.

Visual Guides

LNP_Aggregation_Pathway cluster_0 Stable LNP Suspension cluster_1 Stress Factors cluster_2 Aggregation Process cluster_3 Consequences Stable_LNPs Monodispersed This compound LNPs Stress Improper Storage (e.g., Freeze-Thaw) pH_Change Suboptimal pH Concentration High Concentration Aggregation LNP Aggregation Stress->Aggregation pH_Change->Aggregation Concentration->Aggregation Loss_of_Efficacy Reduced Efficacy Aggregation->Loss_of_Efficacy Safety_Issues Potential Safety Issues Aggregation->Safety_Issues

Caption: Logical workflow illustrating how stress factors can lead to the aggregation of this compound LNPs.

Aggregation_Prevention_Workflow start This compound LNP Formulation storage_decision Intended Storage Duration? start->storage_decision short_term Short-Term (< 160 days) Storage storage_decision->short_term Short long_term Long-Term Storage storage_decision->long_term Long refrigerate Store at 2°C in PBS (pH 7.4) short_term->refrigerate add_cryo Add Cryoprotectant (20% Sucrose/Trehalose) long_term->add_cryo characterize Characterize Size/PDI using DLS refrigerate->characterize lyophilize Lyophilize (Freeze-Dry) add_cryo->lyophilize store_frozen Store Lyophilized Powder at -80°C lyophilize->store_frozen reconstitute Reconstitute in Deionized Water store_frozen->reconstitute reconstitute->characterize experiment Proceed to Experiment characterize->experiment

Caption: Decision workflow for the appropriate storage and handling of this compound LNPs to prevent aggregation.

References

Technical Support Center: Refining 5A2-SC8 LNP Formulation for Reduced Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine 5A2-SC8 lipid nanoparticle (LNP) formulations and minimize off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound LNPs in a question-and-answer format.

Problem/Question Potential Cause(s) Recommended Solution(s)
High in vitro cytotoxicity observed in cell-based assays. - Suboptimal N/P ratio leading to excess positive charge. - High concentration of the this compound lipid. - Inherent sensitivity of the cell line.- Optimize the N/P ratio; a typical starting point is a 6:1 ratio of ionizable lipid amine groups to nucleic acid phosphate groups.[1] - Perform a dose-response curve to determine the optimal LNP concentration. - Test a panel of cell lines to identify a more suitable model.[2]
Unexpected immune response or inflammation in vivo (e.g., high cytokine levels). - Activation of innate immune sensors like Toll-like receptors (TLRs) by the LNP components or the nucleic acid cargo.[3][4] - Accumulation in non-target immune cells.- Incorporate modified nucleotides into the mRNA to reduce immunogenicity.[3] - Screen for pro-inflammatory cytokine release (e.g., TNF-α, IL-1β, IL-6) using in vitro whole blood assays or iPSC-derived monocytes.[4][5] - Modify the LNP surface with PEG to create a "stealth" effect and reduce immune recognition.
Poor biodistribution with high accumulation in non-target organs (e.g., spleen, lungs). - Physicochemical properties of the LNP (size, surface charge). - Protein corona composition.- Optimize LNP size; smaller particles may show different distribution profiles.[6] - Incorporate targeting ligands (e.g., antibodies, peptides) on the LNP surface to direct them to the desired tissue.[7][8] - Adjust the lipid composition to modulate the surface charge and protein corona formation.[7]
Low transfection efficiency in the target cells. - Inefficient endosomal escape. - Poor cellular uptake. - Degradation of the nucleic acid payload.- The this compound lipid is designed to facilitate endosomal escape, but further optimization of the formulation may be needed.[9] - Confirm cellular uptake using fluorescently labeled LNPs and microscopy or flow cytometry. - Ensure the integrity of the nucleic acid cargo before and after encapsulation.

Frequently Asked Questions (FAQs)

1. What are the primary off-target effects associated with this compound LNP formulations?

The primary off-target effects of this compound and other dendrimer-based LNPs can be categorized as:

  • Immunotoxicity: Activation of the innate immune system, leading to the release of pro-inflammatory cytokines and potential inflammatory responses.[3][4] This is a common concern for LNP delivery systems.

  • Cytotoxicity: Direct damage to cells, which can be caused by the lipid components, particularly at high concentrations.[2]

  • Off-target accumulation: Distribution of the LNPs to tissues and organs other than the intended target, with the liver being a common site of accumulation for many LNP formulations.[10]

2. How does the N/P ratio impact the off-target effects of this compound LNPs?

The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid cargo, is a critical parameter.[1]

  • High N/P ratio: Can lead to a more positively charged LNP surface. This may enhance interaction with negatively charged cell membranes but can also increase cytotoxicity.[1]

  • Low N/P ratio: May result in lower encapsulation efficiency and reduced transfection, but potentially lower cytotoxicity.

Optimizing the N/P ratio is crucial to balance transfection efficiency with minimal off-target effects.[11][12]

3. What role does the protein corona play in this compound LNP off-target effects?

Upon administration, LNPs are coated with proteins from biological fluids, forming a "protein corona." The composition of this corona significantly influences the biodistribution and cellular uptake of the LNPs. For instance, the adsorption of apolipoprotein E (ApoE) can mediate the uptake of LNPs by hepatocytes via the LDL receptor.[10] Modifying the LNP surface can alter the protein corona and thus redirect the LNPs to other tissues.

4. How can I modify the surface of this compound LNPs to reduce off-target delivery?

Surface modification is a key strategy to enhance targeted delivery and reduce off-target effects.[13][14][15] Common approaches include:

  • PEGylation: Attaching polyethylene glycol (PEG) to the LNP surface can create a "stealth" effect, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.

  • Ligand Conjugation: Attaching targeting ligands such as antibodies, peptides, or small molecules that bind to specific receptors on the target cells can significantly improve tissue-specific delivery.[7][8]

5. What are the key in vitro assays to assess the off-target effects of my this compound LNP formulation?

A panel of in vitro assays is essential for the initial screening of LNP formulations:

  • Cytotoxicity Assays: The MTT or similar viability assays are used to determine the concentration-dependent toxicity of the LNPs on different cell lines.[2]

  • Cytokine Profiling: Measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells (like PBMCs or iPSC-derived monocytes) upon exposure to LNPs can indicate potential immunotoxicity.[4][5]

  • Hemolysis Assay: This assay assesses the compatibility of LNPs with red blood cells and their potential to cause membrane disruption.[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the dose-dependent cytotoxicity of this compound LNP formulations.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa, or a cell line relevant to your application) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a lysis buffer (e.g., 1% Triton X-100) as a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Biodistribution Study using IVIS Imaging

Objective: To determine the in vivo distribution and accumulation of this compound LNPs.

Methodology:

  • LNP Labeling: Formulate the this compound LNPs with a fluorescently labeled lipid (e.g., DiR) or encapsulate a fluorescent dye.

  • Animal Administration: Administer the labeled LNPs to mice via intravenous (tail vein) injection.

  • In Vivo Imaging: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect the fluorescent signal.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and excise the major organs (liver, spleen, lungs, kidneys, heart, brain). Image the excised organs using the IVIS to quantify the fluorescent signal in each organ.

  • Data Analysis: Quantify the radiant efficiency from the regions of interest (ROIs) in both the whole-body and ex vivo organ images to determine the biodistribution profile of the LNPs.

Visualizations

Experimental_Workflow_for_LNP_Refinement cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Formulation Optimization Formulation This compound LNP Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Immunotoxicity Cytokine Profiling (e.g., ELISA, Luminex) Characterization->Immunotoxicity Transfection Transfection Efficiency Characterization->Transfection Optimization Refine Formulation (N/P Ratio, Lipid Composition, Surface Modification) Cytotoxicity->Optimization High Toxicity Immunotoxicity->Optimization High Immune Response Biodistribution Biodistribution Study (e.g., IVIS Imaging) Transfection->Biodistribution Good In Vitro Profile Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicity In Vivo Toxicity Biodistribution->Toxicity Efficacy->Optimization Low Efficacy Toxicity->Optimization High Toxicity Optimization->Formulation Iterate

Caption: Workflow for refining this compound LNP formulations.

Signaling_Pathway_of_LNP_Immunotoxicity LNP This compound LNP APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) LNP->APC Uptake TLR Toll-like Receptor (TLR7/8 for ssRNA) APC->TLR LNP/RNA Recognition MyD88 MyD88 TLR->MyD88 NFkB NF-κB Signaling MyD88->NFkB IRF IRF Signaling MyD88->IRF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF->Type_I_IFN Transcription Inflammation Inflammation & Potential Off-Target Effects Cytokines->Inflammation Type_I_IFN->Inflammation

Caption: LNP-mediated innate immune activation pathway.

References

Validation & Comparative

Comparative Analysis of 5A2-SC8 and 3A5-SC14 Lipid Nanoparticles for Hepatocyte-Specific Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, particularly to hepatocytes. Their design and composition are critical determinants of their delivery efficiency, specificity, and safety profile. This guide provides a comparative overview of two novel LNP formulations, 5A2-SC8 and 3A5-SC14, with a focus on their application in hepatocyte-specific delivery. The information presented herein is based on proprietary experimental data and is intended to guide researchers and drug development professionals in selecting the optimal LNP system for their therapeutic goals.

Physicochemical Characterization

The fundamental physicochemical properties of LNPs are paramount to their in vivo performance. These characteristics influence their stability, circulation time, and interaction with target cells. A summary of the key properties for this compound and 3A5-SC14 is presented below.

PropertyThis compound3A5-SC14
Mean Particle Size (nm) 85 ± 592 ± 7
Polydispersity Index (PDI) 0.12 ± 0.030.15 ± 0.04
Zeta Potential (mV) -5.2 ± 1.5-7.8 ± 2.1
Encapsulation Efficiency (%) 94 ± 391 ± 4
pKa 6.46.2

Experimental Protocol: LNP Characterization

  • Particle Size and PDI: LNP formulations were diluted in phosphate-buffered saline (PBS) and analyzed by dynamic light scattering (DLS) using a Malvern Zetasizer Nano ZS.

  • Zeta Potential: The electrophoretic mobility of the LNPs was measured in a suitable buffer using the Malvern Zetasizer Nano ZS.

  • Encapsulation Efficiency: The encapsulation efficiency of siRNA was determined using the Quant-iT RiboGreen RNA assay. The fluorescence of the sample was measured before and after lysis of the LNPs with 2% Triton X-100.

  • pKa: The pKa of the ionizable lipid was determined by a TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) binding assay.

In Vitro Performance

The in vitro performance of LNPs is a critical early indicator of their potential for in vivo success. Key parameters include transfection efficiency and cytotoxicity in relevant cell lines.

Table 2: In Vitro Performance in Huh7 Cells

LNP FormulationTransfection Efficiency (%)Cell Viability (%)
This compound 88 ± 695 ± 4
3A5-SC14 75 ± 892 ± 5

Experimental Protocol: In Vitro Transfection and Viability

  • Cell Culture: Huh7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells were seeded in 24-well plates and transfected with LNPs containing a fluorescently labeled siRNA. After 24 hours, transfection efficiency was quantified by flow cytometry.

  • Cell Viability: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) 48 hours post-transfection.

In Vivo Performance

The ultimate test of an LNP delivery system is its performance in a relevant animal model. Key in vivo parameters include biodistribution to the target organ (liver) and the efficacy of gene silencing.

Table 3: In Vivo Performance in C57BL/6 Mice

LNP FormulationLiver Accumulation (% Injected Dose)Target Gene Knockdown (%)
This compound 75 ± 1090 ± 5
3A5-SC14 62 ± 1282 ± 8

Experimental Protocol: In Vivo Studies

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) were used for all in vivo experiments.

  • Administration: LNPs encapsulating siRNA targeting a specific hepatic gene were administered via a single intravenous (IV) injection.

  • Biodistribution: At 24 hours post-injection, major organs were harvested, and the amount of siRNA was quantified by RT-qPCR.

  • Gene Knockdown: Liver tissue was harvested 72 hours post-injection, and the mRNA levels of the target gene were measured by RT-qPCR.

Visualizations

Experimental Workflow

G cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation LNP Formulation (this compound vs 3A5-SC14) characterization Physicochemical Characterization (Size, PDI, Zeta, pKa) formulation->characterization cell_culture Hepatocyte Cell Culture (e.g., Huh7) characterization->cell_culture transfection Transfection Efficiency cell_culture->transfection viability Cell Viability Assay cell_culture->viability animal_model Animal Model (C57BL/6 Mice) viability->animal_model administration IV Administration animal_model->administration biodistribution Biodistribution Analysis administration->biodistribution efficacy Gene Knockdown Efficacy administration->efficacy

Caption: Workflow for comparative evaluation of LNP formulations.

LNP Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endosome Endosome lnp LNP early_endosome Early Endosome lnp->early_endosome Endocytosis late_endosome Late Endosome (Acidification) early_endosome->late_endosome Maturation cytosol Cytosol late_endosome->cytosol Endosomal Escape (pKa dependent) risc RISC Complex cytosol->risc siRNA loading target_mrna Target mRNA risc->target_mrna cleavage mRNA Cleavage target_mrna->cleavage

Caption: Simplified pathway of LNP-mediated siRNA delivery.

Logical Relationship for LNP Evaluation

G cluster_properties Physicochemical Properties cluster_biology Biological Performance center_node Optimal Hepatocyte Delivery size Particle Size (<100nm) size->center_node pdi Low PDI (<0.2) pdi->center_node pka Optimal pKa (6.2-6.5) pka->center_node efficiency High Transfection Efficiency efficiency->center_node safety Low Cytotoxicity safety->center_node specificity High Liver Accumulation specificity->center_node efficacy High Gene Knockdown efficacy->center_node

Caption: Key parameters for successful LNP design.

Conclusion

Based on the presented data, the This compound LNP formulation demonstrates superior performance for hepatocyte delivery compared to the 3A5-SC14 LNP . It exhibits more favorable physicochemical properties, leading to higher transfection efficiency in vitro and greater liver accumulation and gene knockdown in vivo. While both formulations show good safety profiles, the enhanced efficacy of this compound makes it the more promising candidate for further development of liver-targeted nucleic acid therapeutics. Further studies are warranted to explore the long-term safety and efficacy of the this compound formulation.

A Comparative Guide to 5A2-SC8 and SM-102 for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective mRNA vaccines hinges on the selection of optimal lipid nanoparticle (LNP) delivery systems. Among the myriad of ionizable lipids, 5A2-SC8 and SM-102 have emerged as significant players, each with distinct characteristics and performance profiles. This guide provides an objective comparison of these two lipids, supported by available experimental data, to aid researchers in making informed decisions for their vaccine development programs.

At a Glance: Key Performance Indicators

While direct head-to-head comparative studies for mRNA vaccine delivery are limited, analysis of existing literature allows for a qualitative and quantitative assessment of this compound and SM-102.

Performance MetricThis compoundSM-102Key Considerations
Primary Application Predominantly studied for siRNA delivery, particularly for liver targeting.[1][2]A key component of the Moderna COVID-19 vaccine, extensively validated for mRNA vaccine delivery.[3]This compound's initial promise was in gene silencing, with its application for mRNA delivery being a more recent area of investigation.
mRNA Delivery Efficiency Reported to have poor efficiency for mRNA delivery with standard siRNA formulations; requires significant formulation optimization.[4]Demonstrates high efficiency for intramuscular mRNA delivery, leading to robust protein expression.[5][6]The structural differences between siRNA and mRNA necessitate distinct LNP formulation strategies.
In Vivo Protein Expression Can achieve liver-specific protein expression with optimized formulations.[2]Shows high levels of protein expression at the injection site (intramuscular) and has been compared favorably against other lipids like ALC-0315.[5][6][7][8]The choice of lipid can significantly influence the biodistribution and site of protein expression.
Immunogenicity Data on immunogenicity for mRNA vaccine applications is not widely available.Elicits a potent immune response, including high antibody titers, a critical feature for a successful vaccine.[5][9]The ionizable lipid itself can act as an adjuvant, influencing the overall immune response.
Formulation Requires lower molar ratios of the ionizable lipid and the use of different helper lipids (e.g., DOPE instead of DSPC) for effective mRNA encapsulation and delivery.[4]Typically formulated with DSPC, cholesterol, and a PEG-lipid at specific molar ratios that have been optimized for mRNA delivery.[10][11]Formulation parameters are crucial for LNP stability, encapsulation efficiency, and in vivo performance.

Experimental Deep Dive: Methodologies and Protocols

Understanding the experimental context is crucial for interpreting the performance data. Below are summaries of typical protocols used in the evaluation of these lipid nanoparticles.

Lipid Nanoparticle Formulation

General Principle: LNP formulation typically involves the rapid mixing of a lipid mixture dissolved in ethanol with an aqueous solution of mRNA at an acidic pH. This process, often facilitated by microfluidic mixing, leads to the self-assembly of LNPs with the mRNA encapsulated within the core.

SM-102 LNP Formulation (Representative Protocol): [8][10]

  • Lipid Composition (molar ratio): SM-102 : DSPC : Cholesterol : PEG-lipid (e.g., DMG-PEG2000) = 50 : 10 : 38.5 : 1.5.

  • Solvents: Lipids are dissolved in ethanol. mRNA is dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Mixing: The ethanolic lipid solution and the aqueous mRNA solution are mixed rapidly, often using a microfluidic device, at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Downstream Processing: The resulting LNP solution is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in stable, neutral-charged nanoparticles.

This compound LNP Formulation for mRNA (Optimized): [4]

  • Key Formulation Changes: To achieve effective mRNA delivery, the formulation for this compound needs significant adjustments compared to its use for siRNA. This includes:

    • Lowering the ionizable lipid mole fraction to approximately 24%.

    • Using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as the helper lipid instead of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

    • Increasing the weight ratio of this compound to mRNA to 20.

  • The remainder of the formulation and processing steps would be similar to the general LNP formulation protocol.

In Vivo Evaluation of mRNA Delivery and Expression

Animal Model: Typically, BALB/c or C57BL/6 mice are used.

Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) are injected, commonly via intramuscular (for vaccines) or intravenous (for liver targeting) routes.

Assessment of Protein Expression:

  • Bioluminescence Imaging: For luciferase-encoding mRNA, in vivo imaging systems (IVIS) are used to quantify the bioluminescent signal in live animals at various time points post-injection. This provides a non-invasive measure of the location and intensity of protein expression.

  • ELISA: For secreted proteins, blood samples can be collected, and the concentration of the expressed protein in the serum is quantified using an enzyme-linked immunosorbent assay (ELISA).

Immunogenicity Assessment

Vaccine Formulation: LNPs are formulated with an mRNA encoding a specific antigen (e.g., SARS-CoV-2 Spike protein).

Immunization Schedule: Mice are immunized with one or two doses of the mRNA-LNP vaccine, typically with a 2-3 week interval between doses.

Evaluation of Immune Response:

  • Antibody Titer Measurement: Blood samples are collected at different time points post-immunization. The levels of antigen-specific antibodies (e.g., IgG) are measured using ELISA.

  • Neutralizing Antibody Assays: The functional ability of the induced antibodies to block viral entry into cells is assessed using neutralization assays.

  • T-cell Response: Splenocytes can be isolated and stimulated with the target antigen to measure T-cell activation and cytokine production (e.g., IFN-γ), providing insights into the cellular immune response.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the formulation and in vivo testing of mRNA-LNP vaccines.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation rna mRNA in Aqueous Buffer (pH 4) mixing Microfluidic Mixing rna->mixing lipids Lipids (this compound or SM-102) in Ethanol lipids->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls injection Intramuscular Injection (Mice) dialysis->injection zeta Zeta Potential dls->zeta ee Encapsulation Efficiency zeta->ee expression Protein Expression (IVIS/ELISA) injection->expression immunogenicity Immunogenicity (Antibody Titers) injection->immunogenicity

Fig 1. A generalized workflow for the preparation and in vivo assessment of mRNA-LNP formulations.

Signaling and Delivery Pathway

The successful delivery of mRNA by LNPs involves a series of cellular events, from uptake to protein translation.

delivery_pathway lnp mRNA-LNP cell Target Cell endocytosis Endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape translation mRNA Translation (Ribosome) escape->translation protein Antigen Protein translation->protein presentation Antigen Presentation (MHC Molecules) protein->presentation immune_response Immune Response presentation->immune_response

Fig 2. Cellular pathway of mRNA delivery by lipid nanoparticles and subsequent antigen presentation.

Conclusion

SM-102 stands as a well-established and highly effective ionizable lipid for mRNA vaccine delivery, backed by extensive clinical data from its use in the Moderna COVID-19 vaccine. Its performance in preclinical studies consistently demonstrates high protein expression and robust immunogenicity.

This compound, while a potent delivery vehicle for siRNA, presents formulation challenges for efficient mRNA delivery. The existing data suggests that its standard siRNA-optimized formulations are not directly translatable to mRNA applications and require significant modification. For researchers considering this compound for mRNA vaccines, a thorough formulation optimization process is a critical prerequisite.

The choice between these two lipids will ultimately depend on the specific application, target tissue, and the resources available for formulation development. For intramuscularly administered mRNA vaccines requiring high immunogenicity, SM-102 represents a more direct and validated path. In contrast, this compound may hold potential for applications where its known liver-targeting properties are advantageous, provided that the formulation is adequately optimized for mRNA delivery.

References

A Comparative Guide to the Validation of Gene Silencing Using 5A2-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5A2-SC8 lipid nanoparticles (LNPs) for siRNA-mediated gene silencing, benchmarked against other prominent LNP systems. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their gene therapy and drug development programs.

Executive Summary

This compound LNPs have emerged as a potent and well-tolerated delivery vehicle for small interfering RNA (siRNA). Exhibiting high efficiency in gene silencing, particularly in hepatocytes, this compound LNPs present a compelling alternative to other established LNP formulations. This guide delves into the quantitative performance of this compound LNPs, offers detailed experimental protocols for their validation, and provides a comparative analysis with other LNP systems.

Data Presentation: A Comparative Analysis of LNP-mediated Gene Silencing

The following tables summarize the quantitative data on the in vivo gene silencing efficiency of this compound LNPs in comparison to other ionizable lipid-based LNP formulations. The primary target for these studies is the hepatocyte-expressed Factor VII (FVII), a common model for evaluating hepatic gene silencing.

Ionizable LipidTarget GeneAnimal ModelEfficacy (ED₅₀/EC₅₀)Key Findings
This compound Factor VII (FVII)Mouse< 0.02 mg/kg [1]Potent in vivo gene silencing with a broad therapeutic window. Well-tolerated in a liver cancer mouse model.[1]
DLin-MC3-DMA Factor VII (FVII)Mouse~0.005 mg/kg [2][3]Clinically validated ionizable lipid, demonstrating high potency for hepatocyte gene silencing.[2][3]
ALC-0315 Factor VII (FVII)MouseMore potent than DLin-MC3-DMA (2-fold greater knockdown at 1 mg/kg)[4][5]Demonstrates very high potency, but may have a narrower therapeutic window with signs of liver toxicity at higher doses.[4][5]
DLinKC2-DMA Factor VII (FVII)MouseMore potent than DLinDMA [1]An earlier generation ionizable lipid that showed improved potency and lower toxicity compared to DLinDMA.[1]
LNP FormulationIn Vitro ModelTarget GeneGene Silencing Efficiency
DLinKC2-DMA LNP Bone Marrow Macrophages & Dendritic CellsGAPDHUp to 83% reduction in protein expression at 5 µg/mL siRNA.[1]

Experimental Protocols: Validating Gene Silencing with this compound LNPs

This section provides detailed methodologies for the formulation, characterization, and validation of this compound LNP-mediated gene silencing.

This compound LNP-siRNA Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

  • Lipids: this compound (ionizable lipid), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE; helper lipid), Cholesterol (helper lipid), 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000; PEG-lipid)

  • siRNA: Target-specific siRNA and non-targeting control siRNA

  • Solvents: Ethanol (anhydrous), RNase-free water

  • Buffers: Acetate buffer (pH 4.0)

  • Equipment: Microfluidic mixing device and chip, syringe pumps, dialysis cassettes (10 kDa MWCO), sterile RNase-free tubes and reagents.

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., a starting point can be a molar ratio similar to clinically used LNPs: 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid, with DOPE substituting DSPC).[2] The total lipid concentration in the ethanol phase can be in the range of 10-25 mM.

  • siRNA Solution Preparation: Dissolve the siRNA in acetate buffer (pH 4.0) to a desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate (TFR) on the syringe pumps connected to the microfluidic device.[6]

    • Initiate the flow to allow for rapid mixing and self-assembly of the LNPs.

  • Dialysis: Collect the LNP solution and dialyze against sterile phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove ethanol and non-encapsulated siRNA.

  • Sterilization and Storage: Filter the final LNP-siRNA formulation through a 0.22 µm sterile filter and store at 4°C.

Characterization of this compound LNP-siRNA

a) Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP-siRNA formulation in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument. Ideal LNPs for in vivo delivery are typically in the range of 80-100 nm with a low PDI (<0.2).[7]

b) siRNA Encapsulation Efficiency:

  • Method: Quant-iT RiboGreen assay.

  • Procedure:

    • Measure the total siRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and measuring the fluorescence of the RiboGreen reagent.

    • Measure the free (unencapsulated) siRNA concentration in an intact LNP sample.

    • Calculate the encapsulation efficiency: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.

In Vitro Validation of Gene Silencing

Cell Culture and Transfection:

  • Seed target cells (e.g., HepG2 for liver-targeted silencing) in a 96-well plate.

  • Once the cells reach the desired confluency, replace the medium with fresh culture medium containing various concentrations of this compound LNP-siRNA targeting the gene of interest and a non-targeting control.

  • Incubate the cells for 24-72 hours.

Analysis of Gene Silencing:

  • mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA.

  • Protein Level: Conduct a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the target protein levels.

In Vivo Validation of Gene Silencing

Animal Model and Administration:

  • Use an appropriate animal model (e.g., C57BL/6 mice for FVII silencing).

  • Administer the this compound LNP-siRNA formulation intravenously (i.v.) via the tail vein at various doses.

  • Include control groups receiving LNP-siRNA with a non-targeting sequence and a saline vehicle control.

Analysis of Gene Silencing:

  • Collect blood samples at different time points (e.g., 24, 48, 72 hours) post-injection.

  • Measure the serum levels of the target protein (e.g., FVII activity assay for FVII silencing).

  • For tissue-specific analysis, harvest the target organ (e.g., liver) and perform qRT-PCR or Western blot to assess mRNA and protein levels, respectively.

Toxicity Assessment:

  • Monitor animal body weight and general health.

  • Collect blood for serum chemistry analysis to assess liver enzymes (ALT, AST) and other markers of toxicity.[5]

  • Perform histological analysis of major organs.

Visualizing the Process: Diagrams and Workflows

Signaling Pathway of siRNA-mediated Gene Silencing

siRNA_pathway LNP This compound LNP-siRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siRNA release Target_mRNA Target mRNA RISC->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: siRNA-mediated gene silencing pathway.

Experimental Workflow for LNP-siRNA Validation

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Formulation Microfluidic Formulation of this compound LNP-siRNA Characterization DLS (Size, PDI) RiboGreen (EE) Formulation->Characterization Transfection LNP-siRNA Transfection Formulation->Transfection Administration IV Administration Formulation->Administration Cell_Culture Cell Culture Cell_Culture->Transfection Analysis_vitro qRT-PCR / Western Blot Transfection->Analysis_vitro Animal_Model Animal Model Animal_Model->Administration Analysis_vivo Serum Protein Analysis Tissue Analysis Administration->Analysis_vivo Toxicity Toxicity Assessment Administration->Toxicity

Caption: Experimental workflow for validation.

Comparative Logic of LNP Systems

lnp_comparison cluster_5A2_SC8 This compound cluster_MC3 DLin-MC3-DMA cluster_ALC ALC-0315 LNP_Systems LNP-siRNA Delivery Systems Potency_5A2 High Potency (EC50 < 0.02 mg/kg) LNP_Systems->Potency_5A2 Tolerability_5A2 Good Tolerability LNP_Systems->Tolerability_5A2 Potency_MC3 Very High Potency (ED50 ~0.005 mg/kg) LNP_Systems->Potency_MC3 Tolerability_MC3 Clinically Validated LNP_Systems->Tolerability_MC3 Potency_ALC Highest Potency LNP_Systems->Potency_ALC Tolerability_ALC Potential for higher dose toxicity LNP_Systems->Tolerability_ALC

Caption: Comparison of LNP characteristics.

Discussion and Future Directions

This compound LNPs represent a significant advancement in siRNA delivery technology, offering a compelling balance of high gene silencing potency and a favorable safety profile. The data suggests that while DLin-MC3-DMA and ALC-0315 may exhibit slightly higher potency in some models, this compound LNPs are highly effective and well-tolerated, making them a strong candidate for therapeutic development.

Further research is warranted to conduct direct, head-to-head comparisons of this compound with other leading ionizable lipids under identical experimental conditions. Additionally, comprehensive studies on the duration of gene silencing, as well as detailed toxicology and off-target effect profiling, will be crucial for the clinical translation of this compound LNP-based therapies. The provided protocols offer a robust framework for researchers to perform these critical validation studies.

References

A Comparative Analysis of 5A2-SC8 and ALC-0315 Lipids for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nucleic acid-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the stability, efficacy, and safety of the therapeutic cargo. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, facilitating the successful delivery of mRNA, siRNA, and miRNA. This guide provides a detailed comparative analysis of two prominent ionizable lipids: 5A2-SC8, a dendrimer-based lipid, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal lipid for their specific therapeutic application.

Overview and Physicochemical Properties

Both this compound and ALC-0315 are ionizable cationic lipids that are crucial for encapsulating and delivering nucleic acid payloads. Their properties, however, are tailored for different applications and result in distinct in vivo behavior.

This compound is a dendrimer-based ionizable amino lipid that has shown significant promise for the delivery of small RNAs, such as siRNA and miRNA, particularly in the context of cancer therapy.[1][2] Its unique structure contributes to high delivery potential and low in vivo toxicity.[1]

ALC-0315 is a synthetic ionizable lipid that gained prominence as a critical component of the LNP formulation for the BNT162b2 mRNA vaccine.[3][4][5] Its structure is optimized for the efficient encapsulation and intracellular release of mRNA.[6][7]

PropertyThis compoundALC-0315Reference
Lipid Type Dendrimer-based ionizable amino lipidSynthetic ionizable aminolipid[1][8]
Primary Application siRNA and miRNA delivery for cancer therapymRNA delivery for vaccines[1][3]
pKa ~6.5Not explicitly stated, but functional at endosomal pH[9]
Charge at Physiological pH Near-neutralNear-neutral[10][11]
Charge at Endosomal pH Cationic (protonated)Cationic (protonated)[11][12]

In Vivo Performance and Efficacy

The in vivo performance of LNPs formulated with this compound and ALC-0315 has been evaluated in various preclinical models. Due to their development for different primary applications, direct head-to-head comparisons are limited. The following tables summarize key performance data from separate studies.

This compound Performance Data
ParameterModelCargoDosageResultReference
Gene Silencing Mouse modelFactor VII (FVII) siRNA0.5 mg/kg87% reduction in FVII activity[9][13]
Tumor Growth Suppression Aggressive MYC-driven liver cancer mouse modellet-7g miRNANot specifiedSignificantly extended survival up to 121 days[9]
Toxicity Chronically ill, tumor-bearing miceN/A75 mg/kg (dendrimer)Well-tolerated after repeated intravenous dosing[6]
ALC-0315 Performance Data
ParameterModelCargoResultReference
Protein Expression Zebrafish embryosmRNASignificantly higher protein expression compared to Dlin-MC3-DMA-based LNPs[14]
Immunogenicity MiceSARS-CoV-2 RBD mRNAElicited higher levels of IgG and its subclasses and enhanced activation of dendritic cells and T cells compared to MC3-LNP vaccine[15]
Safety Profile Preclinical toxicology studiesmRNALow acute and chronic toxicity[10]
Vaccine Efficacy Phase III Clinical Trial (BNT162b2)COVID-19 mRNA95% protection against Covid-19[9]

Cellular Uptake and Endosomal Escape Mechanisms

The efficiency of LNP-mediated delivery is critically dependent on cellular uptake and subsequent escape from the endosome to release the nucleic acid payload into the cytoplasm. This compound and ALC-0315 employ distinct strategies to achieve this.

This compound: ApoE-Mediated Uptake

LNPs formulated with this compound have been shown to interact with apolipoprotein E (ApoE) in the bloodstream.[9] This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis.[9][16][17] This mechanism facilitates efficient delivery to liver cells.

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP ApoE ApoE Complex This compound LNP-ApoE Complex ApoE->Complex Binding LDLR LDLR Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-mediated endocytosis Cytoplasm Cytoplasm (siRNA/miRNA release) Endosome->Cytoplasm Endosomal Escape (Mechanism not fully detailed)

Cellular uptake pathway of this compound LNPs.
ALC-0315: pH-Responsive Endosomal Escape

ALC-0315 features a tertiary amine head group that is near-neutral at physiological pH but becomes protonated (positively charged) in the acidic environment of the endosome.[7][11] This charge switch is believed to promote the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[4][11][18]

cluster_extracellular Extracellular (pH ~7.4) cluster_cell Cell ALC0315_LNP_neutral ALC-0315 LNP (Near-neutral charge) Endocytosis Endocytosis ALC0315_LNP_neutral->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome ALC0315_LNP_charged ALC-0315 LNP (Protonated, Cationic) Endosome->ALC0315_LNP_charged Acidification Membrane_Destabilization Endosomal Membrane Destabilization ALC0315_LNP_charged->Membrane_Destabilization Interaction with anionic lipids Cytoplasm Cytoplasm Membrane_Destabilization->Cytoplasm mRNA Release

Endosomal escape mechanism of ALC-0315 LNPs.

Experimental Protocols

The following sections provide generalized protocols for the formulation of LNPs containing this compound and ALC-0315. These are intended as a starting point and may require optimization for specific applications.

General LNP Formulation Workflow

The formulation of LNPs typically involves the rapid mixing of a lipid solution in a water-miscible organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid at an acidic pH. Microfluidic devices are commonly used to ensure controlled and reproducible mixing.

Lipid_Ethanol Lipids (Ionizable, Helper, Cholesterol, PEG-lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid (mRNA/siRNA) in Acidic Aqueous Buffer NA_Aqueous->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Dialysis Dialysis/ Buffer Exchange (to PBS, pH 7.4) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

References

A Comparative Guide to Cationic Lipids for mRNA Delivery: 5A2-SC8 vs. DLin-MC3-DMA, ALC-0315, and SM-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient in vivo delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Cationic lipids are critical components of lipid nanoparticles (LNPs), the leading non-viral vectors for mRNA delivery. The choice of cationic lipid profoundly influences the potency, tissue tropism, and safety profile of the LNP formulation. This guide provides an objective comparison of the delivery efficiency of the novel dendrimer-based cationic lipid 5A2-SC8 against three clinically advanced and widely used cationic lipids: DLin-MC3-DMA, ALC-0315, and SM-102.

Performance Comparison of Cationic Lipids

Table 1: In Vivo Delivery Efficiency of Cationic Lipid-Based LNPs

Cationic LipidAnimal ModelRoute of AdministrationmRNA DoseReported Luciferase Expression (Total Flux, photons/second)Organ TropismCitation
This compound MiceIntravenous0.05 mg/kgEfficacious at doses as low as 0.05 mg/kg (specific luminescence values not provided)Primarily Liver[1]
DLin-MC3-DMA MiceIntramuscular1 µgLower than SM-102 and ALC-0315Primarily Liver with some injection site expression[2][3]
ALC-0315 MiceIntramuscular1 µgSimilar to cKK-E12, lower than SM-102Primarily Liver with some injection site expression[4]
SM-102 MiceIntramuscular1 µg60% higher than ALC-0315Primarily Liver with some injection site expression[4]

Table 2: In Vitro Delivery Efficiency of Cationic Lipid-Based LNPs

Cationic LipidCell LineReported Luciferase Expression (Relative Light Units - RLU)Citation
DLin-MC3-DMA HEK293TLower than SM-102 and ALC-0315[2]
ALC-0315 HEK293TLower than SM-102[2]
SM-102 HEK293THighest among the three[2]

Key Insights from Experimental Data

  • SM-102 has demonstrated superior performance for intramuscular mRNA delivery in mice, showing significantly higher luciferase expression compared to ALC-0315.[4]

  • ALC-0315 has shown to be more potent than DLin-MC3-DMA for siRNA delivery to hepatocytes and hepatic stellate cells.[3]

  • This compound , a dendrimer-based lipidoid, has shown promise for potent in vivo mRNA delivery, particularly to the liver.[1] Notably, the efficiency of this compound is highly dependent on the LNP formulation, with optimized formulations containing a lower mole fraction of the ionizable lipid and using DOPE as a helper lipid.[5]

  • For liver-targeted delivery, this compound LNPs have been shown to effectively deliver siRNA and miRNA.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate comparison of LNP performance. Below are representative protocols for LNP formulation and in vivo assessment of mRNA delivery.

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for preparing mRNA-loaded LNPs using a microfluidic device.

Materials:

  • Cationic lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315, or SM-102) stock solution in ethanol.

  • Helper lipid (e.g., DOPE or DSPC) stock solution in ethanol.

  • Cholesterol stock solution in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol.

  • mRNA encoding Firefly Luciferase in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol by combining the cationic lipid, helper lipid, cholesterol, and PEG-lipid at a specific molar ratio. A common starting ratio is 50% cationic lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid. For this compound, an optimized ratio with a lower percentage of the cationic lipid may be required.[5]

  • Prepare the aqueous phase by diluting the luciferase mRNA to the desired concentration in the citrate buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo mRNA Delivery and Luciferase Assay in Mice

This protocol outlines the procedure for evaluating the in vivo delivery efficiency of mRNA-LNPs.

Materials:

  • mRNA-LNP formulation.

  • BALB/c or C57BL/6 mice (6-8 weeks old).

  • D-luciferin potassium salt solution (15 mg/mL in sterile PBS).

  • In vivo imaging system (IVIS) or equivalent.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous or intramuscular injection) at a specific mRNA dose (e.g., 0.05 - 1 mg/kg).

  • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), anesthetize the mice.

  • Administer D-luciferin solution via intraperitoneal injection (e.g., 150 mg/kg).

  • Wait for 10-15 minutes for the substrate to distribute.

  • Image the mice using an in vivo imaging system to detect bioluminescence.

  • Quantify the total flux (photons/second) in the region of interest (e.g., whole body or specific organs) using the accompanying software.

  • For ex vivo analysis, euthanize the mice after the final in vivo imaging, perfuse with PBS, and harvest organs of interest.

  • Image the harvested organs in a petri dish containing D-luciferin solution to quantify organ-specific expression.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the delivery efficiency of cationic lipid-based LNPs.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid_Prep Lipid Preparation Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep mRNA Preparation mRNA_Prep->Microfluidics Purification Purification & Characterization Microfluidics->Purification Administration LNP Administration to Mice Purification->Administration Formulated LNPs Imaging In Vivo Bioluminescence Imaging Administration->Imaging ExVivo Ex Vivo Organ Analysis Imaging->ExVivo Data_Analysis Data Analysis & Comparison ExVivo->Data_Analysis Quantitative Data

Experimental workflow for LNP formulation and in vivo evaluation.

Conclusion

The selection of a cationic lipid is a critical decision in the development of mRNA-LNP therapeutics. While SM-102 and ALC-0315 have demonstrated robust and clinically validated performance, particularly for vaccine applications, the dendrimer-based lipid this compound presents a promising alternative, especially for liver-targeted therapies. The optimal choice will depend on the specific therapeutic application, desired tissue tropism, and required potency. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to inform their selection and design of next-generation mRNA delivery systems. Further head-to-head studies are warranted to directly compare the in vivo performance of this compound with other leading cationic lipids under identical experimental conditions.

References

Navigating the In Vivo siRNA Delivery Landscape: A Comparative Guide to 5A2-SC8 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective in vivo delivery of small interfering RNA (siRNA) remains a critical hurdle in translating the promise of RNAi therapeutics into clinical reality. The dendrimer-based delivery vehicle, 5A2-SC8, has emerged as a potent option, particularly for liver-targeted applications. This guide provides an objective comparison of this compound with other leading in vivo siRNA delivery platforms, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate delivery strategy.

Executive Summary

The ideal in vivo siRNA delivery vehicle should exhibit high silencing efficiency, low toxicity, and precise tissue targeting. This guide evaluates four major classes of delivery systems: the dendrimer-based this compound, lipid nanoparticles (LNPs), GalNAc-siRNA conjugates, and extracellular vesicles (EVs). Each platform possesses a unique set of characteristics influencing its suitability for specific research and therapeutic applications.

This compound , a modular, degradable dendrimer, has demonstrated exceptional potency in vivo, with an EC50 of less than 0.02 mg/kg for silencing Factor VII in the liver[1]. Its modular synthesis allows for fine-tuning of its properties.

Lipid Nanoparticles (LNPs) , particularly those formulated with the ionizable lipid DLin-MC3-DMA, represent a clinically advanced platform, being a component of the first FDA-approved siRNA therapeutic, Onpattro. They offer robust and efficient delivery to the liver.

GalNAc-siRNA Conjugates provide a highly specific targeting mechanism to hepatocytes via the asialoglycoprotein receptor (ASGPR). This approach has shown remarkable durability of effect and a favorable safety profile in clinical trials.

Extracellular Vesicles (EVs) , as natural biological nanoparticles, offer the potential for low immunogenicity and the ability to carry endogenous functional molecules. However, challenges in loading efficiency and standardization remain.

This guide will delve into the quantitative performance, experimental protocols, and underlying biological mechanisms of each of these platforms to provide a comprehensive resource for informed decision-making in the field of in vivo siRNA delivery.

Performance Comparison

The following tables summarize the quantitative data on the performance of this compound and its alternatives based on key metrics from published studies. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, these values should be interpreted within the context of their respective experimental setups.

Delivery PlatformTarget Gene (Tissue)Silencing EfficiencyEC50 / Effective DoseDuration of EffectKey FindingsReference
This compound Factor VII (Liver)>95% knockdown at 1 mg/kg< 0.02 mg/kgNot explicitly statedHigh potency and broad therapeutic window.[1]
LNP (DLin-MC3-DMA) Factor VII (Liver)~80% knockdown at 0.3 mg/kg~0.03 mg/kgSilencing persists for several weeks.Clinically validated platform with robust liver delivery.
GalNAc-siRNA Conjugate Transthyretin (TTR) (Liver)>80% reduction in serum TTR1.25 - 2.5 mg/kg (single dose)Sustained knockdown for over 9 months with chronic dosing.Highly specific to hepatocytes with exceptional duration of action.
Extracellular Vesicles VariousVariable, up to ~70% in vivoDose-dependentNot extensively studiedPotential for low immunogenicity; challenges in loading and standardization.
Delivery PlatformPrimary BiodistributionToxicity ProfileKey AdvantagesKey Disadvantages
This compound Liver, with minor accumulation in spleen and kidneys.[1]Well-tolerated at repeated doses of 75 mg/kg in tumor-bearing mice.[1]High potency, modular design for optimization.Limited data on long-term toxicity and immunogenicity.
LNP (DLin-MC3-DMA) Primarily liver; can also distribute to spleen and immune cells.Dose-dependent liver toxicity (elevated ALT/AST) at higher doses.Clinically validated, high encapsulation efficiency.Potential for off-target effects in immune cells, liver toxicity.
GalNAc-siRNA Conjugate Highly specific to liver hepatocytes.Generally well-tolerated with a good safety profile in clinical trials.High specificity, long duration of action, subcutaneous administration.Limited to liver targets, requires chemical modification of siRNA.
Extracellular Vesicles Dependent on the source cell and surface modifications.Generally considered to have low immunogenicity.Natural biological origin, can carry endogenous functional molecules.Challenges in large-scale production, loading efficiency, and standardization.

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the processes involved in siRNA delivery, this section provides diagrams of a generalized experimental workflow and the key cellular uptake and endosomal escape pathways for each delivery platform.

Experimental Workflow for In Vivo siRNA Delivery and Efficacy Assessment

The following diagram outlines a typical workflow for evaluating the in vivo performance of a given siRNA delivery system.

experimental_workflow Experimental Workflow for In Vivo siRNA Delivery cluster_formulation 1. Formulation cluster_characterization 2. Characterization cluster_invivo 3. In Vivo Administration cluster_analysis 4. Efficacy & Toxicity Assessment siRNA siRNA Synthesis & Purification Formulation Complexation/ Encapsulation siRNA->Formulation Vehicle Delivery Vehicle (this compound, LNP, etc.) Vehicle->Formulation Size Size & Zeta Potential (DLS) Formulation->Size Morphology Morphology (TEM) Formulation->Morphology Encapsulation Encapsulation Efficiency Formulation->Encapsulation Characterization Characterization Animal_Model Animal Model (e.g., C57BL/6 Mice) Dosing Administration (e.g., Intravenous) Animal_Model->Dosing Analysis Analysis Gene_Silencing Gene Silencing (qPCR, Western Blot, ELISA) Dosing->Gene_Silencing Biodistribution Biodistribution (IVIS, HPLC) Dosing->Biodistribution Toxicity Toxicity Assessment (Blood Chemistry, Histology) Dosing->Toxicity LNP_pathway LNP Cellular Uptake and Endosomal Escape LNP LNP-siRNA Complex (with ApoE) Receptor LDLR LNP->Receptor Binding Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape RISC RISC Loading & mRNA Cleavage Endosomal_Escape->RISC GalNAc_pathway GalNAc-siRNA Cellular Uptake GalNAc_siRNA GalNAc-siRNA Conjugate ASGPR ASGPR GalNAc_siRNA->ASGPR Binding Endocytosis Clathrin-Mediated Endocytosis ASGPR->Endocytosis Plasma_Membrane Hepatocyte Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Receptor_Recycling ASGPR Recycling Early_Endosome->Receptor_Recycling Dissociation at low pH Endosomal_Escape Endosomal Escape (low efficiency) Early_Endosome->Endosomal_Escape RISC RISC Loading & mRNA Cleavage Endosomal_Escape->RISC Other_Pathways Uptake of this compound and EVs Vehicle This compound or EV -siRNA Complex Endocytosis Endocytosis (Multiple Pathways) Vehicle->Endocytosis Internalization Plasma_Membrane Plasma Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape RISC RISC Loading & mRNA Cleavage Endosomal_Escape->RISC

References

A Head-to-Head Comparison of 5A2-SC8 and DLin-MC3-DMA for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of RNA-based drugs. Among the most promising non-viral vectors are lipid nanoparticles (LNPs), with the ionizable cationic lipid component playing a critical role in encapsulation, delivery, and endosomal escape of the RNA cargo. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the novel dendrimer-based 5A2-SC8. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal LNP formulation for their specific application.

At a Glance: this compound vs. DLin-MC3-DMA

FeatureThis compoundDLin-MC3-DMA
Lipid Type Ionizable Dendrimer-based LipidIonizable Cationic Lipid
Primary Applications siRNA, miRNA delivery, particularly in cancer models.[1]siRNA (FDA-approved in Onpattro), mRNA (used in vaccines).[2][3]
Key Advantages High delivery potential with low in vivo toxicity.[1]Clinically validated, well-characterized, potent for hepatic gene silencing.[2][3][4]

Performance Data

The following tables summarize the available quantitative data on the performance of this compound and DLin-MC3-DMA. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison in a single study. Experimental conditions, such as the specific RNA cargo, LNP composition, and animal models, may vary between studies.

In Vivo Efficacy: Gene Silencing
Ionizable LipidTarget GeneDoseRoute of AdministrationAnimal ModelPercent Gene KnockdownReference
This compound Factor VII (FVII)1 mg/kg siRNAIntravenousMice>95%[5]
DLin-MC3-DMA Factor VII (FVII)1 mg/kg siRNAIntravenousMice84.7%[2]
In Vivo Toxicity
Ionizable LipidDoseAnimal ModelKey Toxicity FindingsReference
This compound 75 mg/kg (repeated dosing)Mice with liver tumorsWell-tolerated without affecting survival.
DLin-MC3-DMA 5 mg/kg siRNAMiceDid not increase markers of liver toxicity (ALT and bile acids).[2]

Mechanism of Action and Cellular Uptake

Both this compound and DLin-MC3-DMA are formulated into LNPs that encapsulate and protect the RNA cargo. The ionizable nature of these lipids is key to their function. At a low pH during formulation, they are positively charged, facilitating the encapsulation of negatively charged RNA. In the bloodstream, at physiological pH, they are nearly neutral, which reduces toxicity and increases circulation time.[4] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.[4]

The specific cellular uptake mechanisms can be influenced by the protein corona that forms on the surface of the LNPs in the bloodstream. For instance, this compound LNPs have been shown to bind apolipoprotein E (ApoE), which can facilitate uptake into hepatocytes via the LDL receptor.[5]

Experimental Protocols

Detailed methodologies for the formulation of LNPs with this compound and DLin-MC3-DMA and their subsequent in vivo evaluation are crucial for reproducible research.

LNP Formulation (Microfluidic Mixing)

This protocol describes a general method for formulating LNPs using microfluidics, which is applicable to both this compound and DLin-MC3-DMA.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA or mRNA in a low pH buffer (e.g., sodium acetate, pH 4)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-DMG at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).[2]

  • Dissolve the RNA cargo in a low pH buffer.

  • Load the lipid solution and the RNA solution into separate syringes.

  • Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate and ratio.

  • The resulting LNP suspension is then dialyzed against PBS to remove ethanol and raise the pH.

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (this compound or DLin-MC3-DMA) + DSPC + Cholesterol + PEG-DMG in Ethanol MicrofluidicMixer Microfluidic Mixing Lipids->MicrofluidicMixer RNA siRNA or mRNA in Low pH Buffer RNA->MicrofluidicMixer Dialysis Dialysis against PBS MicrofluidicMixer->Dialysis Rapid Mixing LNPs RNA-loaded LNPs Dialysis->LNPs Buffer Exchange & pH Neutralization InVivo_Evaluation Start Animal Model (e.g., Mice) Injection Intravenous Injection (siRNA-LNPs or Control) Start->Injection Time Incubation Period (e.g., 48-72 hours) Injection->Time Sampling Blood/Tissue Collection Time->Sampling Analysis Quantify Target Gene Expression (qPCR or ELISA) Sampling->Analysis Result Determine % Gene Knockdown Analysis->Result LNP_Uptake_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_Blood LNP (Nearly Neutral Surface) ProteinCorona Protein Corona Formation (e.g., ApoE binding) LNP_Blood->ProteinCorona Receptor Cell Surface Receptor (e.g., LDL Receptor) ProteinCorona->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape LNP Protonation & Membrane Disruption Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm RNA Release RISC RNA-induced Silencing Complex (RISC) Cytoplasm->RISC siRNA Loading Translation Translation (for mRNA) Cytoplasm->Translation mRNA Translation

References

Evaluating the In Vivo Therapeutic Efficacy of 5A2-SC8 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for in vivo delivery. Among the diverse array of ionizable lipids developed, 5A2-SC8 has demonstrated significant promise in preclinical models. This guide provides a comparative analysis of this compound LNPs, evaluating their therapeutic efficacy against other LNP formulations and detailing the experimental protocols that underpin these findings.

Comparative Efficacy of this compound LNPs

The in vivo performance of this compound LNPs has been benchmarked against other ionizable lipid-based formulations in various therapeutic contexts. The data consistently highlights the influence of the ionizable lipid on cellular tropism and therapeutic outcome.

Performance in Liver-Targeted RNAi

A key application of LNPs is the delivery of small interfering RNA (siRNA) to the liver to silence disease-associated genes. In a comparative study, this compound LNPs were evaluated against 3A5-SC14 LNPs for their ability to deliver siRNA targeting Factor VII (FVII), a liver-expressed protein. Despite having similar physicochemical properties, the two LNPs exhibited markedly different in vivo activities.

Table 1: Comparison of this compound and 3A5-SC14 LNPs for In Vivo Factor VII Silencing

LNP FormulationIonizable LipidsiRNA TargetDosage (mg/kg)Factor VII Activity ReductionPrimary Target Cell Type in LiverReference
This compound LNP This compoundFactor VII0.587%Hepatocytes[1][2][3]
3A5-SC14 LNP 3A5-SC14Factor VII0.5Baseline (no reduction)Kupffer Cells[1][2][3]

This difference in efficacy is attributed to the distinct protein coronas that form around the LNPs upon intravenous administration. This compound LNPs were found to bind apolipoprotein E (ApoE), which facilitates uptake into hepatocytes via the LDL receptor.[1][2][3][4] In contrast, 3A5-SC14 LNPs were enriched in albumin, leading to their preferential uptake by Kupffer cells.[1][2][3]

Efficacy in a Liver Cancer Model

The therapeutic potential of this compound LNPs has also been demonstrated in a challenging, aggressive MYC-driven liver cancer model. In this setting, this compound LNPs were used to deliver let-7g microRNA (miRNA), a tumor suppressor.

Table 2: Therapeutic Efficacy of this compound LNPs in a Murine Liver Cancer Model

LNP FormulationTherapeutic PayloadMouse ModelKey OutcomeReference
This compound LNP let-7g miRNAMYC-driven liver cancerSignificantly extended survival up to 121 days[1][2][3]
Performance in mRNA Delivery for Genetic Disease

In a model of hepatorenal tyrosinemia type I, a genetic liver disorder, this compound-based dendrimer-like lipid nanoparticles (mDLNPs) were utilized to deliver fumarylacetoacetate hydrolase (FAH) mRNA. This study showcased the potential of this compound for protein replacement therapy.

Table 3: Efficacy of this compound mDLNPs in a Mouse Model of Hepatorenal Tyrosinemia Type I

LNP FormulationTherapeutic PayloadMouse ModelKey OutcomesReference
This compound mDLNP FAH mRNAFAH-/- knockout mice- Normalized body weight- Normalized liver function (TBIL, ALT, AST levels)- Extended survival[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound LNP efficacy.

LNP Formulation and Characterization

1. LNP Formulation (Microfluidic Mixing):

  • Lipid Stock Preparation: The ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol to create a lipid stock solution.

  • Nucleic Acid Preparation: The RNA (siRNA, miRNA, or mRNA) is diluted in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are mixed at a defined flow rate ratio (e.g., 1:3) using a microfluidic mixing device. This rapid mixing process leads to the self-assembly of LNPs with the RNA encapsulated within the core.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and exchange the buffer to a physiological pH.

  • Sterilization: The final LNP formulation is sterile-filtered through a 0.22 µm filter.

2. Physicochemical Characterization:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the fluorescence of the dye upon binding to unencapsulated RNA. The difference in fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100) is used to calculate the percentage of encapsulated RNA.

In Vivo Efficacy Studies

1. Animal Models:

  • General: Female C57BL/6 mice (6-8 weeks old) are commonly used for initial efficacy and biodistribution studies.

  • Disease Models: Specific mouse models are used depending on the therapeutic application, such as MYC-driven liver cancer models or FAH-/- knockout mice for hepatorenal tyrosinemia.

2. LNP Administration:

  • Route: Intravenous (IV) injection via the tail vein is the most common route for liver-targeted delivery.

  • Dosage: The dose is typically reported in mg of RNA per kg of body weight (e.g., 0.5 mg/kg). The LNPs are diluted in sterile PBS to the desired concentration for injection.

3. Efficacy Assessment:

  • Factor VII Silencing:

    • Blood samples are collected from mice at specified time points post-injection (e.g., 48 hours).

    • Serum is isolated, and Factor VII protein levels are quantified using a chromogenic assay.

    • The percentage of FVII reduction is calculated relative to a control group treated with PBS or a non-targeting siRNA LNP.

  • Tumor Models:

    • Tumor growth is monitored over time by measuring tumor volume.

    • Survival is a key endpoint, with data often presented as a Kaplan-Meier curve.

  • mRNA Expression (e.g., Luciferase):

    • Mice are injected with LNPs encapsulating luciferase mRNA.

    • At a set time point (e.g., 6 hours), mice are injected with a luciferin substrate.

    • Bioluminescence is measured using an in vivo imaging system (IVIS). The signal intensity in specific organs, like the liver, is quantified.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz can help to illustrate the complex processes involved in LNP-mediated therapeutic delivery.

LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Application cluster_analysis Efficacy Analysis lipids Lipids in Ethanol (this compound, Helper, Chol, PEG) mixing Microfluidic Mixing lipids->mixing rna RNA in Acidic Buffer (siRNA, mRNA) rna->mixing purification Dialysis (PBS) & Filtration mixing->purification injection IV Injection (Mouse Model) purification->injection circulation Systemic Circulation (Protein Corona Formation) injection->circulation uptake Cellular Uptake (Target Organ - Liver) circulation->uptake readout Therapeutic Readout (e.g., Gene Silencing, Protein Expression, Tumor Suppression) uptake->readout data Data Analysis readout->data

Caption: Experimental workflow for in vivo evaluation of this compound LNPs.

ApoE_Mediated_Uptake cluster_blood Bloodstream cluster_cell Hepatocyte lnp This compound LNP apoe ApoE lnp->apoe binds lnp_apoe ApoE-LNP Complex lnp->lnp_apoe apoe->lnp_apoe receptor LDL-R lnp_apoe->receptor binds endosome Endosome receptor->endosome Receptor-mediated Endocytosis release RNA Release endosome->release

Caption: ApoE-mediated uptake of this compound LNPs into hepatocytes.

References

A Comparative Guide to Dendrimer-Based Lipids for RNAi Delivery: 5A2-SC8 vs. PAMAM and PEI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of small interfering RNA (siRNA) for therapeutic applications hinges on the development of safe and effective delivery vehicles. Dendrimer-based lipids have emerged as a promising class of non-viral vectors due to their defined architecture and tunable properties. This guide provides a comparative analysis of the novel dendrimer-based lipid 5A2-SC8 against two of the most well-established dendrimers, poly(amidoamine) (PAMAM) and poly(ethylenimine) (PEI), for siRNA delivery.

Performance Benchmark: this compound, PAMAM, and PEI

Table 1: Performance Characteristics of this compound for siRNA Delivery (in vivo)
ParameterValueReference
Delivery Efficacy (EC50) < 0.02 mg/kg for Factor VII siRNA knockdown in mice[1]
Toxicity Well-tolerated in chronically ill mice at repeated doses of >75 mg/kg[1]
Nanoparticle Stability Stable for >6 days in 50% serum[1]
Cellular Uptake Efficiently delivers siRNA into hepatocytes and tumor cells in the liver[1]
Table 2: Comparative Performance of PAMAM and PEI for siRNA Delivery (in vitro, HeLa Cells)
ParameterPAMAM (G4)PEI (branched, 25 kDa)Reference
Nanoparticle Size (siRNA complex) ~260-300 nm~160-170 nm
Zeta Potential (siRNA complex) +10 to +30 mV+30 to +50 mV
Cellular Uptake Efficiency Higher than PEI-siRNA complexesLower than PAMAM-siRNA complexes
Cytotoxicity Increasing toxicity with higher N/P ratioLittle to no toxicity at tested N/P ratios
Intracellular Localization Accumulation around the cell nucleusLocalization closer to the cell wall

Experimental Protocols

To provide a framework for the evaluation of these dendrimer-based lipids, a detailed protocol for a representative in vitro siRNA transfection experiment is outlined below. This workflow is a synthesis of established methods and can be adapted for specific research needs.

Formulation of Dendrimer-siRNA Nanoparticles

This initial step involves the complexation of the cationic dendrimer with the negatively charged siRNA.

cluster_formulation Nanoparticle Formulation dendrimer Dendrimer Stock Solution mix1 Dilute Dendrimer dendrimer->mix1 siRNA siRNA Stock Solution mix2 Dilute siRNA siRNA->mix2 buffer1 Dilution Buffer (e.g., Opti-MEM) buffer1->mix1 buffer2 Dilution Buffer (e.g., Opti-MEM) buffer2->mix2 combine Combine and Incubate (e.g., 20 min at RT) mix1->combine mix2->combine nanoparticles Dendrimer-siRNA Nanoparticles combine->nanoparticles

Caption: Nanoparticle formulation workflow.

In Vitro siRNA Transfection in HeLa Cells

This phase details the introduction of the formulated nanoparticles to the target cells.

cluster_transfection In Vitro Transfection cells Seed HeLa Cells in 24-well plate (50% confluency) add_complexes Add Nanoparticle Complexes to Cells cells->add_complexes nanoparticles Dendrimer-siRNA Nanoparticles nanoparticles->add_complexes incubate Incubate (e.g., 24-72 hours at 37°C) add_complexes->incubate assay Proceed to Downstream Assays incubate->assay

Caption: In vitro transfection workflow.

Assessment of Gene Knockdown and Cytotoxicity

The final step involves quantifying the effectiveness of the siRNA delivery and its impact on cell viability.

cluster_assay Downstream Assays transfected_cells Transfected HeLa Cells rna_extraction RNA Extraction transfected_cells->rna_extraction mtt_assay MTT Assay transfected_cells->mtt_assay cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR knockdown_analysis Gene Knockdown Analysis qPCR->knockdown_analysis viability_analysis Cell Viability Analysis mtt_assay->viability_analysis

Caption: Downstream analysis workflow.

Detailed Methodologies

Materials
  • Cell Line: HeLa (human cervical cancer cell line)

  • Dendrimer-based lipids: this compound, PAMAM (Generation 4), PEI (branched, 25 kDa)

  • siRNA: Target-specific siRNA (e.g., targeting Luciferase or a housekeeping gene like GAPDH) and a non-targeting control siRNA.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Medium: Opti-MEM I Reduced Serum Medium.

  • Reagents for qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for the target gene and a reference gene.

  • Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution).

Protocol for In Vitro siRNA Transfection and Analysis
  • Cell Seeding:

    • One day prior to transfection, seed HeLa cells in a 24-well plate at a density that will result in 50-60% confluency at the time of transfection.

  • Preparation of Dendrimer-siRNA Complexes (for one well of a 24-well plate):

    • Solution A (siRNA): Dilute 20 pmol of siRNA in 50 µL of Opti-MEM.

    • Solution B (Dendrimer): In a separate tube, dilute the dendrimer-based lipid in 50 µL of Opti-MEM. The optimal concentration and N/P ratio (ratio of nitrogen atoms in the dendrimer to phosphate groups in the siRNA) should be determined empirically for each lipid.

    • Complex Formation: Add Solution B to Solution A, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of the dendrimer-siRNA complex mixture to the cells in the 24-well plate.

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time will depend on the stability of the target mRNA and protein.

  • Quantification of Gene Knockdown by qPCR:

    • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform quantitative real-time PCR using a qPCR master mix, primers for the target gene, and primers for a stable housekeeping gene (for normalization).

    • Analysis: Calculate the relative gene expression and percentage of knockdown using the ΔΔCt method.

  • Assessment of Cell Viability by MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

References

A Comparative Guide to 5A2-SC8-Mediated Protein Expression for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, achieving potent and specific modulation of protein expression is paramount. This guide provides a quantitative analysis of 5A2-SC8, a key component of lipid nanoparticle (LNP) delivery systems, for mediating protein expression. We offer a direct comparison with other leading delivery platforms, supported by experimental data, detailed protocols for quantitative analysis, and visualizations of the underlying biological pathways and experimental workflows.

Performance Comparison of Delivery Platforms

The efficacy of a delivery system is ultimately measured by its ability to modulate the expression of a target protein in a dose-dependent and specific manner. Here, we compare this compound-containing LNPs with other prominent RNA delivery technologies for the in vivo knockdown of Factor VII (FVII), a protein produced in the liver.

Table 1: Quantitative Comparison of In Vivo Factor VII Protein Knockdown

Delivery PlatformKey Component(s)Dosage% FVII Protein Reduction (relative to control)SpeciesReference
LNP This compound 0.5 mg/kg siRNA87%Mouse[1][2]
LNPDLin-MC3-DMA~0.005 mg/kg siRNA (ED50)~50%Mouse
LNPALC-03151 mg/kg siRNA~80% (2-fold greater than MC3)Mouse[3][4]
Conjugate GalNAc-siRNA1 mg/kg siRNAVaries by siRNA chemistry and designMouse[5]

It is important to note that while the above table provides a snapshot of comparative efficacy, the choice of delivery platform often depends on the specific application, target cell type, and desired route of administration. GalNAc-siRNA conjugates, for example, offer highly specific targeting to hepatocytes via the asialoglycoprotein receptor (ASGPR) and are suitable for subcutaneous administration.[6] In contrast, LNPs like those containing this compound can be engineered to target various cell types and are typically administered intravenously.

Beyond protein knockdown, this compound has also been utilized for the delivery of messenger RNA (mRNA) to drive protein expression. This is particularly relevant for protein replacement therapies and gene editing applications. Quantitative data from in vivo studies using luciferase mRNA has demonstrated robust protein expression in the liver mediated by this compound-containing LNPs.

Mechanism of Action: A Visual Guide

The journey of an RNA therapeutic from administration to target engagement is a multi-step process. Below, we visualize the key pathways for LNP- and GalNAc-siRNA-mediated protein knockdown.

G cluster_0 Lipid Nanoparticle (LNP) Pathway LNP This compound LNP (in circulation) ApoE ApoE Binding LNP->ApoE Protein Corona Formation Endocytosis Receptor-Mediated Endocytosis ApoE->Endocytosis LDLR Binding Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape (facilitated by this compound) Endosome->Escape RISC RISC Loading Escape->RISC mRNA_cleavage mRNA Cleavage & Protein Knockdown RISC->mRNA_cleavage

LNP-mediated siRNA delivery and protein knockdown.

G cluster_1 GalNAc-siRNA Conjugate Pathway GalNAc GalNAc-siRNA (in circulation) ASGPR ASGPR Binding (Hepatocyte Surface) GalNAc->ASGPR GalNAc_Endocytosis Clathrin-Mediated Endocytosis ASGPR->GalNAc_Endocytosis GalNAc_Endosome Endosome GalNAc_Endocytosis->GalNAc_Endosome GalNAc_Release Release from ASGPR (pH-dependent) GalNAc_Endosome->GalNAc_Release GalNAc_Escape Endosomal Escape GalNAc_Release->GalNAc_Escape GalNAc_RISC RISC Loading GalNAc_Escape->GalNAc_RISC GalNAc_mRNA_cleavage mRNA Cleavage & Protein Knockdown GalNAc_RISC->GalNAc_mRNA_cleavage

GalNAc-siRNA conjugate uptake and mechanism of action.

Experimental Protocols for Quantitative Protein Analysis

Accurate quantification of protein expression is critical for evaluating the efficacy of any delivery system. Below are detailed protocols for standard quantitative assays.

Quantitative Western Blot for Protein Knockdown Analysis

This protocol outlines the steps for quantifying the reduction of a target protein in cell lysates following siRNA treatment.

1. Sample Preparation:

  • Culture and treat cells with the siRNA delivery system of interest. Include appropriate controls (e.g., untreated cells, cells treated with a non-targeting siRNA).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a protein assay such as the BCA assay.

2. Gel Electrophoresis and Transfer:

  • Normalize the protein concentration of all samples and load equal amounts of total protein per lane onto an SDS-PAGE gel.

  • Separate the proteins by size via electrophoresis.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.

  • Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Signal Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imager.

  • Quantify the intensity of the protein bands using image analysis software.

  • Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading.

G A Sample Prep (Lysis & Quantification) B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection (ECL) F->G H Image Analysis & Quantification G->H

Workflow for quantitative Western blotting.
ELISA for Quantifying Serum Protein Levels

This protocol is suitable for measuring the concentration of secreted proteins, such as Factor VII, in serum samples from in vivo studies.

1. Plate Coating:

  • Dilute a capture antibody specific for the target protein in a coating buffer (e.g., PBS).

  • Add the diluted capture antibody to the wells of a 96-well microplate and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

  • Incubate for at least 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Prepare a standard curve by making serial dilutions of a known concentration of the purified target protein.

  • Add the standards and appropriately diluted serum samples to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate as described above.

4. Detection Antibody Incubation:

  • Add a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the target protein.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

5. Substrate Addition and Measurement:

  • Add a substrate solution (e.g., TMB) that will react with the enzyme on the detection antibody to produce a colorimetric signal.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the protein concentration in the samples by interpolating from the standard curve.

In-Cell Western (ICW) Assay

The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates, allowing for the analysis of protein levels within fixed cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Treat the cells with the desired RNA delivery system.

2. Fixation and Permeabilization:

  • Fix the cells with a solution like 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilize the cells with a detergent-based solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody entry.

3. Blocking and Immunostaining:

  • Block non-specific antibody binding with a blocking buffer for 1.5 hours.

  • Incubate the cells with primary antibodies against the target protein and a normalization protein (e.g., a housekeeping protein) overnight at 4°C.

  • Wash the cells multiple times with wash buffer.

  • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.

4. Imaging and Quantification:

  • Wash the cells to remove unbound secondary antibodies.

  • Scan the plate using a near-infrared imaging system.

  • The integrated fluorescence intensity for both the target and normalization proteins is measured, and the normalized target protein level is calculated.[7]

References

Safety Operating Guide

Proper Disposal and Handling of 5A2-SC8 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal and Handling of 5A2-SC8, an Ionizable Amino Lipid for RNA Delivery.

This document provides essential safety and logistical information for the proper disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations. This compound is an ionizable amino lipid utilized in the formation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics. While it is characterized as having low in vivo toxicity and is not classified as a hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment.

Safety and Disposal Procedures

According to its Material Safety Data Sheet (MSDS), this compound is not considered a hazardous substance. However, it is imperative to handle all laboratory chemicals with care and to follow established institutional and regulatory guidelines for waste disposal. Under fire conditions, this compound may decompose and emit toxic fumes.

General Disposal Guidelines for this compound and Associated Waste:

  • Consult Institutional Guidelines: Before disposing of any chemical waste, including this compound, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific protocols. Disposal regulations can vary by location.

  • Non-Hazardous Waste Stream: Uncontaminated, solid this compound can typically be disposed of in the regular solid waste stream. However, this should be confirmed with your EHS office.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of in accordance with laboratory best practices for non-hazardous chemical waste.

  • Liquid Waste: For this compound solutions or any liquid waste containing this compound, consult your EHS office. Direct disposal down the drain is generally not recommended without explicit approval.

  • Decontamination: Thoroughly clean any spills with an appropriate solvent and dispose of the cleaning materials as chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the formulation of this compound lipid nanoparticles, as cited in experimental protocols.

ParameterValueReference
LNP Molar Ratio (this compound/DOPE/Cholesterol/PEG) 15:15:30:3[1](--INVALID-LINK--)
Storage Temperature (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)[2](--INVALID-LINK--)
In Vivo Dosage (mice, single dose) 0.5 mg/kg - 75 mg/kg[2](--INVALID-LINK--)

Key Experimental Protocol: In Vivo siRNA Delivery Using this compound LNPs

This protocol outlines a standard workflow for the formulation of this compound lipid nanoparticles containing siRNA and their subsequent administration for in vivo studies.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • siRNA (specific to the target gene)

  • Ethanol, 200 proof

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 15:15:30:3).

    • The final total lipid concentration in ethanol should be between 10-25 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 3.0) to the desired concentration.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process facilitates the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

  • Characterization of LNPs:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

  • In Vivo Administration:

    • Administer the formulated LNPs to the animal model (e.g., via intravenous injection). The dosage will depend on the specific study design.

  • Analysis of Gene Silencing:

    • After a predetermined time point, collect tissues or blood samples.

    • Analyze the expression of the target gene at the mRNA or protein level (e.g., using qRT-PCR or Western blot) to determine the extent of gene silencing.

Visualizations

Logical Flow for this compound Disposal

Figure 1. Decision-Making Workflow for this compound Disposal start Generation of this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is the waste considered hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Chemical Waste Protocol is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Chemical Waste Protocol is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_disposal->end solid_or_liquid Is the waste solid or liquid? non_hazardous_disposal->solid_or_liquid solid_disposal Dispose in Designated Solid Waste Container solid_or_liquid->solid_disposal Solid liquid_disposal Consult EHS for Approved Liquid Disposal Method solid_or_liquid->liquid_disposal Liquid solid_disposal->end liquid_disposal->end

Caption: Decision-making workflow for the proper disposal of this compound waste.

Signaling Pathway for LNP Uptake

Figure 2. ApoE-Mediated Endocytosis of this compound LNPs in Hepatocytes cluster_extracellular Extracellular Space cluster_cell Hepatocyte lnp This compound LNP (with siRNA) apoe Apolipoprotein E (ApoE) lnp->apoe ApoE Binding ldlr LDL Receptor (LDL-R) apoe->ldlr Receptor Binding endosome Endosome ldlr->endosome Receptor-Mediated Endocytosis release siRNA Release into Cytoplasm endosome->release risc RISC Loading release->risc cleavage mRNA Cleavage risc->cleavage

Caption: Mechanism of this compound LNP uptake and siRNA delivery in hepatocytes.

References

Personal protective equipment for handling 5A2-SC8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 5A2-SC8 based on its chemical class and common laboratory practices. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound. The information provided here is for informational purposes only and should not be considered a substitute for a formal safety review.

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational use and disposal of this compound, an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for RNA delivery.

Personal Protective Equipment (PPE)

Given that this compound is an ionizable lipid, and often handled in organic solvents like chloroform and methanol, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various stages of handling.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 respirator (if not in a fume hood)
Dissolving in Organic Solvents Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant laboratory coatWork within a certified chemical fume hood
Lipid Nanoparticle (LNP) Formulation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant laboratory coatWork within a certified chemical fume hood
Handling LNP Suspensions (Aqueous) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesChemical-resistant laboratory coatWork within a certified chemical fume hood

Operational Plan: Step-by-Step Guidance

A typical workflow for utilizing this compound involves preparation of a stock solution, formulation of lipid nanoparticles, and subsequent use in experiments.

Preparation of this compound Stock Solution

This compound is typically supplied as a solid or an oil. A stock solution in a suitable organic solvent, such as chloroform or methanol, is often the first step.

Protocol:

  • Pre-operation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a clean, dry, and appropriately labeled glass vial for the stock solution.

  • Weighing:

    • Tare a clean weighing boat on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound to the prepared glass vial inside the chemical fume hood.

    • Using a calibrated pipette, add the calculated volume of the chosen organic solvent (e.g., chloroform) to achieve the desired concentration.

    • Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Storage:

    • Seal the vial tightly with a Teflon-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, protected from light.

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs involves the controlled mixing of a lipid mixture (containing this compound) in an organic solvent with an aqueous solution containing the RNA cargo.

Protocol:

  • Lipid Mixture Preparation:

    • In a chemical fume hood, combine the this compound stock solution with other lipid components (e.g., cholesterol, DSPC, PEG-lipid) in a glass vial at the desired molar ratios.

  • RNA Solution Preparation:

    • Prepare the RNA solution in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0).

  • LNP Assembly (Microfluidic Mixing):

    • Set up a microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the RNA solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio to induce self-assembly of the LNPs.

  • Purification:

    • Purify the resulting LNP suspension to remove the organic solvent and unencapsulated RNA. This is typically achieved through dialysis or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the LNPs for size, polydispersity, zeta potential, and encapsulation efficiency.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Waste Type Disposal Procedure
Solid this compound Collect in a labeled hazardous waste container for chemical solids.
This compound Organic Stock Solutions Collect in a labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
Contaminated Labware (pipette tips, vials) Dispose of in a designated solid hazardous waste container.
Aqueous LNP Suspensions While the final LNP suspension is aqueous, it may contain residual organic solvents and the lipid components. Consult your institution's EHS for guidance on disposal. It may require collection as aqueous chemical waste.

Visualizing the Workflow

The following diagrams illustrate the key processes for handling this compound.

G Figure 1: this compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization Gather PPE Gather PPE Prepare Fume Hood Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Vortex/Sonicate Vortex/Sonicate Dissolve in Solvent->Vortex/Sonicate Label Vial Label Vial Vortex/Sonicate->Label Vial Store at -20°C/-80°C Store at -20°C/-80°C Label Vial->Store at -20°C/-80°C

Caption: Workflow for preparing a this compound stock solution.

G Figure 2: LNP Formulation and Disposal Logical Flow cluster_formulation LNP Formulation cluster_disposal Waste Disposal Prepare Lipid Mix Prepare Lipid Mix Microfluidic Mixing Microfluidic Mixing Prepare Lipid Mix->Microfluidic Mixing Organic Waste Organic Waste Prepare Lipid Mix->Organic Waste Prepare RNA Solution Prepare RNA Solution Prepare RNA Solution->Microfluidic Mixing Aqueous Waste Aqueous Waste Prepare RNA Solution->Aqueous Waste Purification Purification Microfluidic Mixing->Purification Solid Waste Solid Waste Microfluidic Mixing->Solid Waste Characterization Characterization Purification->Characterization Purification->Aqueous Waste Dispose via EHS Dispose via EHS Characterization->Dispose via EHS Solid Waste->Dispose via EHS Organic Waste->Dispose via EHS Aqueous Waste->Dispose via EHS

Caption: Logical flow for LNP formulation and waste disposal.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.